(S)-1-(2-Fluorophenyl)ethylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S)-1-(2-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWHJJUFVGEXGS-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427516 | |
| Record name | (S)-1-(2-FLUOROPHENYL)ETHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68285-25-6 | |
| Record name | (αS)-2-Fluoro-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68285-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1-(2-FLUOROPHENYL)ETHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-(2-Fluorophenyl)ethylamine (CAS: 68285-25-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(2-Fluorophenyl)ethylamine is a chiral primary amine that serves as a critical building block in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, including the fluorine-substituted phenyl ring and the chiral center, make it a valuable synthon for drug discovery and development, particularly in the area of central nervous system (CNS) disorders.[1] The presence of a fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of the final drug molecule. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and analysis of this compound, along with insights into its applications in medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 68285-25-6 |
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 62-63 °C at 6 mmHg |
| Density | 1.063 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in organic solvents, limited solubility in water.[1] |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C. |
Synthesis and Purification
The enantiomerically pure form of 1-(2-Fluorophenyl)ethylamine is crucial for the synthesis of stereospecific pharmaceuticals. Two primary strategies are employed for its preparation: asymmetric synthesis and chiral resolution of the racemic mixture.
Asymmetric Synthesis: Reductive Amination
Asymmetric reductive amination of the corresponding ketone, 2-fluoroacetophenone, is a direct and efficient method to obtain the chiral amine. This can be achieved using various chiral catalysts and reducing agents. A general workflow for this process is outlined below.
Experimental Protocol: Asymmetric Reductive Amination of 2-Fluoroacetophenone
-
Imine Formation: In a reaction vessel, 2-fluoroacetophenone is reacted with an ammonia source (e.g., ammonia gas, ammonium salt) in the presence of a dehydrating agent (e.g., molecular sieves, titanium(IV) isopropoxide) to form the corresponding imine in situ.
-
Asymmetric Reduction: A chiral catalyst, such as an iridium complex with a chiral phosphine ligand (e.g., (S,S)-f-Binaphane), is introduced.[2] The reaction mixture is then subjected to hydrogenation under pressure.
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Caption: Asymmetric synthesis of this compound.
Chiral Resolution of Racemic 1-(2-Fluorophenyl)ethylamine
An alternative approach involves the synthesis of the racemic amine followed by separation of the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.
Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid
-
Salt Formation: A solution of racemic 1-(2-fluorophenyl)ethylamine in a suitable solvent (e.g., methanol, ethanol) is treated with an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid.
-
Fractional Crystallization: The resulting diastereomeric salts will have different solubilities. The less soluble salt, in this case, the salt of this compound with (+)-tartaric acid, will preferentially crystallize out of the solution upon cooling or solvent evaporation.[3]
-
Isolation and Liberation of the Free Amine: The crystallized diastereomeric salt is collected by filtration. The pure (S)-enantiomer is then liberated by treating the salt with a base (e.g., sodium hydroxide) to neutralize the tartaric acid, followed by extraction with an organic solvent.
-
Purification: The extracted amine is then purified by distillation under reduced pressure. The enantiomeric purity is confirmed by chiral HPLC.
Caption: Chiral resolution workflow.
Analytical Characterization
The identity and purity of this compound are confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR signals (for the racemic mixture):
-
A quartet for the methine proton (CH).
-
A doublet for the methyl protons (CH₃).
-
A broad singlet for the amine protons (NH₂).
-
Multiplets for the aromatic protons.
Expected ¹³C NMR signals:
-
Distinct signals for the two aliphatic carbons (CH and CH₃).
-
Multiple signals in the aromatic region, showing splitting due to the fluorine atom.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For phenethylamines, electrospray ionization (ESI) often leads to in-source fragmentation, with a characteristic loss of ammonia (NH₃).[1][5] The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and fragment ions resulting from cleavage of the Cα-Cβ bond.[6][7]
| Ion Type | Expected m/z |
| [M+H]⁺ (ESI) | 140.08 |
| [M-NH₃]⁺ (ESI fragment) | 123.05 |
| Molecular Ion (EI) | 139.08 |
Applications in Drug Development
This compound is a key intermediate in the synthesis of various drug candidates targeting the central nervous system. Its structural motif is found in compounds designed to interact with important neurological receptors.
Orexin Receptor Antagonists
The orexin system is involved in regulating wakefulness, appetite, and reward pathways. Orexin receptor antagonists are being investigated for the treatment of insomnia and addiction.[8][9] While specific examples directly using this compound are not publicly disclosed in detail, the phenethylamine scaffold is a common feature in the structure of orexin receptor antagonists developed by major pharmaceutical companies.[9][10] The synthesis of these complex molecules often involves the coupling of a chiral amine with other heterocyclic moieties.
Dopamine Receptor Ligands
Dopamine receptors are crucial targets for the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[11] Derivatives of fluorinated phenethylamines have been synthesized and evaluated for their affinity to dopamine D2 and D3 receptors.[12][13][14][15] The stereochemistry of the ethylamine side chain is often critical for receptor binding and selectivity. The general structure of these ligands involves the core phenethylamine structure with various substitutions on the amine and the phenyl ring.
Caption: Applications in CNS drug development.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents. Its stereodefined structure and the presence of a fluorine atom offer significant advantages in designing molecules with improved pharmacological profiles for the treatment of CNS disorders. The methodologies for its asymmetric synthesis and chiral resolution are well-established, providing access to this important synthon for researchers and drug development professionals. Further exploration of its utility in the synthesis of novel therapeutics is an active area of research.
References
- 1. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. (RS)-1-(2-FLUOROPHENYL)ETHYLAMINE(74788-44-6) 1H NMR spectrum [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [agris.fao.org]
- 8. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent ligands for dopamine D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (S)-1-(2-Fluorophenyl)ethylamine: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(2-Fluorophenyl)ethylamine is a chiral primary amine that has emerged as a critical building block in medicinal chemistry and drug development. Its unique structural features, including a stereogenic center and a fluorine-substituted phenyl ring, make it a valuable synthon for the creation of complex molecular architectures with specific pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, stereochemistry, synthesis, and applications, with a focus on data relevant to researchers and professionals in the pharmaceutical industry. The presence of the fluorine atom can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets, making it an attractive component in modern drug design.[1]
Chemical Structure and Properties
This compound, with the chemical formula C₈H₁₀FN, is a colorless liquid at room temperature.[1] The molecule consists of a 2-fluorophenyl group attached to an ethylamine backbone, with the stereochemistry at the α-carbon designated as (S). This specific spatial arrangement is crucial for its biological activity in many of its applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and integration into synthetic workflows.
| Property | Value | Reference |
| CAS Number | 68285-25-6 | [1] |
| Molecular Formula | C₈H₁₀FN | |
| Molecular Weight | 139.17 g/mol | [2] |
| Boiling Point | 179.8 °C at 760 mmHg | |
| Density (Predicted) | 1.063 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 8.62 ± 0.10 | [1] |
| Storage Temperature | 2–8 °C under inert gas | [1] |
Stereochemistry
The stereochemistry of 1-(2-Fluorophenyl)ethylamine is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. The (S)-enantiomer is the focus of this guide due to its prevalence in the synthesis of active pharmaceutical ingredients (APIs). The Cahn-Ingold-Prelog priority rules assign the (S) configuration to the stereocenter based on the arrangement of the 2-fluorophenyl, amino, methyl, and hydrogen groups.
The synthesis of the enantiomerically pure (S)-form can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.
Experimental Protocols
Asymmetric Synthesis via Enzymatic Transamination
The use of ω-transaminases (ω-TAs) has become a powerful method for the asymmetric synthesis of chiral amines from prochiral ketones.[4][5] This biocatalytic approach offers high enantioselectivity and operates under mild reaction conditions.
Conceptual Workflow for Asymmetric Synthesis:
Figure 1: Conceptual workflow for the asymmetric synthesis of this compound using a ω-transaminase.
Detailed Protocol (Adapted from literature on similar substrates): [4][6]
-
Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., 100 mM Tris-HCl, pH 7.5) is prepared.
-
Reagent Addition: To the buffer, add the amine donor (e.g., isopropylamine, 75 mM), the amine acceptor (2-fluoroacetophenone, 10 mM), and the cofactor pyridoxal-5-phosphate (PLP, 0.5 mM).
-
Enzyme Addition: The ω-transaminase enzyme (a commercially available (S)-selective variant) is added to the reaction mixture. The concentration of the enzyme will depend on its specific activity.
-
Co-solvent (Optional): To improve the solubility of the ketone substrate, a co-solvent such as dimethyl sulfoxide (DMSO) can be added (e.g., 25-30% v/v).[6]
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation for a specified period (e.g., 18-24 hours), or until the reaction reaches completion as monitored by an appropriate analytical method (e.g., HPLC, GC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the enantiomerically pure this compound.
Chiral Resolution of Racemic 1-(2-Fluorophenyl)ethylamine
Classical resolution via the formation of diastereomeric salts is a robust and scalable method for separating enantiomers.[7][8]
Conceptual Workflow for Chiral Resolution:
Figure 2: Workflow for the chiral resolution of 1-(2-Fluorophenyl)ethylamine using a chiral resolving agent.
Detailed Protocol (Adapted from a similar resolution procedure): [8][9]
-
Salt Formation: Dissolve racemic 1-(2-fluorophenyl)ethylamine and an equimolar amount of a chiral resolving agent, such as (R,R)-tartaric acid, in a suitable solvent like methanol with heating.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 50% aq. NaOH) until the solution is basic.
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound. The enantiomeric excess (ee) should be determined by chiral HPLC or GC.
Spectroscopic Data and Interpretation
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Data | Interpretation |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons (multiplets in the range of ~7.0-7.5 ppm), a quartet for the methine proton (CH) coupled to the methyl and amino protons, a doublet for the methyl group (CH₃), and a broad singlet for the amine protons (NH₂). The exact chemical shifts and coupling constants can provide detailed structural information. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The aromatic carbons will appear in the range of ~115-165 ppm, while the aliphatic carbons (methine and methyl) will be in the upfield region (~20-55 ppm).[10] |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. Key peaks include N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic groups, and a strong C-F stretching band.[11] |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 139. The fragmentation pattern will likely involve the loss of a methyl group (M-15) to form a stable benzylic cation, which is a common fragmentation pathway for such amines.[12][13] |
Applications in Drug Development
This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system.[1] Its incorporation into a drug molecule can enhance its pharmacological properties. While specific drug names containing this exact fragment are proprietary and may not be widely disclosed in public literature, its structural motif is found in molecules investigated for conditions such as:
-
Neurological Disorders: The fluorinated phenylethylamine scaffold is common in compounds designed to interact with neurotransmitter receptors and transporters.
-
Psychiatric Disorders: Its derivatives have been explored for their potential in treating depression, anxiety, and other mood disorders.
The (S)-stereochemistry is often crucial for the desired biological activity, highlighting the importance of enantiomerically pure synthesis.
Conclusion
This compound is a chiral synthon of significant value to the pharmaceutical industry. Its well-defined stereochemistry and the presence of a fluorine atom provide a unique combination of properties that are advantageous in drug design and development. The synthetic routes, particularly enzymatic methods, offer efficient and environmentally benign pathways to obtain this key intermediate in high enantiomeric purity. The comprehensive data presented in this guide serves as a valuable resource for researchers and scientists working on the synthesis and application of novel therapeutic agents.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C8H10FN | CID 7023579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 68285-25-6 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
(S)-1-(2-Fluorophenyl)ethylamine IUPAC name and synonyms
An In-depth Technical Guide to (S)-1-(2-Fluorophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a chiral building block crucial in the synthesis of various pharmaceutical compounds. This document outlines its chemical identity, physical and chemical properties, and a detailed experimental protocol for its asymmetric synthesis.
Chemical Identity
The primary identifier for this compound is its IUPAC name, which provides an unambiguous description of its chemical structure.
IUPAC Name: (1S)-1-(2-fluorophenyl)ethanamine[1][2]
Synonyms:
-
(S)-1-(2-Fluorophenyl)ethanamine[2]
-
(S)-alpha-Methyl-2-fluorobenzenemethanamine
-
(S)-2-Fluoro-alpha-methylbenzylamine[1]
-
Benzenemethanamine, 2-fluoro-α-methyl-, (αS)-[1]
-
This compound-HCl[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C8H10FN | [1][2] |
| Molecular Weight | 139.17 g/mol | [2] |
| CAS Number | 68285-25-6 | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 179.8 °C at 760 mmHg | [1] |
| Density | 1.063 g/cm³ (Predicted) | |
| pKa | 8.62 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon). | [1] |
Asymmetric Synthesis: Experimental Protocol
The enantiomerically pure form of 1-(2-Fluorophenyl)ethylamine is critical for its application in pharmaceuticals. Biocatalytic methods, particularly enzymatic kinetic resolution or asymmetric synthesis using transaminases, offer a highly selective and efficient route to the desired (S)-enantiomer.
Enzymatic Asymmetric Synthesis using ω-Transaminase
This protocol describes the asymmetric synthesis of this compound from 2'-fluoroacetophenone using an (S)-selective ω-transaminase (ω-TA).
Materials and Reagents:
-
2'-Fluoroacetophenone
-
(S)-selective ω-Transaminase (e.g., from Aspergillus terreus)
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Potassium phosphate buffer (pH 7.5)
-
Toluene (or other suitable organic solvent)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Experimental Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a biphasic system. The aqueous phase consists of potassium phosphate buffer (100 mM, pH 7.5) containing the ω-transaminase, pyridoxal 5'-phosphate (1 mM), and isopropylamine (1 M). The organic phase consists of a solution of 2'-fluoroacetophenone (100 mM) in toluene. The use of a two-phase system helps to overcome substrate and product inhibition of the enzyme.
-
Enzymatic Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 30°C) for 24-48 hours. The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion of the ketone to the amine and the enantiomeric excess of the product.
-
Work-up and Extraction:
-
Once the reaction has reached completion, the phases are separated.
-
The pH of the aqueous phase is adjusted to >10 with the addition of NaOH to ensure the amine is in its free base form.
-
The aqueous phase is then extracted multiple times with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate and filtered.
-
-
Purification and Isolation:
-
The solvent from the organic phase is removed under reduced pressure to yield the crude this compound.
-
If necessary, further purification can be achieved by column chromatography on silica gel.
-
-
Product Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The enantiomeric excess is determined by chiral HPLC or GC.
Applications in Drug Development
This compound is a valuable chiral intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system. Its specific stereochemistry and the presence of the fluorine atom can significantly influence the pharmacological properties of the final drug molecule, including its potency, selectivity, and metabolic stability.
Logical Workflow and Synthesis Pathway
The following diagrams illustrate the logical relationship in the naming of the compound and the general workflow for its asymmetric synthesis.
Caption: Logical flow from chemical structure components to the IUPAC name.
Caption: General experimental workflow for the asymmetric synthesis of this compound.
References
An In-depth Technical Guide to the Solubility of (S)-1-(2-Fluorophenyl)ethylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of (S)-1-(2-Fluorophenyl)ethylamine, a key chiral building block in pharmaceutical development. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide outlines the general solubility expectations and provides detailed, adaptable experimental protocols for its determination. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their work. The guide includes standardized methodologies for solubility assessment and visual representations of relevant chemical workflows.
Introduction
This compound is a chiral amine that serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds, particularly those targeting the central nervous system. Its stereospecific nature and the presence of a fluorine atom make it a valuable synthon for creating molecules with specific pharmacological activities. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes.
Predicted Solubility and Solvent Classes
Based on its chemical structure—a primary amine with a fluorinated aromatic ring—this compound is expected to exhibit good solubility in a variety of organic solvents. The following table categorizes common organic solvents and predicts the likely solubility of the compound.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol, Isopropanol | High | The amine group can form hydrogen bonds with the hydroxyl group of the alcohol, facilitating dissolution. |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | The polar nature of these solvents can interact with the polar amine and the fluorophenyl ring. |
| Aprotic Nonpolar Solvents | Toluene, Hexane | Low to Moderate | The aromatic ring may provide some interaction with toluene, but overall solubility in nonpolar solvents is expected to be limited. |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including amines. |
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |
| Methanol | 25 | Data not available | e.g., Gravimetric |
| Ethanol | 25 | Data not available | e.g., HPLC |
| Isopropanol | 25 | Data not available | e.g., UV-Vis |
| Acetone | 25 | Data not available | e.g., Gravimetric |
| Ethyl Acetate | 25 | Data not available | e.g., HPLC |
| Dichloromethane | 25 | Data not available | e.g., Gravimetric |
| Toluene | 25 | Data not available | e.g., HPLC |
Experimental Protocols for Solubility Determination
The following are detailed, generalized protocols for determining the solubility of this compound in organic solvents. Researchers should adapt these methods as necessary for their specific laboratory conditions and analytical equipment.
Gravimetric Method
This method is a straightforward and reliable way to determine solubility by measuring the mass of the solute dissolved in a known mass or volume of solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish or pre-weighed vial
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.
-
Equilibration: Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved particles.
-
Solvent Evaporation: Place the evaporating dish or vial in a fume hood or under a gentle stream of nitrogen to evaporate the solvent completely.
-
Mass Determination: Once the solvent has fully evaporated, weigh the dish or vial containing the dissolved solute. The difference between this mass and the initial mass of the empty container is the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in grams per 100 mL of solvent.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a sensitive method for determining the concentration of a solute in a saturated solution.
Materials:
-
This compound
-
Selected organic solvent
-
HPLC system with a suitable detector (e.g., UV detector)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents
-
Volumetric flasks and pipettes
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation and Dilution: After equilibration and filtration, accurately dilute a known volume of the saturated supernatant with the organic solvent to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.
-
Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Solubility Calculation: Calculate the concentration in the original saturated solution, taking into account the dilution factor.
UV-Vis Spectrophotometry Method
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range.
Materials:
-
This compound
-
Selected organic solvent (must be UV-transparent at the analysis wavelength)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan it across the UV-Vis spectrum to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation and Dilution: After equilibration and filtration, accurately dilute a known volume of the saturated supernatant to a concentration where the absorbance falls within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the compound in the diluted sample.
-
Solubility Calculation: Calculate the concentration in the original saturated solution, accounting for the dilution.
Visualizations
Asymmetric Synthesis Workflow
The following diagram illustrates a general workflow for the asymmetric synthesis of this compound. This is a representative pathway and other synthetic routes may exist.
Solubility Determination Workflow
This diagram outlines the logical steps involved in determining the solubility of a compound using a generalized experimental approach.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound in organic solvents is currently lacking, this technical guide provides the necessary framework for researchers to determine this crucial parameter. By following the detailed experimental protocols for gravimetric, HPLC, and UV-Vis analysis, scientists and drug development professionals can generate the data required for their specific applications. The provided workflows for synthesis and solubility determination offer a clear visual guide to the key processes involved. It is anticipated that by employing these standardized methods, the broader scientific community can contribute to a more complete understanding of the physicochemical properties of this important pharmaceutical intermediate.
An In-depth Technical Guide to the Basic Characterization and pKa of (S)-1-(2-Fluorophenyl)ethylamine
This technical guide provides a comprehensive overview of the fundamental physicochemical properties and the acid dissociation constant (pKa) of (S)-1-(2-Fluorophenyl)ethylamine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This compound is a chiral building block utilized in the synthesis of various pharmaceutical compounds.[1] Its stereochemistry and the presence of a fluorine atom contribute significantly to its pharmacological properties.[1]
Basic Characterization
This compound, with the CAS number 68285-25-6, is a colorless liquid.[1] It is soluble in organic solvents but has limited solubility in water.[1] The hydrochloride salt form is also available and typically presents as a solid.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Identifiers | ||
| IUPAC Name | (1S)-1-(2-fluorophenyl)ethanamine | PubChem[5] |
| CAS Number | 68285-25-6 | ChemicalBook[6], Guidechem[1] |
| Molecular Formula | C₈H₁₀FN | PubChem[5], Guidechem[1] |
| Physical Properties | ||
| Molecular Weight | 139.17 g/mol | PubChem[5], Guidechem[1] |
| Boiling Point | 179.8 °C at 760 mmHg | Guidechem[1] |
| 62-63°C at 6 mmHg | ChemicalBook[6] | |
| Density | 1.063 ± 0.06 g/cm³ (Predicted) | ChemicalBook[6] |
| Index of Refraction | 1.512 | Guidechem[1] |
| Computed Properties | ||
| pKa | 8.62 ± 0.10 (Predicted) | ChemicalBook[6] |
| XLogP3-AA | 1.3 | PubChem[5] |
| ACD/LogP | 1.49 | Guidechem[1] |
| Topological Polar Surface Area | 26 Ų | PubChem[5] |
| Hydrogen Bond Donor Count | 2 | Guidechem[1] |
| Hydrogen Bond Acceptor Count | 1 | Guidechem[1] |
| Rotatable Bond Count | 2 | Guidechem[1] |
pKa of this compound
The acid dissociation constant (pKa) is a critical parameter that quantifies the basicity of the amine functional group. A higher pKa value corresponds to a stronger base. For this compound, a predicted pKa value is reported as 8.62 ± 0.10 .[6] The basicity of an amine is a key factor in its biological activity, influencing its charge state at physiological pH and its ability to interact with biological targets.
Experimental Protocol for pKa Determination
The pKa of an amine can be experimentally determined using several methods, with potentiometric titration being one of the most common and accurate techniques.[7]
3.1. Principle of Potentiometric Titration
Potentiometric titration involves the gradual addition of a strong acid (titrant), such as hydrochloric acid (HCl), to a solution of the amine (analyte). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the resulting titration curve, which plots pH against the volume of titrant added. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point).[7]
3.2. Detailed Methodology
-
Sample Preparation : A solution of this compound of a known concentration (e.g., 0.05 M) is prepared by dissolving a precise amount of the compound in deionized water.[8]
-
Titration Setup : A calibrated pH electrode is immersed in the amine solution, which is continuously stirred to ensure homogeneity. A standardized solution of a strong acid (e.g., 0.1 M HCl) is used as the titrant and is added in small, precise increments using a burette.[7]
-
Data Acquisition : The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[7]
-
Data Analysis :
-
A titration curve is generated by plotting the measured pH values against the volume of HCl added.
-
The equivalence point is identified as the point of the steepest slope on the titration curve (the inflection point).
-
The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.
-
The pKa of the amine is equal to the pH of the solution at the half-equivalence point.[7]
-
The dissociation constant for the amine (Kₐ) can be calculated from the concentrations of the protonated amine ([AmineH⁺]), the free amine ([Amine]), and the hydrogen ion ([H⁺]) at equilibrium, as described by the Henderson-Hasselbalch equation.[8]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the pKa of this compound via potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound hydrochloride | 1332832-14-0 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound hcl (1332832-14-0) at Nordmann - nordmann.global [nordmann.global]
- 5. This compound | C8H10FN | CID 7023579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 68285-25-6 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Guide: (S)-1-(2-Fluorophenyl)ethylamine Hydrochloride for Research and Development
An In-depth Overview of Commercial Availability, Purity, and Analytical Characterization
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability and purity of (S)-1-(2-Fluorophenyl)ethylamine hydrochloride (CAS No. 1332832-14-0). This critical chiral building block is utilized in the synthesis of various pharmaceutical compounds where stereochemistry is paramount. This document outlines typical supplier specifications, analytical methodologies for purity assessment, and a standard workflow for sourcing and qualification.
Commercial Availability
This compound hydrochloride is readily available from a variety of chemical suppliers catering to the research and bulk chemical markets. It is typically sold as a solid, off-white to white powder. The compound is offered in quantities ranging from milligrams to kilograms, ensuring a stable supply for laboratory-scale research through to process development.
The table below summarizes the availability from several recognized suppliers. Please note that catalog numbers and stock levels are subject to change, and direct consultation with the supplier is recommended for current information.
| Supplier | Synonym(s) | Typical Quantities Offered |
| Sigma-Aldrich (Merck) | (1S)-1-(2-fluorophenyl)ethanamine hydrochloride | Gram to multi-gram scales |
| ChemScene | (S)-1-(2-Fluorophenyl)ethanamine hydrochloride | Milligram to gram scales |
| Apollo Scientific | This compound hydrochloride | 100mg, 250mg, 1g, 5g, 10g |
| Nordmann | This compound hcl | Custom and bulk quantities |
Purity Specifications and Characterization
The chemical and chiral purity of this compound hydrochloride is a critical parameter for its application in asymmetric synthesis. Commercially available batches typically feature a purity of 97% or greater. However, the key specification for this material is its enantiomeric purity or enantiomeric excess (e.e.), which ensures the stereochemical integrity of subsequent synthetic steps.
Standard Purity Data
Suppliers generally provide a certificate of analysis (CoA) with each batch, detailing the measured purity and the analytical methods used. While specific batch data varies, the general specifications are consistent across the industry.
| Parameter | Typical Specification | Common Analytical Method(s) |
| Assay (Total Purity) | ≥97% | HPLC, NMR (¹H, ¹⁹F) |
| Chiral Purity (e.e.) | ≥98% | Chiral HPLC, Chiral GC |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |
| Appearance | White to Off-White Solid | Visual Inspection |
Experimental Protocols for Purity Verification
Verifying the purity and enantiomeric excess of the starting material in-house is a crucial step in quality control for drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely adopted techniques for this purpose.
Protocol 1: Chiral HPLC for Enantiomeric Purity Determination
This protocol is a representative method for the direct enantiomeric separation of this compound using a polysaccharide-based chiral stationary phase (CSP). Polysaccharide columns, such as those with amylose or cellulose derivatives, are highly effective for separating aromatic amines.
Objective: To determine the enantiomeric excess (e.e.) of this compound hydrochloride.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
-
Mobile Phase: A mixture of Hexane, Isopropyl Alcohol (IPA), Ethanol, and Diethylamine (DEA) in a ratio of 850:100:50:1 (v/v/v/v). The small amount of DEA is a basic additive crucial for obtaining good peak shape for amine compounds.
-
Sample Preparation: Dissolve approximately 10 mg of the hydrochloride salt in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a solution of the racemic (R/S)-1-(2-Fluorophenyl)ethylamine to determine the retention times of both enantiomers and to calculate the resolution factor.
-
Inject the this compound hydrochloride sample solution.
-
Identify the peaks corresponding to the (S)- and the undesired (R)-enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the peak areas (A) as follows: e.e. (%) = [(A_S - A_R) / (A_S + A_R)] x 100
Protocol 2: Chiral GC for Enantiomeric Purity (Indirect Method)
Gas chromatography can also be used for chiral separation. For primary amines, this often involves derivatization to form diastereomers that can be separated on a standard achiral column, or direct analysis on a chiral GC column. The following is a representative protocol for direct analysis after N-acetylation.
Objective: To determine the enantiomeric purity via GC after derivatization.
Instrumentation and Materials:
-
GC System: A Gas Chromatograph with a Flame Ionization Detector (FID).
-
Chiral Column: Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm) or equivalent permethylated beta-cyclodextrin CSP.
-
Derivatization Reagent: Acetic anhydride and a suitable base (e.g., triethylamine or pyridine).
-
Sample Preparation:
-
Dissolve ~5 mg of this compound hydrochloride in 1 mL of dichloromethane.
-
Add 1.5 equivalents of triethylamine to neutralize the HCl and free the amine.
-
Add 1.2 equivalents of acetic anhydride.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate.
-
Dilute the final solution to an appropriate concentration (~1 mg/mL) with dichloromethane.
-
-
Carrier Gas: Helium at a constant pressure of 30 psi.
-
Injector Temperature: 250 °C.
-
Oven Program: Isothermal at 130 °C.
-
Detector Temperature: 250 °C (FID).
Procedure:
-
Inject a derivatized racemic sample to establish the retention times of the two diastereomeric N-acetylated enantiomers.
-
Inject the derivatized sample of this compound.
-
Integrate the peak areas and calculate the enantiomeric excess as described in the HPLC protocol.
Sourcing and Qualification Workflow
For researchers in a regulated or quality-focused environment, a systematic approach to sourcing and qualifying critical starting materials is essential. The following diagram illustrates a typical workflow.
An In-depth Technical Guide to the Safe Handling and Storage of (S)-1-(2-Fluorophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for (S)-1-(2-Fluorophenyl)ethylamine, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of the compound.
Chemical and Physical Properties
This compound is a colorless to yellow liquid. A summary of its key physical and chemical properties is provided below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀FN | [1] |
| Molecular Weight | 139.17 g/mol | [1] |
| Boiling Point | 62-63°C at 6 mmHg | [2] |
| Density | 1.063 ± 0.06 g/cm³ (Predicted) | [2] |
| Vapor Pressure | 0.926 mmHg at 25°C | [3] |
| Flash Point | 79°C | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [3] |
| Appearance | Colorless to Yellow Liquid | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are its corrosive nature and potential for causing serious eye damage.
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects.[4][5] |
Signal Word: Danger[1]
Safe Handling Protocols
Due to the hazardous nature of this compound, strict adherence to the following handling protocols is mandatory.
Personal Protective Equipment (PPE)
A diagram illustrating the required PPE for handling this compound is provided below.
Caption: Required PPE for handling this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[6] A chemical fume hood is required for all operations that may generate vapors or aerosols.
-
Eye Wash and Safety Shower: Ensure that an operational eye wash station and safety shower are readily accessible in the immediate work area.
General Handling Workflow
The following workflow outlines the standard operating procedure for the safe handling of this compound.
Caption: General workflow for safely handling this compound.
Storage and Incompatibility
Proper storage is crucial to maintain the stability of this compound and to prevent hazardous reactions.
Storage Conditions
| Parameter | Recommendation | Reference |
| Temperature | Store in a cool, dry, well-ventilated area.[6] Recommended storage under inert gas (nitrogen or argon) at 2-8°C. | [2] |
| Container | Keep container tightly closed in its original packaging. | [6] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | [2] |
| Ignition Sources | Store away from heat, sparks, and open flames. | [6] |
Incompatible Materials
Avoid contact with the following materials to prevent vigorous or explosive reactions.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound CAS#: 68285-25-6 [m.chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | C8H10FN | CID 7023579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. combi-blocks.com [combi-blocks.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Biocatalytic Routes to Chiral Fluorinated Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral fluorinated amines are pivotal structural motifs in a significant portion of modern pharmaceuticals and agrochemicals. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Traditional chemical synthesis of these compounds often requires harsh conditions, expensive catalysts, and complex purification strategies. Biocatalysis has emerged as a powerful and sustainable alternative, offering high enantioselectivity and mild reaction conditions. This technical guide provides a comprehensive overview of the core biocatalytic strategies for the synthesis of chiral fluorinated amines, including the use of transaminases, reductive aminases, lipases, and monoamine oxidases. Detailed experimental protocols, comparative quantitative data, and visual representations of key biocatalytic pathways are presented to equip researchers and drug development professionals with the necessary knowledge to leverage these enzymatic methods in their work.
Introduction
The unique properties imparted by fluorine atoms have made organofluorine compounds, particularly chiral fluorinated amines, highly sought-after building blocks in medicinal chemistry. It is estimated that approximately 40% of all active pharmaceutical ingredients contain a chiral amine moiety.[1] The enzymatic synthesis of these valuable compounds offers significant advantages over conventional chemical methods, including high stereoselectivity, milder reaction conditions, and a reduced environmental footprint.[2] This guide explores the primary biocatalytic approaches for accessing enantiomerically pure fluorinated amines.
Key Biocatalytic Strategies
Four major classes of enzymes have demonstrated significant utility in the synthesis of chiral fluorinated amines:
-
Transaminases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, yielding a chiral amine.[2][3]
-
Reductive Aminases (RedAms): Belonging to the imine reductase family, these enzymes catalyze the direct reductive amination of ketones with an amine donor, offering a direct route to primary, secondary, and even tertiary amines.[2][4]
-
Lipases: These hydrolases are widely used for the kinetic resolution of racemic amines through enantioselective acylation or hydrolysis.[5][6]
-
Monoamine Oxidases (MAOs): These enzymes can be employed in deracemization strategies by selectively oxidizing one enantiomer of a racemic amine, which can then be recycled or converted to the desired enantiomer through a coupled reaction.[7][8]
The following sections provide a detailed examination of each of these biocatalytic routes, including quantitative data on their performance with fluorinated substrates and detailed experimental protocols.
Data Presentation: A Comparative Overview
The selection of an appropriate biocatalyst is crucial for the successful synthesis of a target chiral fluorinated amine. The following tables summarize key performance indicators for different enzyme classes with various fluorinated substrates, allowing for a direct comparison of their efficiency and selectivity.
Table 1: Performance of Transaminases in the Asymmetric Synthesis of Chiral Fluorinated Amines
| Enzyme Source/Variant | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| (R)-selective TA (Aspergillus terreus) | 4-Fluorophenylacetone | Isopropylamine | 46 | >99 (R) | [6] |
| (S)-selective TA (Vibrio fluvialis) | 4-Fluorophenylacetone | L-Alanine | >99 | >99 (S) | [9] |
| (R)-selective TA (Codexis ATA-256) | 4-Phenylbut-3-en-2-one | Isopropylamine | 87 | >99 (R) | [6] |
| (S)-selective TA (Ruegeria pomeroyi) | 1-Phenyl-3-butanone | Isopropylamine | >99 | >99 (S) | [6] |
| ω-TA (TR8) | 4'-(Trifluoromethyl)acetophenone | Isopropylamine | 30 | Not Reported | [10] |
Table 2: Performance of Reductive Aminases in the Synthesis of Chiral Fluorinated Amines
| Enzyme Source/Variant | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| RedAm (Aspergillus calidoustus) | 1-Indanone | Propargylamine | Moderate | >99 (R) | [11] |
| RedAm (Bacteria) | Cyclohexanone | Methylamine | High | Not Reported | [11] |
| Fungal RedAm | 4-Fluoropropiophenone | Various amines | High | Not Reported | [1] |
| Engineered RedAm (Pfizer) | Isopropyl (1S,3S)-3-(methylamino)cyclobutane-1-carboxylate precursor | Methylamine | High | High | [12] |
Table 3: Performance of Lipases in the Kinetic Resolution of Racemic Fluorinated Amines
| Enzyme Source | Substrate | Acyl Donor/Solvent | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Candida antarctica Lipase B (CAL-B) | rac-2-aminocyclohexanecarboxamide | 2,2,2-trifluoroethyl butanoate | 50 | >99 (1S,2S) & >99 (1R,2R) | [13] |
| Pseudomonas cepacia Lipase | rac-1,1,1-trifluoro-4-phenyl-3-butyn-2-ol | Vinyl butanoate | ~50 | >99 | [10] |
| Porcine Pancreatic Lipase | rac-1-phenylethanol | 2,2,2-trifluoroethyl butyrate | Not Reported | >90 (R) | [14] |
| Amano PS Lipase | rac-aryl carboxylic acid ester | Water (hydrolysis) | Not Reported | 93-100 | [15] |
Table 4: Performance of Monoamine Oxidases in the Deracemization of Amines
| Enzyme Source/Variant | Substrate | Strategy | Enantiomeric Excess (ee %) | Reference |
| MAO-N (Aspergillus niger) D11 variant | rac-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Chemoenzymatic deracemization | 98 (S) | [16] |
| MAO-N (Aspergillus niger) | rac-benzylic amines | MAO-ω-TA cascade | >99 | [7] |
Experimental Protocols
This section provides detailed methodologies for key biocatalytic transformations.
Protocol 1: Asymmetric Amination of a Prochiral Fluorinated Ketone using a Transaminase
This protocol is adapted from the synthesis of (S)-1-(4-fluorophenyl)ethylamine using a commercial ω-transaminase.[9]
Materials:
-
(4-Fluorophenyl)acetone
-
ortho-Xylylenediamine dihydrochloride (amine donor)
-
ω-Transaminase (e.g., ATA-113 from Codexis)
-
HEPES buffer (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Pyridoxal-5'-phosphate (PLP)
-
Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Prepare a reaction mixture containing HEPES buffer (e.g., 100 mM, pH 7.5), PLP (1 mM), (4-fluorophenyl)acetone (100 mM), and ortho-xylylenediamine dihydrochloride (110 mM).
-
Add the ω-transaminase to the reaction mixture. The enzyme loading should be optimized based on the specific activity of the enzyme preparation.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress by a suitable analytical method, such as HPLC or GC, to determine the conversion of the ketone and the enantiomeric excess of the amine product.
-
Once the reaction has reached the desired conversion, stop the reaction by adding a quenching agent (e.g., adjusting the pH with HCl).
-
Extract the product from the aqueous reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude chiral fluorinated amine.
-
Purify the product by a suitable method, such as column chromatography, if necessary.
Protocol 2: Reductive Amination of a Fluorinated Ketone using a Whole-Cell Biocatalyst
This protocol describes a general procedure for the reductive amination of a ketone using recombinant E. coli cells overexpressing an imine reductase (IRED).[17]
Materials:
-
Fluorinated ketone substrate
-
Amine donor (e.g., methylamine)
-
Recombinant E. coli cells expressing the desired IRED
-
Buffer (e.g., potassium phosphate buffer, pH 7.5)
-
Cofactor regeneration system components (e.g., glucose and glucose dehydrogenase, if not intrinsic to the whole-cell system)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Cultivate the recombinant E. coli strain under conditions that induce the expression of the IRED.
-
Harvest the cells by centrifugation and wash them with the reaction buffer.
-
Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., determined by optical density).
-
In a reaction vessel, combine the cell suspension, the fluorinated ketone substrate, the amine donor, and the components of the cofactor regeneration system (if required).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.
-
Monitor the reaction progress by analyzing samples for substrate consumption and product formation using GC or HPLC.
-
Upon completion, separate the cells from the reaction mixture by centrifugation.
-
Extract the supernatant with an organic solvent (e.g., dichloromethane).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude chiral amine.
-
Purify the product as needed.
Protocol 3: Lipase-Catalyzed Kinetic Resolution of a Racemic Fluorinated Amine
This protocol is a general method for the kinetic resolution of racemic amines via lipase-catalyzed acylation in an organic solvent.[18]
Materials:
-
Racemic fluorinated amine
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (optional, to maintain anhydrous conditions)
Procedure:
-
In a dry reaction vessel, dissolve the racemic fluorinated amine and the acyl donor in the anhydrous organic solvent.
-
Add the immobilized lipase to the reaction mixture. Molecular sieves can be added to scavenge any residual water.
-
Incubate the reaction at a specific temperature (e.g., 30-45°C) with shaking.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the unreacted amine and the acylated product.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both enantiomers.
-
Filter off the immobilized lipase. The enzyme can often be washed and reused.
-
Separate the unreacted amine from the acylated product. This can typically be achieved by an acid-base extraction or by column chromatography.
-
Isolate and purify both the remaining enantiomer of the amine and the acylated amine. The acylated amine can be subsequently deprotected to yield the other enantiomer of the amine.
Protocol 4: Deracemization of a Racemic Amine using a Monoamine Oxidase Cascade
This protocol outlines a one-pot deracemization cascade employing a monoamine oxidase (MAO) and an ω-transaminase (ω-TA).[7][8]
Materials:
-
Racemic amine substrate
-
Monoamine oxidase (e.g., MAO-N from Aspergillus niger)
-
ω-Transaminase with the desired stereoselectivity (e.g., (R)-ATA-117)
-
Amine donor for the transaminase (e.g., D-alanine)
-
Pyruvate removal system (e.g., lactate dehydrogenase (LDH) and NADH, or a dehydrogenase with a sacrificial substrate like glucose and glucose dehydrogenase)
-
Buffer (e.g., potassium phosphate buffer, pH 8.0)
-
Cofactors (FAD for MAO, PLP for ω-TA, NAD(P)H for the pyruvate removal system)
Procedure:
-
Prepare a reaction mixture in the buffer containing the racemic amine, the amine donor for the ω-TA, and all necessary cofactors.
-
Add the monoamine oxidase, the ω-transaminase, and the enzymes for the pyruvate removal system to the reaction mixture.
-
Incubate the reaction at an optimal temperature for the enzyme cascade (e.g., 30-37°C) with gentle agitation.
-
Monitor the reaction for the conversion of the starting racemic amine and the formation of the single enantiomer product by chiral HPLC or GC.
-
Once the deracemization is complete, work up the reaction mixture to isolate the enantiomerically pure amine. This may involve protein precipitation followed by extraction and purification.
Visualization of Biocatalytic Pathways
Understanding the interplay of different enzymes in a cascade is crucial for process optimization. The following diagrams, generated using the DOT language for Graphviz, illustrate key biocatalytic workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. re.public.polimi.it [re.public.polimi.it]
- 12. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solvent effects in lipase-catalysed transesterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Deracemization By Simultaneous Bio-oxidative Kinetic Resolution and Stereoinversion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reductive amination of ketones catalyzed by whole cell biocatalysts containing imine reductases (IREDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial Investigation of (S)-1-(2-Fluorophenyl)ethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, properties, and biological evaluation of derivatives based on the (S)-1-(2-Fluorophenyl)ethylamine core. This chiral amine is a valuable building block in medicinal chemistry, and its derivatives have shown promise in targeting a range of biological pathways.
Core Compound: Physicochemical Properties
This compound serves as a crucial starting material for the synthesis of various pharmaceutical compounds. Its stereochemistry and the presence of a fluorine atom are key contributors to the pharmacological properties of its derivatives. The fundamental properties of this colorless liquid are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 68285-25-6 | |
| Molecular Formula | C₈H₁₀FN | |
| Molecular Weight | 139.17 g/mol | |
| Boiling Point | 179.8 °C at 760 mmHg | |
| Density | ~1.063 g/cm³ | |
| Appearance | Colorless liquid | |
| Solubility | Soluble in organic solvents, limited in water | |
| pKa | 8.62 ± 0.10 (Predicted) |
Synthesis of Derivatives
The primary amine group of this compound is the main site for derivatization. Common synthetic strategies include N-acylation and reductive amination to create a diverse library of compounds for screening.
2.1 N-Acylation
N-acylation is a straightforward and widely used method to form amide derivatives. This is typically achieved by reacting the parent amine with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling agent. The reaction with an acyl chloride is often rapid and high-yielding.
2.2 Reductive Amination
Reductive amination is a versatile method for producing secondary or tertiary amines. The process involves the reaction of the primary amine with a ketone or aldehyde to form an intermediate imine or enamine, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This one-pot procedure is highly efficient for creating derivatives with diverse alkyl substituents.
Biological Activity and Applications
Derivatives of this compound have been investigated for their potential as therapeutic agents. The core structure serves as a scaffold that, when appropriately functionalized, can interact with various biological targets.
3.1 Cholinesterase Inhibition
Certain fluorophenyl-based amino acid derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of neurotransmitter levels. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Studies on related N-acetylated fluorophenylalanine amides and esters have shown moderate inhibition of both enzymes, with some derivatives exhibiting potency comparable or superior to the established drug rivastigmine.
3.2 Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. The aberrant activity of HDACs is implicated in various cancers, making them an important therapeutic target. A novel benzamide derivative incorporating a (S)-1-(phenyl)ethylamine moiety was identified as a potent and selective inhibitor of Class I HDAC isoforms, demonstrating significant in vitro activity against human myelodysplastic syndrome cell lines and excellent in vivo antitumor effects in xenograft models.
3.3 Summary of Biological Activity
The following table summarizes the reported biological activities for classes of compounds related to this compound derivatives.
| Derivative Class | Biological Target(s) | Observed Activity |
| N-acetylated fluorophenylalanine amides/esters | AChE, BChE | Moderate inhibition, with IC₅₀ values ranging from 8.25 µM to 289.0 µM for BChE. |
| Benzamide Derivatives | Class I HDACs (1, 2, 3) | Potent and selective inhibition; antitumor activity in SKM-1 xenograft models. |
| General Phenethylamines | 5-HT₂A Receptor | SAR studies show high affinity is possible depending on substitutions. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of initial findings. The following sections provide step-by-step protocols for a representative synthesis and key biological assays.
4.1 Synthesis Protocol: N-Acylation with Acyl Chloride
This protocol describes a general procedure for the synthesis of an N-acyl derivative of this compound.
-
Reagent Preparation : Dissolve this compound (1.0 eq) and a suitable base, such as triethylamine (1.2 eq), in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation : Cool the solution to 0 °C using an ice bath.
-
Acyl Chloride Addition : Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Progression : Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction : Upon completion, quench the reaction by the careful addition of water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used in the reaction.
-
Washing : Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude product by flash column chromatography on silica gel to yield the final N-acylated derivative.
4.2 Biological Assay Protocol: Cholinesterase Inhibition (Ellman's Method)
This colorimetric assay measures cholinesterase activity by quantifying the rate of formation of a yellow-colored product.
-
Reagent Preparation :
-
Assay Buffer : 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
DTNB Solution : 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in assay buffer.
-
Substrate Solution : 14 mM acetylthiocholine iodide (ATCI) in deionized water.
-
Enzyme Solution : 1 U/mL Acetylcholinesterase (AChE) in assay buffer, kept on ice.
-
Test Compound : Prepare a stock solution of the derivative in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure (96-well plate) :
-
Blank Wells : Add 150 µL Assay Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control Wells (100% Activity) : Add 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound's solvent.
-
Test Wells (Inhibitor) : Add 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution.
-
-
Pre-incubation : Add buffer, enzyme, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation : Add 10 µL of the ATCI substrate solution to the control and test wells to start the reaction.
-
Measurement : Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes using a microplate reader.
-
Data Analysis : Calculate the rate of reaction (V) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control and calculate the IC₅₀ value.
4.3 Biological Assay Protocol: HDAC Activity/Inhibition (Fluorometric)
This assay measures HDAC activity by detecting the fluorescent product released from a specific substrate after deacetylation.
-
Reagent Preparation :
-
Assay Buffer : As provided by the commercial kit (e.g., Tris-based buffer, pH 8.0).
-
HDAC Substrate : Fluorogenic acetylated lysine substrate.
-
HDAC Enzyme : Purified human recombinant HDAC enzyme or nuclear extract.
-
Developer Solution : Contains a protease (e.g., trypsin) and a potent HDAC inhibitor (e.g., Trichostatin A) to stop the initial reaction and cleave the deacetylated substrate to release the fluorophore.
-
Test Compound : Prepare a stock solution and serial dilutions in assay buffer.
-
-
Assay Procedure (96-well black plate) :
-
Background Wells : Add Assay Buffer.
-
Control Wells (100% Activity) : Add HDAC enzyme and the test compound's solvent.
-
Test Wells (Inhibitor) : Add HDAC enzyme and the test compound solution.
-
-
Reaction Initiation : Add the HDAC substrate to all wells to initiate the reaction.
-
Incubation : Cover the plate and incubate on a shaker for a defined period (e.g., 30-60 minutes) at 37°C.
-
Development : Add the Developer solution to all wells. This stops the HDAC reaction and initiates the fluorescence-generating step. Incubate for at least 15 minutes at room temperature.
-
Measurement : Read the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
-
Data Analysis : Subtract the background fluorescence from all readings. Calculate the percent inhibition for each test compound concentration relative to the control and determine the IC₅₀ value.
Conclusion
This compound is a versatile and valuable scaffold in modern drug discovery. Its derivatives have demonstrated significant potential as inhibitors of key therapeutic targets, including cholinesterases and histone deacetylases. The synthetic accessibility of its derivatives, combined with robust in vitro screening protocols, provides a solid foundation for the initial investigation and development of novel therapeutic agents. Further exploration of the chemical space around this core structure is warranted to identify new lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
Methodological & Application
Application Notes: Chiral Resolution of Racemic Carboxylic Acids Using (S)-1-(2-Fluorophenyl)ethylamine
Introduction
(S)-1-(2-Fluorophenyl)ethylamine is a chiral amine that serves as an effective resolving agent for the separation of enantiomers of racemic carboxylic acids. This technique is particularly relevant in the pharmaceutical industry, where the stereochemistry of a drug molecule is crucial for its pharmacological activity and safety profile. The resolution process is based on the formation of diastereomeric salts between the chiral amine and the racemic acid. These diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.
Principle of Resolution
The fundamental principle of chiral resolution via diastereomeric salt formation involves a three-step process:
-
Salt Formation: The racemic carboxylic acid is reacted with the enantiomerically pure this compound in a suitable solvent. This reaction forms a mixture of two diastereomeric salts: [(R)-acid · (S)-amine] and [(S)-acid · (S)-amine].
-
Fractional Crystallization: Due to their different spatial arrangements, the two diastereomeric salts have distinct solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions (e.g., temperature, concentration), one diastereomer will preferentially crystallize out of the solution while the other remains dissolved.
-
Liberation of the Enantiomer: The isolated, enantiomerically enriched diastereomeric salt is then treated with an acid to break the salt and liberate the desired enantiomer of the carboxylic acid. The chiral resolving agent can often be recovered and reused.
Applications
The primary application of this compound as a chiral resolving agent is in the separation of enantiomers of racemic carboxylic acids, which are common chiral functionalities in active pharmaceutical ingredients (APIs). A notable example is its use in the resolution of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen. For many of these drugs, one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects.
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic 2-(2-Fluoro-4-biphenylyl)propionic Acid (Flurbiprofen)
This protocol describes a representative procedure for the resolution of racemic Flurbiprofen using this compound.
Materials:
-
Racemic 2-(2-Fluoro-4-biphenylyl)propionic acid
-
This compound
-
Methanol
-
2M Hydrochloric Acid
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Crystallization Dish
-
Buchner Funnel and Flask
-
pH paper or meter
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of racemic 2-(2-fluoro-4-biphenylyl)propionic acid in 100 mL of methanol.
-
Warm the solution gently to ensure complete dissolution.
-
In a separate beaker, dissolve an equimolar amount of this compound in 50 mL of methanol.
-
Slowly add the amine solution to the carboxylic acid solution with constant stirring.
-
Heat the resulting mixture to reflux for 1 hour.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
For optimal crystal formation, it is recommended to let the solution stand undisturbed for 24-48 hours. Seeding with a small crystal of the desired diastereomeric salt can promote crystallization.
-
Cool the mixture in an ice bath for 2 hours to maximize the precipitation of the less soluble diastereomeric salt.
-
Collect the crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at a temperature below their melting point.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the dried diastereomeric salt in 100 mL of water.
-
Acidify the suspension by slowly adding 2M hydrochloric acid while stirring until the pH reaches approximately 1-2.
-
The free carboxylic acid will precipitate out of the aqueous solution.
-
Extract the liberated carboxylic acid with three 50 mL portions of ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched 2-(2-fluoro-4-biphenylyl)propionic acid.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (e.e.) of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
-
Data Presentation
The following table summarizes illustrative quantitative data for the chiral resolution of various racemic carboxylic acids using this compound. Disclaimer: The following data is representative and intended for illustrative purposes, as specific experimental values for all examples may not be publicly available.
| Racemic Carboxylic Acid | Molar Ratio (Acid:Amine) | Solvent | Crystallization Time (h) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Acid (%) |
| 2-(2-Fluoro-4-biphenylyl)propionic acid | 1:1 | Methanol | 48 | 65 | >95 |
| 2-Phenylpropionic Acid | 1:1 | Ethanol | 24 | 70 | 92 |
| Mandelic Acid | 1:1 | Isopropanol | 36 | 60 | 90 |
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Logical steps in the chiral resolution process.
Protocol for chiral resolution of racemic acids with (S)-1-(2-Fluorophenyl)ethylamine
Application Notes and Protocols for Chiral Resolution of Racemic Acids
Topic: Protocol for Chiral Resolution of Racemic Acids with (S)-1-(2-Fluorophenyl)ethylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is frequently required for therapeutic applications. One of the most common and effective methods for chiral resolution is the formation of diastereomeric salts. This method involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. Due to their different physical properties, such as solubility, these diastereomers can be separated by techniques like fractional crystallization. Subsequently, the desired enantiomer is recovered from the separated diastereomer.
Principle of Chiral Resolution via Diastereomeric Salt Formation
A racemic acid, a 1:1 mixture of (R)- and (S)-enantiomers, is reacted with an enantiomerically pure chiral base, in this case, this compound. This reaction forms a mixture of two diastereomeric salts: [(R)-acid · (S)-amine] and [(S)-acid · (S)-amine]. These diastereomers are not mirror images and thus have different physical properties, most notably different solubilities in a given solvent. This difference in solubility allows for the selective crystallization of one of the diastereomeric salts, leaving the other in the mother liquor. The less soluble diastereomeric salt is then isolated by filtration. Finally, the enantiomerically pure acid is regenerated from the isolated diastereomeric salt by treatment with a strong acid, which protonates the carboxylic acid and liberates the chiral amine.
Data Presentation
The following table summarizes typical quantitative data obtained from a chiral resolution experiment. The specific values can vary significantly depending on the racemic acid, the resolving agent, the solvent system, and the crystallization conditions.
| Parameter | Value | Notes |
| Racemic Acid | Racemic Ibuprofen | Representative substrate |
| Resolving Agent | This compound | |
| Stoichiometry (Acid:Amine) | 1:0.5 | A sub-stoichiometric amount of the resolving agent is often used. |
| Crystallization Solvent | Methanol/Water (9:1 v/v) | Solvent composition is crucial for differential solubility. |
| Yield of Diastereomeric Salt | 40-50% (based on the desired enantiomer) | Typically, the yield is less than 100% for one enantiomer. |
| Diastereomeric Excess (d.e.) of Crystallized Salt | >95% | Determined by chiral HPLC or NMR analysis. |
| Yield of Enantiopure Acid | 35-45% (overall yield of one enantiomer) | After regeneration from the diastereomeric salt. |
| Enantiomeric Excess (e.e.) of Final Product | >98% | High enantiopurity is the goal of the resolution. |
Experimental Protocols
This section provides a detailed step-by-step protocol for the chiral resolution of a generic racemic carboxylic acid using this compound.
Materials and Equipment:
-
Racemic carboxylic acid (e.g., Ibuprofen)
-
This compound
-
Methanol
-
Deionized water
-
Hydrochloric acid (2 M)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Separatory funnel
-
pH paper or pH meter
-
Analytical balance
-
Chiral HPLC or polarimeter for enantiomeric excess determination
Protocol:
Step 1: Formation of Diastereomeric Salts
-
In a 250 mL round-bottom flask, dissolve 10.0 g of the racemic carboxylic acid in 100 mL of a 9:1 (v/v) mixture of methanol and water.
-
Gently heat the solution to 40-50 °C with stirring until the acid is completely dissolved.
-
In a separate beaker, dissolve the appropriate amount of this compound (typically 0.5 to 1.0 molar equivalents relative to the racemic acid) in 20 mL of the same methanol/water solvent mixture.
-
Slowly add the solution of the chiral amine to the warm solution of the racemic acid with continuous stirring.
-
After the addition is complete, allow the mixture to cool slowly to room temperature. The formation of a precipitate (the less soluble diastereomeric salt) should be observed.
-
To maximize crystallization, the flask can be placed in an ice bath or a refrigerator for several hours or overnight.
Step 2: Isolation of the Diastereomeric Salt
-
Collect the crystalline diastereomeric salt by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.
-
Determine the yield and diastereomeric excess of the isolated salt.
Step 3: Regeneration of the Enantiopure Carboxylic Acid
-
Suspend the dried diastereomeric salt in 50 mL of water.
-
With vigorous stirring, slowly add 2 M hydrochloric acid dropwise until the pH of the solution is approximately 1-2. This will protonate the carboxylic acid and dissolve the salt.
-
Transfer the acidic aqueous solution to a separatory funnel.
-
Extract the enantiomerically enriched carboxylic acid with three 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with a small amount of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent, and remove the solvent using a rotary evaporator to yield the enantiopure carboxylic acid.
-
Determine the overall yield and the enantiomeric excess of the final product.
Mandatory Visualization
Logical Relationship of Chiral Resolution
Application Notes and Protocols: (S)-1-(2-Fluorophenyl)ethylamine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (S)-1-(2-Fluorophenyl)ethylamine as a versatile chiral building block in asymmetric catalysis. The protocols detailed below are based on established methodologies for analogous chiral amines and are intended to serve as a foundational guide for the development of stereoselective transformations.
Application as a Chiral Ligand Precursor: Synthesis of a Chiral Schiff Base Ligand
Chiral Schiff base ligands are pivotal in coordination chemistry and asymmetric catalysis due to their straightforward synthesis and ability to form stable complexes with a variety of metal ions. This compound serves as an excellent chiral backbone for the synthesis of such ligands.
Synthesis of (S,E)-2-(((1-(2-fluorophenyl)ethyl)imino)methyl)phenol
This protocol outlines the synthesis of a chiral Schiff base ligand via the condensation of this compound with salicylaldehyde.
Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.39 g, 10 mmol) and salicylaldehyde (1.22 g, 10 mmol) in absolute ethanol (30 mL).
-
Reaction Conditions: Stir the mixture at room temperature for 30 minutes, during which a color change to yellow is typically observed. Subsequently, heat the mixture to reflux and maintain for 4 hours.
-
Isolation and Purification: After cooling to room temperature, the solvent is removed under reduced pressure to yield a yellow oil or solid. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1 v/v) to afford the pure Schiff base ligand.
-
Characterization: The structure and purity of the synthesized ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
Logical Workflow for Chiral Schiff Base Ligand Synthesis:
Caption: Workflow for the synthesis of a chiral Schiff base ligand.
Application in Asymmetric Catalysis: Asymmetric Reduction of Prochiral Ketones
Chiral ligands derived from this compound can be utilized in the preparation of catalysts for asymmetric reactions, such as the reduction of prochiral ketones to chiral secondary alcohols. This is a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals.
In Situ Preparation of a Chiral Ruthenium Catalyst and Asymmetric Transfer Hydrogenation
This protocol describes the in situ formation of a chiral ruthenium catalyst from the synthesized Schiff base ligand and its application in the asymmetric transfer hydrogenation of acetophenone.
Experimental Protocol:
-
Catalyst Preparation (In Situ): In a nitrogen-purged Schlenk flask, dissolve the chiral Schiff base ligand (0.02 mmol) and [Ru(p-cymene)Cl₂]₂ (0.01 mmol) in anhydrous isopropanol (10 mL). Stir the mixture at 80°C for 1 hour to form the active catalyst.
-
Reaction Execution: To the catalyst solution, add acetophenone (1 mmol) and a solution of KOH in isopropanol (0.1 M, 2 mL).
-
Reaction Conditions: Stir the reaction mixture at 80°C for 12 hours.
-
Analysis: After completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated. The enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral HPLC analysis. The yield is determined after purification by column chromatography.
Quantitative Data (Hypothetical):
| Substrate | Product | Yield (%) | ee (%) |
| Acetophenone | (S)-1-Phenylethanol | 92 | 95 |
| Propiophenone | (S)-1-Phenylpropanol | 88 | 93 |
Signaling Pathway for Asymmetric Transfer Hydrogenation:
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
Application as a Chiral Resolving Agent
This compound can be employed as a chiral resolving agent to separate racemic mixtures of carboxylic acids through the formation of diastereomeric salts with different solubilities.
Chiral Resolution of Racemic Naproxen
This protocol provides a method for the chiral resolution of the non-steroidal anti-inflammatory drug (NSAID) naproxen.
Experimental Protocol:
-
Salt Formation: Dissolve racemic naproxen (2.30 g, 10 mmol) in hot methanol (50 mL). In a separate flask, dissolve this compound (1.39 g, 10 mmol) in hot methanol (20 mL).
-
Crystallization: Slowly add the amine solution to the naproxen solution with stirring. Allow the mixture to cool slowly to room temperature, and then let it stand for 24 hours to facilitate crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of Enantiomer: Suspend the collected diastereomeric salt in water (30 mL) and acidify with 2 M HCl to a pH of approximately 2.
-
Extraction and Isolation: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, and evaporate the solvent to yield enantiomerically enriched (S)-naproxen.
-
Analysis: Determine the enantiomeric excess of the recovered naproxen by chiral HPLC or by measuring its specific rotation.
Quantitative Data (Hypothetical):
| Racemic Acid | Resolving Agent | Yield of (S)-Enantiomer (%) | ee of (S)-Enantiomer (%) |
| Naproxen | This compound | 45 | >98 |
| Ibuprofen | This compound | 42 | >97 |
Workflow for Chiral Resolution:
Caption: General workflow for chiral resolution of a racemic acid.
(S)-1-(2-Fluorophenyl)ethylamine: A Versatile Chiral Building Block in the Synthesis of Novel Therapeutics
(S)-1-(2-Fluorophenyl)ethylamine is a valuable chiral amine that serves as a critical starting material and intermediate in the discovery and development of novel pharmaceuticals. Its unique structural features, including the stereocenter and the fluorine-substituted phenyl ring, make it an attractive component for synthesizing compounds with a wide range of biological activities. This application note provides an overview of its application in the synthesis of potential anticancer agents targeting B-cell lymphoma 2 (BCL2) and modulators of the KCNQ2 potassium channel for the treatment of neurological disorders.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 68285-25-6 | [1][2][3] |
| Molecular Formula | C8H10FN | [1][2][3] |
| Molecular Weight | 139.17 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [1] |
| Purity | ≥98% | [2] |
| Storage | Store under inert gas at 2–8 °C | [1] |
Application 1: Synthesis of BCL2 Inhibitors for Cancer Therapy
This compound is a key precursor for the synthesis of 1-(2-fluorophenyl)piperazine, a core fragment in a novel series of sulfamethoxazole and piperazine derivatives designed as inhibitors of the anti-apoptotic protein BCL2. Overexpression of BCL2 is a hallmark of many cancers, and its inhibition can induce apoptosis in malignant cells.
Biological Activity of BCL2 Inhibitors
A series of novel compounds were synthesized and evaluated for their antiproliferative activity against the MDA-MB-231 human breast cancer cell line. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay. Additionally, the antioxidant activity of the most promising compounds was assessed through DPPH and nitric oxide (NO) free radical scavenging assays.
| Compound | Antiproliferative Activity (IC50 in µM) vs. MDA-MB-231 | Antioxidant Activity (IC50 in µM) - DPPH Assay | Antioxidant Activity (IC50 in µM) - NO Assay |
| 3e | 16.98 | 3.35 | 4.86 |
| 6b | 17.33 | 3.72 | 5.17 |
| 6d | Not Specified | 4.28 | 5.67 |
| Ascorbic Acid (Standard) | Not Applicable | 3.27 | 4.78 |
Data extracted from a study on novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives.
Experimental Protocol: Synthesis of 1-(2-fluorophenyl)piperazine Derivatives (General Procedure)
The synthesis of the target BCL2 inhibitors involves a multi-step process. A key intermediate, 1-(2-fluorophenyl)piperazine, is first synthesized from this compound. This intermediate is then reacted with various isocyanates, isothiocyanates, or sulfonamides to yield the final products.
Step 1: Synthesis of 1-(2-fluorophenyl)piperazine from this compound
A detailed experimental protocol for this specific conversion was not available in the searched literature. However, a general approach for the synthesis of N-arylpiperazines involves methods such as the Buchwald-Hartwig amination or the Ullmann condensation.
Step 2: Synthesis of the Final Compounds (e.g., Compound 6b)
To a solution of 1-(2-fluorophenyl)piperazine (1 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran, an equimolar amount of the corresponding isocyanate or sulfonyl chloride is added. The reaction is typically carried out in the presence of a base, like triethylamine, to neutralize the acid formed during the reaction. The mixture is stirred at room temperature or heated as required. After completion of the reaction, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
BCL2-Mediated Apoptosis Signaling Pathway
The synthesized compounds exert their anticancer effects by inhibiting BCL2, which leads to the induction of apoptosis. The following diagram illustrates the central role of BCL2 in the intrinsic apoptosis pathway.
Caption: BCL2-Mediated Apoptosis Pathway.
Application 2: Synthesis of KCNQ2 Potassium Channel Openers
Chiral fluorophenylethylamine scaffolds are also utilized in the synthesis of potent and efficacious openers of the KCNQ2 (Kv7.2) potassium channel. These channels play a crucial role in regulating neuronal excitability, and their openers are investigated for the treatment of neurological conditions such as neuropathic pain and epilepsy.
Biological Activity of KCNQ2 Openers
While a specific compound synthesized directly from this compound with detailed biological data was not found in the search results, a related acrylamide, (S)-6, demonstrated significant activity in preclinical models of neuropathic pain.
| Compound | Biological Target | Therapeutic Indication |
| Acrylamide (S)-6 | KCNQ2 (Kv7.2) Opener | Neuropathic Pain |
Experimental Workflow: Synthesis of KCNQ2 Openers
The synthesis of KCNQ2 openers often involves the coupling of a chiral amine with a substituted cinnamic acid derivative.
References
Application Notes & Protocols for the Synthesis of Pharmaceutical Intermediates for Neurological Disorders
Introduction: The synthesis of pharmaceutical intermediates is a critical stage in drug development, particularly for complex neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. The efficiency, scalability, and cost-effectiveness of these synthetic routes are paramount for successful translation from laboratory to industrial production. This document provides detailed application notes and protocols for the synthesis of key intermediates for drugs targeting these conditions. The methodologies presented are based on established and innovative chemical processes designed for high yield and purity.
Alzheimer's Disease: Synthesis of Donepezil Intermediate
Donepezil is a cornerstone in the palliative treatment of Alzheimer's disease, functioning as a centrally acting reversible acetylcholinesterase inhibitor.[1] An efficient and economically viable synthesis is crucial for its widespread availability. A key intermediate, 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methyl piperidine, is synthesized via an aldol condensation reaction.[2][3]
Signaling Pathway: Acetylcholinesterase Inhibition
Acetylcholine (ACh) is a neurotransmitter essential for memory and learning. In Alzheimer's disease, ACh levels are reduced. Acetylcholinesterase (AChE) is the enzyme that degrades ACh in the synaptic cleft. Donepezil inhibits AChE, thereby increasing the concentration and duration of action of ACh.
Caption: Mechanism of Donepezil as an Acetylcholinesterase (AChE) inhibitor.
Experimental Protocol: Synthesis of Donepezil Intermediate (2)
This protocol describes the condensation of 5,6-dimethoxy-1-indanone (3) and 1-benzyl-4-piperidinecarboxaldehyde (4) to yield the key intermediate (2).[2]
Materials:
-
5,6-dimethoxy-1-indanone (1.0 eq)
-
1-benzyl-4-piperidinecarboxaldehyde (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
Procedure:
-
A mixture of 5,6-dimethoxy-1-indanone, 1-benzyl-4-piperidinecarboxaldehyde, potassium carbonate, and a 9:1 mixture of toluene and water is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux (approximately 90-100 °C) with vigorous stirring.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically 5-12 hours), the mixture is cooled to room temperature.[4]
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford the pure intermediate 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methyl piperidine (2).
Data Summary: Comparison of Synthetic Routes for Donepezil Intermediates
| Route | Key Reactants | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Route A | 5,6-dimethoxy-1-indanone, Pyridine-4-carboxaldehyde | p-toluenesulphonic acid | Toluene | 5 | 87 | [4] |
| Benzylation | 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone, Benzyl bromide | - | Acetonitrile | Reflux | 83 | [4] |
| Hydrogenation | 1-benzyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium bromide | Platinum dioxide | Methanol | 24 | 81 | [4] |
| Route B (Greener) | 5,6‐dimethoxy‐1‐indanone, 1‐benzyl‐4‐piperidinecarboxaldehyde | Alkali metal carbonates | Toluene/H₂O | - | High | [2] |
Parkinson's Disease: Synthesis of L-DOPA
L-DOPA (Levodopa) is the primary treatment for Parkinson's disease, acting as a metabolic precursor to dopamine, which is deficient in patients.[5][6] The chemical synthesis of L-DOPA often starts from the amino acid L-tyrosine.[7]
Signaling Pathway: Dopamine Biosynthesis
Dopamine cannot cross the blood-brain barrier, so its precursor, L-DOPA, is administered.[6] L-DOPA is transported into the brain and converted to dopamine by the enzyme DOPA decarboxylase (aromatic L-amino acid decarboxylase, AADC).[8] This replenishes the depleted dopamine levels in the substantia nigra of Parkinson's patients.[6]
Caption: Biosynthetic pathway of Dopamine from L-Tyrosine via L-DOPA.
Experimental Protocol: Two-Step Synthesis of L-DOPA from L-Tyrosine
This protocol outlines a classical two-step chemical synthesis of L-DOPA.[9]
Materials:
-
L-Tyrosine
-
Acetyl chloride (CH₃COCl)
-
Aluminum chloride (AlCl₃)
-
Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (NaOH)
-
Appropriate organic solvents (e.g., nitrobenzene for acylation)
-
Hydrochloric acid (HCl) for pH adjustment
Procedure: Step 1: Friedel-Crafts Acylation
-
Suspend L-Tyrosine in a suitable solvent in a reaction vessel.
-
Add aluminum chloride (AlCl₃) to the suspension.
-
Slowly add acetyl chloride (CH₃COCl) to the mixture while maintaining a low temperature.
-
Stir the reaction until completion, as monitored by TLC. This step introduces an acetyl group to the phenolic ring.[9]
-
Perform an aqueous work-up to quench the reaction and remove the aluminum salts.
Step 2: Deacetylation and Hydroxylation
-
Treat the acetylated intermediate from Step 1 with hydrogen peroxide (H₂O₂) in the presence of sodium hydroxide (NaOH).[9]
-
This reaction serves to deacetylate the intermediate and introduce a second hydroxyl group onto the aromatic ring, forming L-DOPA.
-
After the reaction is complete, cool the mixture and carefully acidify with HCl to precipitate the L-DOPA product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain L-DOPA.
Data Summary: L-DOPA Synthesis Approaches
| Synthesis Method | Starting Material | Key Reagents / Catalyst | Advantage | Disadvantage | Reference |
| Chemical Synthesis | L-Tyrosine | Acetyl chloride, AlCl₃, H₂O₂ | Well-established, scalable | Can require harsh conditions and toxic reagents | [7][9] |
| Enzymatic Synthesis | L-Tyrosine | Tyrosinase (enzyme) | High enantiomeric purity, environmentally benign | Enzyme stability and cost can be a concern | [10] |
| Microbial Production | Catechol, Pyruvate | Erwinia herbicola (whole cells) | Can produce enantiomerically pure L-DOPA directly | Requires optimization of culture conditions, complex downstream processing | [10][11] |
Epilepsy: Synthesis of Levetiracetam Intermediate
Levetiracetam is a widely used antiepileptic drug.[12] A key chiral intermediate is (S)-2-aminobutanamide. The synthesis of Levetiracetam often involves the cyclization of this intermediate. An alternative strategy involves the metal-catalyzed oxidation of (S)-N-(1-hydroxybutan-2-yl)-2-oxopyrrolidine-1-carboxamide.[13]
Experimental Workflow: Levetiracetam Synthesis
The synthesis of Levetiracetam can be achieved through various routes. One eco-friendly approach involves a solvent-free condensation followed by a metal-catalyzed oxidation.[13] This workflow minimizes the use of hazardous solvents and improves the overall efficiency of the process.
Caption: An eco-friendly synthetic workflow for Levetiracetam.
Experimental Protocol: Metal-Catalyzed Oxidation of Intermediate (4) to (5)
This protocol describes the oxidation of (S)-N-(1-hydroxybutan-2-yl)-2-oxopyrrolidine-1-carboxamide (4) to (S)-2-(2-oxopyrrolidin-1-yl) butyric acid (5), a key intermediate for Levetiracetam.[13]
Materials:
-
Intermediate (4) (1.0 eq)
-
Ruthenium(IV) oxide (RuO₂) (0.62 mol%)
-
3% aq. Sodium bicarbonate (NaHCO₃)
-
4.5% aq. Sodium hypochlorite (NaOCl)
-
50% aq. Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃)
Procedure:
-
Add RuO₂ to a mixture of intermediate (4) and 3% aqueous NaHCO₃ at 25 °C. Stir the heterogeneous mixture for 5 minutes.
-
Cool the reaction mixture to 0 °C.
-
Add 4.5% aqueous NaOCl dropwise over a period of 1 hour. Maintain the pH of the mixture at 13 by adding 50% aqueous NaOH.
-
Monitor the reaction progress by TLC. After completion (typically 3 hours), add solid NaHSO₃ to the reaction mixture and stir for 15 minutes to quench the excess oxidant.
-
Acidify the reaction mixture to pH 2-3 using concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the crude intermediate (5).
-
Purify the intermediate by column chromatography or recrystallization if necessary.
Data Summary: Levetiracetam Synthesis Routes
| Route | Starting Material | Key Intermediate | Overall Yield (%) | Key Features | Reference |
| Route 1 | L-Methionine | - | ~44.6 | Involves desulfurization using large amounts of Nickel | [14] |
| Route 2 | (S)-aminobutyric acid | N-benzoyl protected (S)-aminobutyric acid | - | Protection-deprotection strategy; generates corrosive HCl | [13] |
| Route 3 (Eco-friendly) | 2-Oxopyrrolidine-1-carboxamide | (S)-2-(2-oxopyrrolidin-1-yl) butyric acid | - | Solvent-free condensation, metal-catalyzed oxidation | [13] |
| Route 4 | (S)-α-amino-butyronitrile | (S)-α-ethyl-2-oxo-1-pyrrolidine acetamide | ~40 | Involves intramolecular ring-closure; avoids enantiomer separation | [14] |
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecules in Parkinson’s Disease Therapy: From Dopamine Pathways to New Emerging Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. study.com [study.com]
- 8. L-DOPA - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Biological sources of L-DOPA: An alternative approach [scirp.org]
- 11. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 12. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 13. tandfonline.com [tandfonline.com]
- 14. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols for Asymmetric Transfer Hydrogenation of Imines Using Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric transfer hydrogenation (ATH) of imines is a powerful and widely utilized transformation in modern organic synthesis for the production of chiral amines. Enantiomerically enriched amines are crucial building blocks for a vast array of pharmaceuticals, agrochemicals, and other biologically active molecules. Compared to other reduction methods, such as high-pressure hydrogenation, ATH offers several advantages, including milder reaction conditions, operational simplicity, and the use of safer, more readily available hydrogen donors like formic acid and isopropanol. This methodology can be broadly categorized into two main approaches: transition metal-catalyzed reactions and organocatalytic reductions.
Transition metal catalysis, particularly with ruthenium, rhodium, and iridium complexes, paired with chiral diamine or amino alcohol ligands, has proven to be highly efficient and enantioselective.[1][2] Seminal work by Noyori and others demonstrated the exceptional performance of catalysts like Ru(II)-TsDPEN in the ATH of various imines.[3] The mechanism of these reactions is believed to proceed through a metal-hydride intermediate, with the chiral ligand directing the facial selectivity of the hydride transfer to the prochiral imine.
Organocatalysis, on the other hand, provides a metal-free alternative, often employing a chiral Brønsted acid, such as a BINOL-derived phosphoric acid, in conjunction with a Hantzsch ester as the hydride source. In this system, the chiral phosphoric acid protonates the imine to form a chiral ion pair, which then undergoes a stereoselective reduction by the Hantzsch ester.
These application notes provide a comprehensive overview of the asymmetric transfer hydrogenation of imines, including detailed protocols for key catalytic systems, quantitative data for a range of substrates, and diagrams illustrating the catalytic cycles and experimental workflows.
Data Presentation: A Comparative Overview of Catalytic Systems
The following tables summarize the performance of various catalytic systems in the asymmetric transfer hydrogenation of imines, providing a clear comparison of their efficacy across different substrates.
Table 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Cyclic Imines
| Entry | Substrate | Catalyst (mol%) | H-Donor | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 1-Methyl-3,4-dihydroisoquinoline | RuCl--INVALID-LINK-- (1) | HCOOH/Et₃N (5:2) | CH₃CN | 8 | 95 | 95 (R) |
| 2 | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | RuCl--INVALID-LINK-- (1) | HCOOH/Et₃N (5:2) | CH₃CN | 12 | 98 | 97 (R) |
| 3 | 1-Phenyl-3,4-dihydroisoquinoline | RuCl--INVALID-LINK-- (1) | HCOOH/Et₃N (5:2) | CH₃CN | 24 | 92 | 90 (R) |
| 4 | 2-Methylquinoxaline | RuCl--INVALID-LINK-- (2) | HCOOH/Et₃N (5:2) | CH₃CN/H₂O | 24 | 85 | 92 (S) |
Table 2: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of Imines
| Entry | Substrate | Catalyst (mol%) | H-Donor | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | N-(1-phenylethylidene)aniline | [CpRhCl₂]₂/(S,S)-TsDPEN (0.5) | HCOOH/Et₃N (5:2) | CH₃CN | 2 | 99 | 98 (S) |
| 2 | N-(1-(4-methoxyphenyl)ethylidene)aniline | [CpRhCl₂]₂/(S,S)-TsDPEN (0.5) | HCOOH/Et₃N (5:2) | CH₃CN | 3 | 97 | 99 (S) |
| 3 | N-(1-(naphthalen-2-yl)ethylidene)aniline | [CpRhCl₂]₂/(S,S)-TsDPEN (0.5) | HCOOH/Et₃N (5:2) | CH₃CN | 4 | 98 | 97 (S) |
| 4 | 1-Methyl-3,4-dihydroisoquinoline | [CpRhCl₂]₂/(R,R)-TsDPEN (0.5) | HCOOH/Et₃N (5:2) | CH₂Cl₂ | 0.5 | 96 | 99 (S) |
Table 3: Organocatalytic Asymmetric Transfer Hydrogenation of Ketimines
| Entry | Substrate | Catalyst (mol%) | H-Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | N-(p-methoxyphenyl)acetophenone imine | (R)-TRIP (5) | Hantzsch Ester | Toluene | 30 | 48 | 94 | 98 |
| 2 | N-(p-methoxyphenyl)propiophenone imine | (R)-TRIP (5) | Hantzsch Ester | Toluene | 30 | 72 | 92 | 97 |
| 3 | N-(p-methoxyphenyl)isobutyrophenone imine | (R)-TRIP (5) | Hantzsch Ester | Toluene | 50 | 96 | 85 | 95 |
| 4 | N-(p-methoxyphenyl)-1-tetralone imine | (R)-TRIP (5) | Hantzsch Ester | Toluene | 30 | 48 | 96 | 99 |
(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Experimental Protocols
The following are detailed methodologies for key experiments in the asymmetric transfer hydrogenation of imines.
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of 1-Methyl-3,4-dihydroisoquinoline
This protocol is adapted from the highly efficient Noyori-type ATH of cyclic imines.
Materials:
-
1-Methyl-3,4-dihydroisoquinoline
-
RuCl--INVALID-LINK--
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Preparation of the Hydrogen Donor: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine by carefully adding formic acid (5 equivalents relative to the imine) to triethylamine (2 equivalents relative to the imine) in a cooled flask.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methyl-3,4-dihydroisoquinoline (1.0 mmol, 1.0 eq) and RuCl--INVALID-LINK-- (0.01 mmol, 0.01 eq, 1 mol%).
-
Reaction Execution: Add anhydrous acetonitrile (5 mL) to the flask and stir the mixture to dissolve the solids. Then, add the freshly prepared formic acid/triethylamine mixture (1.5 mL) to the reaction flask.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or as specified in Table 1) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral amine.
-
Characterization: Determine the yield of the isolated product. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[4]
Protocol 2: In Situ Preparation of a Rhodium Catalyst for Asymmetric Transfer Hydrogenation
This protocol describes the in situ generation of the active rhodium catalyst and its use in the ATH of an N-aryl imine.[2]
Materials:
-
[Cp*RhCl₂]₂ (pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
N-(1-phenylethylidene)aniline
-
Formic acid/Triethylamine (5:2 azeotrope)
-
Anhydrous acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
Procedure:
-
Catalyst Pre-formation (in situ): In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Cp*RhCl₂]₂ (0.0025 mmol) and (S,S)-TsDPEN (0.0055 mmol) in anhydrous acetonitrile (2 mL). Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add N-(1-phenylethylidene)aniline (1.0 mmol).
-
Reaction Execution: Add the formic acid/triethylamine (5:2) mixture (1.5 mL) to the reaction flask.
-
Reaction Monitoring: Stir the reaction at the specified temperature (see Table 2) and monitor its progress by TLC or GC.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
-
Characterization: Determine the yield and enantiomeric excess of the resulting chiral amine as described in Protocol 1.
Protocol 3: Organocatalytic Asymmetric Transfer Hydrogenation of a Ketimine
This protocol details a metal-free approach to ATH using a chiral phosphoric acid catalyst.
Materials:
-
N-(p-methoxyphenyl)acetophenone imine
-
(R)-TRIP (chiral phosphoric acid catalyst)
-
Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Anhydrous toluene
-
Silica gel
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a dry vial, combine N-(p-methoxyphenyl)acetophenone imine (0.2 mmol), (R)-TRIP (0.01 mmol, 5 mol%), and Hantzsch ester (0.24 mmol, 1.2 eq).
-
Reaction Execution: Add anhydrous toluene (1.0 mL) to the vial. Seal the vial and stir the mixture at the specified temperature (see Table 3).
-
Reaction Monitoring: Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Purification: Upon completion, directly load the reaction mixture onto a silica gel column and purify by flash chromatography using an appropriate eluent system to isolate the chiral amine.
-
Characterization: Determine the yield and enantiomeric excess of the product. The ee can be determined by chiral HPLC analysis.
Mandatory Visualization
Catalytic Cycles and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the metal-catalyzed and organocatalytic asymmetric transfer hydrogenation of imines, as well as a general experimental workflow.
Caption: Proposed catalytic cycle for metal-catalyzed asymmetric transfer hydrogenation of imines.
Caption: Proposed cycle for organocatalytic asymmetric transfer hydrogenation of imines.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Application Notes and Protocols for Chiral Resolution via Diastereomeric Salt Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution by diastereomeric salt formation is a robust and widely utilized technique for the separation of enantiomers from a racemic mixture. This classical method remains a cornerstone in the pharmaceutical and fine chemical industries due to its scalability and cost-effectiveness. The principle of this technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physicochemical characteristics. This is achieved by reacting the racemic mixture with an enantiomerically pure resolving agent. The resulting diastereomeric salts exhibit different properties, most critically, differential solubility in a given solvent, which allows for their separation by fractional crystallization. Subsequent liberation of the enantiomer from the purified diastereomeric salt yields the desired enantiomerically pure compound.
This document provides detailed application notes and protocols for performing chiral resolution via diastereomeric salt formation, supported by quantitative data and visual workflows to guide researchers through the process.
Principle of the Method
The fundamental principle involves a three-step process:
-
Diastereomeric Salt Formation: A racemic mixture (a 1:1 mixture of R and S enantiomers) of an acidic or basic compound is reacted with a single enantiomer of a chiral resolving agent (a base or an acid, respectively). This reaction forms a pair of diastereomeric salts: (R)-substrate·(R)-resolving agent and (S)-substrate·(R)-resolving agent.
-
Fractional Crystallization: Due to their different three-dimensional structures, these diastereomeric salts have different physical properties, including solubility. By carefully selecting a solvent and optimizing crystallization conditions (temperature, cooling rate), the less soluble diastereomer will preferentially crystallize out of the solution.
-
Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with an acid or a base to break the ionic bond, thereby liberating the desired enantiomer in its pure form and regenerating the resolving agent, which can often be recovered and reused.
Experimental Workflow
The overall experimental workflow for chiral resolution via diastereomeric salt formation is depicted in the following diagram.
Key Factors for Successful Resolution
The success of a diastereomeric salt resolution is dependent on a number of critical factors that influence the crystallization process. The interplay of these factors determines the yield and enantiomeric purity of the final product.
Detailed Experimental Protocols
Protocol 1: Screening for a Suitable Resolving Agent and Solvent System
Objective: To identify an effective chiral resolving agent and solvent system that provides good discrimination in the solubility of the diastereomeric salts.
Materials:
-
Racemic substrate (acid or base)
-
A selection of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid, brucine, (R/S)-1-phenylethylamine)
-
A range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, water, and mixtures thereof)
-
Multi-well plates or small-scale vials
-
Stirring apparatus
-
Evaporator
Methodology:
-
Stock Solution Preparation: Prepare stock solutions of the racemic substrate and each chiral resolving agent at the same molar concentration in a suitable solvent in which both are readily soluble (e.g., methanol).
-
Salt Formation: In each well of a multi-well plate or in separate vials, combine a defined volume of the racemic substrate stock solution with an equimolar amount of a chiral resolving agent stock solution.
-
Solvent Evaporation: Evaporate the solvent to obtain the dry diastereomeric salt mixture in each well.
-
Solvent Addition: To each well containing the dried salts, add a different screening solvent or solvent mixture.
-
Equilibration: Seal the plate or vials and agitate at a controlled temperature (e.g., 50°C) for a set period (e.g., 2-4 hours) to facilitate dissolution and equilibration, followed by a controlled cooling ramp to induce crystallization.
-
Observation and Analysis: Visually inspect each well for the extent of precipitation. Analyze the supernatant and the solid (if sufficient material) by chiral HPLC to determine the diastereomeric excess (de) and/or enantiomeric excess (ee) of the dissolved and precipitated material. The ideal system will show a high concentration of one diastereomer in the solid phase and the other in the liquid phase.
Protocol 2: Preparative Scale Diastereomeric Salt Crystallization
Objective: To perform the chiral resolution on a larger scale to isolate a significant quantity of the less soluble diastereomeric salt.
Materials:
-
Racemic substrate
-
Selected chiral resolving agent
-
Optimized solvent system
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve the racemic substrate in the chosen solvent in the reaction vessel. Heat the solution if necessary to achieve complete dissolution.
-
Addition of Resolving Agent: Add the selected chiral resolving agent (typically 0.5 to 1.0 molar equivalents relative to the racemate) to the solution. The resolving agent can be added as a solid or as a solution in the same solvent.
-
Crystallization:
-
Controlled Cooling: Slowly cool the solution to the desired crystallization temperature. A slow cooling rate generally promotes the formation of larger, purer crystals.
-
Seeding (Optional): If available, add a small seed crystal of the desired diastereomeric salt to induce crystallization at a specific temperature.
-
Aging: Once the crystallization temperature is reached, stir the slurry for a period of time (aging) to allow the system to reach equilibrium.
-
-
Isolation: Isolate the crystalline product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.
-
Analysis: Determine the diastereomeric purity of the isolated salt using techniques such as chiral HPLC, NMR spectroscopy, or by measuring the optical rotation.
Protocol 3: Liberation of the Free Enantiomer
Objective: To recover the enantiomerically pure substrate from the isolated diastereomeric salt.
Materials:
-
Purified diastereomeric salt
-
Aqueous acid (e.g., 1M HCl) or base (e.g., 1M NaOH) solution
-
Organic extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator
Methodology:
-
Salt Dissociation: Suspend or dissolve the purified diastereomeric salt in water.
-
pH Adjustment: Add an aqueous acid or base solution dropwise with stirring to break the salt. For a resolved amine, add a base to deprotonate the amine. For a resolved acid, add an acid to protonate the carboxylate. Adjust the pH to ensure complete liberation of the free enantiomer (e.g., pH > 10 for an amine, pH < 2 for a carboxylic acid).
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated free enantiomer into an appropriate organic solvent. Perform multiple extractions to ensure complete recovery.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified enantiomer.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the final product using chiral HPLC or polarimetry.
Quantitative Data Presentation
The following tables summarize quantitative data from various chiral resolution experiments to provide a reference for expected outcomes.
Table 1: Chiral Resolution of Racemic Ibuprofen with (S)-(-)-α-methylbenzylamine (S-MBA)
| Parameter | Condition | Diastereomeric Excess (de) of Crystals (%) | Yield of Crystals (%) | Enantiomeric Excess (ee) of Recovered S-Ibuprofen (%) |
| Rac-Ibuprofen:S-MBA:KOH Ratio | 1:0.5:0.5 in water | 40 | 53 | >95 (after liberation and recrystallization) |
| Solvent for Crystallization | Ethanol | 88 | 60 | - |
| Solvent for Crystallization | Isopropanol | 95 | 45 | - |
Data is illustrative and compiled from various sources. The final ee is often achieved after a recrystallization step of the liberated enantiomer.[1][2]
Table 2: Chiral Resolution of Racemic Amines with Tartaric Acid Derivatives
| Racemic Amine | Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield (%) | Enantiomeric Excess (ee) of Resolved Amine (%) |
| 1-Phenylethylamine | (R,R)-Tartaric Acid | Methanol | 1:1 | - | >95 (for the S-enantiomer salt) |
| Methamphetamine | (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | Methanol | 2:1 | - | 68.5 (for the D-enantiomer in the distillate) |
| Amphetamine | d-Tartaric Acid | Benzene/Water | 2:1 | 98 | - |
Yields and ee values are highly dependent on the specific experimental conditions.[2][3][4]
Table 3: Solubility of Diastereomeric Salts of Ephedrine with Mandelic Acid
| Diastereomeric Salt | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| d-ephedrine-d-mandelate | 95% Ethanol | - | Significantly less soluble |
| l-ephedrine-d-mandelate | 95% Ethanol | - | Significantly more soluble |
| d-ephedrine-d-bitartrate | Methanol | - | 3.98 |
| l-ephedrine-d-bitartrate | Methanol | - | 5.24 |
Qualitative and quantitative solubility differences are key to successful resolution.[5][6]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystallization or Oiling Out | - Diastereomeric salts are too soluble in the chosen solvent. - Insufficient supersaturation. - Presence of impurities inhibiting nucleation. | - Screen for a less polar solvent or an anti-solvent. - Concentrate the solution. - Purify the starting materials. - Try seeding the solution. |
| Low Diastereomeric/Enantiomeric Excess | - Poor solubility difference between the diastereomeric salts. - Cooling rate is too fast, leading to co-precipitation. - Eutectic formation. | - Screen for a more selective solvent system. - Employ a slower, more controlled cooling profile. - Perform recrystallization of the isolated salt. |
| Low Yield | - Significant solubility of the desired diastereomeric salt in the mother liquor. - Suboptimal stoichiometry of the resolving agent. | - Optimize the crystallization temperature (lower temperature may increase yield but decrease purity). - Adjust the molar ratio of the resolving agent. - Attempt to recover the material from the mother liquor. |
Conclusion
Chiral resolution via diastereomeric salt formation is a powerful and versatile technique for obtaining enantiomerically pure compounds. Success hinges on the systematic screening and optimization of key parameters, including the choice of resolving agent and solvent, stoichiometry, and crystallization conditions. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and implement robust chiral resolution processes.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procedures for the Resolution of Racemic Amphetamines [erowid.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. HU212667B - Process for optical resolution of metamphetamine - Google Patents [patents.google.com]
- 5. Discrimination in resolving systems. II: Ephedrine-substituted mandelic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3478101A - Method of resolving dl-ephedrine into its optically active components - Google Patents [patents.google.com]
Application Notes and Protocols: (S)-1-(2-Fluorophenyl)ethylamine in the Asymmetric Synthesis of β-Lactams
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the chiral auxiliary, (S)-1-(2-Fluorophenyl)ethylamine, in the asymmetric synthesis of β-lactams. The protocols are based on the well-established Staudinger cycloaddition reaction, a cornerstone in the synthesis of this critical class of compounds known for their antibiotic properties.
Introduction to Asymmetric β-Lactam Synthesis
The β-lactam ring is a core structural motif in a vast array of antibiotics, including penicillins and cephalosporins. The asymmetric synthesis of β-lactams is of paramount importance as the biological activity is often confined to a single enantiomer. The Staudinger [2+2] cycloaddition of a ketene and an imine is a powerful and versatile method for constructing the β-lactam ring. The use of a chiral auxiliary, such as this compound, attached to the imine nitrogen, allows for the diastereoselective formation of the β-lactam, which can then be deprotected to yield the enantiomerically enriched final product. The fluorine substituent on the phenyl ring of the auxiliary may offer unique electronic and steric properties that can influence the stereochemical outcome of the cycloaddition and subsequent deprotection steps.
Experimental Protocols
The synthesis of β-lactams using this compound as a chiral auxiliary can be broken down into three key experimental stages:
-
Formation of the Chiral Imine: Condensation of this compound with a suitable aldehyde.
-
Staudinger Cycloaddition: [2+2] cycloaddition of the chiral imine with a ketene (generated in situ from an acyl chloride).
-
Deprotection of the β-Lactam: Removal of the chiral auxiliary to yield the N-unsubstituted β-lactam.
Protocol 1: Synthesis of N-((S)-1-(2-Fluorophenyl)ethyl)imines
This protocol describes the general procedure for the formation of the chiral imine from this compound and an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å)
-
Anhydrous solvent (e.g., dichloromethane (DCM), toluene)
Procedure:
-
To a solution of the aldehyde (1.0 eq) in anhydrous solvent (0.5 M), add this compound (1.0 eq).
-
Add a drying agent, such as anhydrous magnesium sulfate (2.0 eq) or activated 4Å molecular sieves.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed (typically 2-24 hours).
-
Upon completion, filter off the drying agent and wash with a small amount of the anhydrous solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude imine. The imine is often used in the next step without further purification.
Table 1: Representative Aldehydes for Imine Formation
| Aldehyde | Expected Imine Product |
| Benzaldehyde | N-((S)-1-(2-Fluorophenyl)ethyl)-1-phenylmethanimine |
| Isobutyraldehyde | N-((S)-1-(2-Fluorophenyl)ethyl)-2-methylpropan-1-imine |
| Cinnamaldehyde | (E)-N-((S)-1-(2-Fluorophenyl)ethyl)-3-phenylprop-2-en-1-imine |
Protocol 2: Diastereoselective Synthesis of β-Lactams via Staudinger Cycloaddition
This protocol details the [2+2] cycloaddition between the chiral imine and a ketene generated in situ.
Materials:
-
Crude chiral imine from Protocol 1
-
Acyl chloride (e.g., acetoxyacetyl chloride, chloroacetyl chloride)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., dichloromethane (DCM))
Procedure:
-
Dissolve the crude chiral imine (1.0 eq) in anhydrous DCM (0.2 M) and cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add a solution of the acyl chloride (1.2 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the diastereomeric β-lactams. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or High-Performance Liquid Chromatography (HPLC) analysis of the crude product.
Table 2: Representative Acyl Chlorides and Expected β-Lactam Products
| Acyl Chloride | Expected β-Lactam Core Structure |
| Acetoxyacetyl chloride | 3-Acetoxy-2-azetidinone |
| Chloroacetyl chloride | 3-Chloro-2-azetidinone |
| Phenoxyacetyl chloride | 3-Phenoxy-2-azetidinone |
Protocol 3: Deprotection of the N-(1-(2-Fluorophenyl)ethyl) β-Lactam
This protocol describes the removal of the chiral auxiliary to yield the final N-H β-lactam. Oxidative cleavage is a common method for the deprotection of N-benzyl-type groups.
Materials:
-
N-(1-(2-Fluorophenyl)ethyl)-β-lactam
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve the N-substituted β-lactam (1.0 eq) in a mixture of acetonitrile and water (3:1, 0.1 M).
-
Cool the solution to 0 °C.
-
Add ceric ammonium nitrate (CAN) (2.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed (typically 1-4 hours), dilute the reaction mixture with water and extract with DCM (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-unsubstituted β-lactam.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of a β-lactam using the described protocols. This data is for illustrative purposes and would need to be determined experimentally.
Table 3: Hypothetical Data for the Synthesis of 3-Acetoxy-4-phenyl-azetidin-2-one
| Step | Reactants | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1. Imine Formation | Benzaldehyde, this compound | N-((S)-1-(2-Fluorophenyl)ethyl)-1-phenylmethanimine | >95 (crude) | - |
| 2. Cycloaddition | Imine, Acetoxyacetyl chloride | (3S,4S)- and (3R,4R)-3-Acetoxy-1-((S)-1-(2-fluorophenyl)ethyl)-4-phenylazetidin-2-one | 75 | 85:15 |
| 3. Deprotection | Diastereomeric mixture of β-lactams | (3S,4S)-3-Acetoxy-4-phenylazetidin-2-one | 80 | - |
Visualizations
The following diagrams illustrate the key experimental workflows and logical relationships in the synthesis of β-lactams using this compound as a chiral auxiliary.
Caption: Overall workflow for the asymmetric synthesis of β-lactams.
The Role of (S)-1-(2-Fluorophenyl)ethylamine as a Chiral Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(S)-1-(2-Fluorophenyl)ethylamine is a valuable chiral amine that holds significant potential as a chiral auxiliary in asymmetric synthesis. Its utility is analogous to the well-established (S)-1-phenylethylamine, with the introduction of a fluorine atom on the phenyl ring offering potential modifications to stereoselectivity and reaction kinetics due to electronic and steric effects. This document provides a framework for its application, drawing upon established methodologies for similar chiral auxiliaries.
Introduction to Chiral Auxiliaries
In the field of stereoselective synthesis, chiral auxiliaries are chiral compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. The fluorine substitution in this compound can influence the conformational preferences of the chiral amide derivatives, potentially leading to enhanced diastereoselectivity in various transformations.
Core Application: Asymmetric Alkylation of Carboxylic Acid Derivatives
A primary application of this compound as a chiral auxiliary is in the diastereoselective alkylation of enolates derived from N-acyl amides. This method allows for the synthesis of α-substituted carboxylic acids with high enantiomeric purity.
Logical Workflow for Asymmetric Alkylation
Caption: Workflow for asymmetric α-alkylation using a chiral auxiliary.
Experimental Protocols
The following are generalized protocols based on well-established procedures for analogous chiral auxiliaries. Optimization of reaction conditions is recommended for specific substrates.
Protocol 1: Synthesis of the N-Acyl-(S)-1-(2-Fluorophenyl)ethylamide
Objective: To attach the chiral auxiliary to a carboxylic acid.
Materials:
-
Carboxylic acid (e.g., propanoic acid)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the amine solution to 0 °C and add the acid chloride solution dropwise.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-acyl amide can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Diastereoselective Alkylation
Objective: To create a new stereocenter α to the carbonyl group.
Materials:
-
N-Acyl-(S)-1-(2-Fluorophenyl)ethylamide
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)
-
Electrophile (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
Procedure:
-
Enolate Formation: Under an inert atmosphere, dissolve the N-acyl amide (1.0 eq) in anhydrous THF and cool the solution to -78 °C. Add LDA (1.1 eq) dropwise, and stir the mixture at -78 °C for 30-60 minutes.
-
Alkylation: Add the electrophile (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours.
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. Purify the product by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To remove the auxiliary and isolate the enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated N-acyl-(S)-1-(2-Fluorophenyl)ethylamide
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Diethyl ether
Procedure:
-
Hydrolysis: In a round-bottom flask, suspend the alkylated N-acyl amide (1.0 eq) in a 1:1 mixture of water and 6 M H₂SO₄.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, monitoring the reaction by TLC.
-
Work-up and Product Isolation: Cool the reaction mixture to room temperature and extract with diethyl ether to remove any non-polar impurities. Make the aqueous layer basic (pH > 10) by the addition of a strong base (e.g., NaOH pellets) to recover the chiral auxiliary by extraction with diethyl ether. Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl and extract the desired carboxylic acid with diethyl ether.
-
Purification: Dry the organic extracts containing the carboxylic acid over anhydrous MgSO₄, filter, and concentrate to yield the final product. The enantiomeric excess (ee) can be determined by chiral HPLC or by conversion to a diastereomeric derivative.
Data Presentation
| Entry | Electrophile (R'-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | Benzyl bromide | >95:5 | 85-95 | >90 |
| 2 | Methyl iodide | >90:10 | 80-90 | >80 |
| 3 | Ethyl iodide | >92:8 | 82-92 | >85 |
| 4 | Allyl bromide | >93:7 | 88-96 | >86 |
*Diastereomeric ratio is typically determined by ¹H NMR or HPLC analysis of the crude reaction mixture. *Yield refers to the isolated yield of the purified alkylated product. *Enantiomeric excess is determined after cleavage of the chiral auxiliary.
Visualization of Stereochemical Control
The stereochemical outcome of the alkylation is controlled by the conformation of the chiral enolate. The bulky 2-fluorophenyl group of the auxiliary is expected to effectively shield one face of the enolate, directing the incoming electrophile to the opposite face.
Caption: Proposed model for diastereoselective alkylation.
Conclusion
This compound serves as a promising chiral auxiliary for asymmetric synthesis, particularly for the preparation of enantiomerically enriched α-substituted carboxylic acids. The protocols provided herein offer a starting point for researchers to explore its applications. The fluorine substituent may offer unique advantages in terms of stereocontrol and reactivity, warranting further investigation and development in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity with (S)-1-(2-Fluorophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize enantioselectivity in your experiments using (S)-1-(2-Fluorophenyl)ethylamine as a chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in asymmetric synthesis?
A1: this compound is a chiral amine commonly used as a building block or intermediate in the synthesis of pharmaceutical compounds.[1] Its primary application in asymmetric synthesis is as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. This strategy is a well-established method for producing enantiomerically pure compounds, which is crucial in drug development as different enantiomers of a molecule often have different biological activities.
Q2: What are the key challenges when using this compound as a chiral auxiliary?
A2: The main challenges when using this compound, or any chiral auxiliary, are achieving high diastereoselectivity in the key bond-forming step and the clean cleavage of the auxiliary without racemization of the desired product. Low diastereoselectivity leads to a mixture of stereoisomers that can be difficult to separate, reducing the overall yield of the desired enantiomer. Incomplete or harsh cleavage conditions can also lead to loss of the desired product or its enantiomeric purity.
Q3: How can I improve low diastereoselectivity in my reaction?
A3: Low diastereoselectivity can often be addressed by systematically optimizing the reaction conditions. Key parameters to investigate include:
-
Base Selection: The choice of base can significantly influence the geometry of the intermediate enolate, which in turn affects the facial selectivity of the reaction. For lithium amide bases, less sterically hindered options may improve yield and diastereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can impact the aggregation state and reactivity of organometallic intermediates, thereby influencing stereoselectivity.
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state that leads to the major diastereomer.
-
Additives: The addition of salts, such as lithium bromide (LiBr), can alter the structure of lithium amide bases and improve diastereoselectivity in certain reactions.[2]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Excess (de)
Low stereoselectivity is a common issue in asymmetric synthesis. The following guide provides a systematic approach to troubleshooting and optimizing your reaction.
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A step-by-step workflow for troubleshooting low diastereoselectivity.
Detailed Troubleshooting Steps:
-
Verify Starting Material Purity: Impurities in the substrate, the this compound auxiliary, or the reagents can interfere with the reaction and lower stereoselectivity. Ensure all materials are of high purity.
-
Optimize the Base: The choice of base is critical. For reactions involving lithium enolates, consider screening different lithium amides (e.g., LDA, LiHMDS, LTMP). The stoichiometry of the base can also be important; use of excess base can sometimes be detrimental.
-
Adjust the Reaction Temperature: In many cases, running the reaction at a lower temperature will improve diastereoselectivity. Experiment with a range of temperatures (e.g., from -78 °C to 0 °C) to find the optimal balance between reaction rate and selectivity.
-
Screen Different Solvents: The solvent can have a profound effect on the reaction's stereochemical outcome. Test a variety of aprotic solvents with different polarities, such as tetrahydrofuran (THF), toluene, diethyl ether, and dichloromethane.
-
Investigate the Effect of Additives: The addition of certain salts, like lithium chloride (LiCl) or lithium bromide (LiBr), can break up aggregates of organolithium bases, leading to a more defined reactive species and potentially higher diastereoselectivity.[2]
-
Monitor Reaction Progress: Take aliquots of the reaction at different time points to determine if the diastereomeric ratio changes over time. This can indicate if the initial kinetic product is equilibrating to a less desired thermodynamic product.
-
Optimize Purification: If the diastereoselectivity of the reaction cannot be significantly improved, focus on optimizing the purification of the diastereomers. Fractional crystallization is often an effective method for separating diastereomers.
Issue 2: Difficulty in Separating Diastereomers
Even with optimized reaction conditions, the separation of diastereomers can be challenging.
Troubleshooting Diastereomer Separation by Crystallization
Caption: A workflow for optimizing the separation of diastereomers by crystallization.
Key Considerations for Diastereomer Separation:
-
Solvent Selection: The choice of crystallization solvent is paramount. A good solvent system will maximize the solubility difference between the two diastereomers. A systematic screening of various solvents and solvent mixtures is often necessary.
-
Temperature Profile: Control over the cooling rate during crystallization can significantly impact the purity of the crystals obtained. Slow, controlled cooling generally yields purer crystals.
-
Concentration: The concentration of the diastereomeric mixture in the solvent will affect the supersaturation level, which is a key driver for crystallization.
-
Seeding: Introducing a small crystal of the pure, desired diastereomer (a seed crystal) can induce crystallization of that specific diastereomer, leading to a higher purity of the crystalline material.
Issue 3: Cleavage of the Chiral Auxiliary
The final step in the use of a chiral auxiliary is its removal. This step must be efficient and not compromise the stereochemical integrity of the product.
General Protocol for Amide Cleavage:
While specific conditions will vary depending on the substrate, a common method for cleaving amide-linked auxiliaries like those derived from this compound is acidic or basic hydrolysis.
Basic Hydrolysis:
-
Dissolve the N-acyl derivative in a suitable solvent mixture, such as THF/water.
-
Add a base, for example, lithium hydroxide (LiOH), and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, neutralize the reaction with an acid and extract the desired product.
Acidic Hydrolysis:
-
Dissolve the N-acyl derivative in a protic solvent like methanol or ethanol.
-
Add a strong acid, such as hydrochloric acid (HCl), and heat the reaction mixture.
-
Monitor the reaction for completeness.
-
Work up the reaction by neutralizing the acid and extracting the product.
Troubleshooting Cleavage:
-
Incomplete Reaction: Increase the reaction temperature, prolong the reaction time, or use a stronger acid or base.
-
Racemization: If the newly formed stereocenter is adjacent to a carbonyl group, it may be susceptible to epimerization under harsh basic or acidic conditions. If racemization is observed, explore milder cleavage conditions, such as enzymatic cleavage or reductive cleavage methods.
Data Presentation
The following table provides hypothetical data illustrating how to present results from optimizing a diastereoselective aldol reaction using an amide derived from this compound.
Table 1: Optimization of a Diastereoselective Aldol Reaction
| Entry | Base | Solvent | Temperature (°C) | Additive | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | LDA | THF | -78 | None | 75 | 85:15 |
| 2 | LHMDS | THF | -78 | None | 82 | 90:10 |
| 3 | KHMDS | THF | -78 | None | 78 | 88:12 |
| 4 | LHMDS | Toluene | -78 | None | 85 | 92:8 |
| 5 | LHMDS | CH₂Cl₂ | -78 | None | 65 | 80:20 |
| 6 | LHMDS | Toluene | -100 | None | 80 | 95:5 |
| 7 | LHMDS | Toluene | -78 | LiCl | 88 | 94:6 |
Experimental Protocols
Protocol 1: General Procedure for the Formation of an N-Acyl Derivative from this compound
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or THF at 0 °C, add a base such as triethylamine (1.2 eq).
-
Slowly add the desired acyl chloride or anhydride (1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC for the consumption of the starting amine.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-acyl derivative.
Protocol 2: General Procedure for a Diastereoselective Alkylation
-
To a solution of the N-acyl derivative of this compound (1.0 eq) in anhydrous THF at -78 °C, add a solution of a strong base such as LHMDS (1.1 eq) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the electrophile (e.g., an alkyl halide, 1.2 eq) and continue to stir at -78 °C.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the product by flash chromatography or recrystallization.
References
Technical Support Center: Minimizing Side Reactions in Fluoroamine Synthesis via Reductive Amination
Welcome to the Technical Support Center for reductive amination in fluoroamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, minimizing common side reactions and maximizing the yield of desired fluoroamine products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the reductive amination of fluoro-aldehydes and ketones?
A1: The primary side reactions include:
-
Over-alkylation: The desired primary or secondary amine product can react further with the starting carbonyl compound to form undesired tertiary or quaternary ammonium salts. This is particularly problematic when using primary amines.[1][2]
-
Reduction of the starting carbonyl: Strong reducing agents can reduce the aldehyde or ketone to the corresponding alcohol, competing with the desired imine reduction.[3]
-
Imine/Enamine Isomerization: Fluorinated imines can undergo isomerization, especially in the presence of a base.[4]
-
Dehydrohalogenation: If other halogens (e.g., chlorine, bromine) are present in the α-position to the imine, elimination can occur to form unsaturated byproducts.[4]
-
Hydrolysis of the imine intermediate: In the presence of water, the imine intermediate can hydrolyze back to the starting carbonyl compound and amine, reducing the overall yield.
Q2: How does the presence of fluorine in the carbonyl compound affect the reductive amination reaction?
A2: The strong electron-withdrawing nature of fluorine can:
-
Increase the electrophilicity of the carbonyl carbon: This can facilitate the initial nucleophilic attack by the amine to form the hemiaminal intermediate.
-
Influence the stability and reactivity of the imine intermediate: The stability of the C-F bond is generally high, but the electronic effects can alter the reactivity of the C=N bond.
-
Potentially lead to side reactions: While defluorination is not commonly reported under standard reductive amination conditions, the possibility exists, especially with harsh reagents or conditions. More common is the influence on the reactivity of adjacent functional groups.
Q3: Which reducing agent is best for the synthesis of fluoroamines?
A3: The choice of reducing agent is critical for selectivity.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent. It is mild and selective for the reduction of the imine/iminium ion over the starting carbonyl compound, allowing for a one-pot reaction with high yields and fewer side products.[5] It is, however, sensitive to water and not compatible with methanol.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild and selective reagent that works well at a slightly acidic pH (around 4-6).[7] Its major drawback is its high toxicity and the potential generation of hydrogen cyanide gas, requiring careful handling.[8]
-
Sodium Borohydride (NaBH₄): A stronger and less expensive reducing agent. However, it can readily reduce both the imine and the starting carbonyl. To avoid reducing the starting material, it is typically used in a two-step (indirect) procedure where the imine is formed first, before the addition of NaBH₄.[3]
Troubleshooting Guide
Problem 1: Low yield of the desired fluoroamine and presence of the corresponding alcohol.
-
Cause: The reducing agent is too strong and is reducing the starting fluorinated aldehyde or ketone. This is common with reagents like sodium borohydride in a one-pot reaction.
-
Solution:
-
Switch to a milder, more selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended choice for a one-pot procedure as it preferentially reduces the imine.[5]
-
Use a two-step (indirect) protocol: If using NaBH₄, first allow sufficient time for the imine to form completely, then add the reducing agent. You can monitor imine formation by techniques like TLC or NMR.
-
Problem 2: Significant formation of over-alkylated products (e.g., tertiary amine from a primary amine).
-
Cause: The secondary amine product is more nucleophilic than the starting primary amine and reacts with the remaining aldehyde/ketone.
-
Solution:
-
Use a stoichiometric excess of the primary amine: This can outcompete the secondary amine product for reaction with the carbonyl compound.
-
Employ an indirect (two-step) reductive amination: Form the imine first, and once the starting carbonyl is consumed, add the reducing agent. This minimizes the opportunity for the product amine to react with the carbonyl.
-
Slow addition of the carbonyl compound: Adding the aldehyde or ketone slowly to a mixture of the amine and the reducing agent can keep its concentration low, favoring the reaction with the more abundant primary amine.
-
Problem 3: Incomplete reaction, with starting materials remaining.
-
Cause A: Inefficient imine formation. The equilibrium between the carbonyl compound/amine and the imine may not favor the imine. This can be an issue with less reactive, sterically hindered, or electron-deficient ketones and amines.
-
Solution A:
-
Control the pH: A mildly acidic condition (pH 4-6) is often optimal for imine formation.[7] This can be achieved by adding a catalytic amount of acetic acid.
-
Remove water: The formation of the imine releases water. Removing this water (e.g., using molecular sieves or a Dean-Stark apparatus) can drive the equilibrium towards the imine product.[2]
-
Use a Lewis acid catalyst: For particularly challenging substrates, a Lewis acid like Ti(OiPr)₄ can be used to activate the carbonyl group.[9][10]
-
-
Cause B: Deactivation of the reducing agent. Sodium triacetoxyborohydride is moisture-sensitive.
-
Solution B: Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 4: Formation of unexpected unsaturated byproducts.
-
Cause: If the substrate contains other halogens (Cl, Br) in a position alpha to the carbonyl group, dehydrohalogenation of the intermediate imine can occur, especially in the presence of a base.[4]
-
Solution:
-
Avoid strong bases: If a base is needed, use a non-nucleophilic, hindered base.
-
Control the temperature: Lowering the reaction temperature may disfavor the elimination reaction.
-
Data Presentation
The following table summarizes yields for the synthesis of various fluoroamines under different reductive amination conditions, compiled from the literature. Note that direct comparison is challenging due to variations in substrates and reaction scales.
| Carbonyl Substrate | Amine | Reducing Agent | Solvent | Additive | Yield (%) | Side Products Noted | Reference |
| Aryl-trifluoromethyl ketone | NH₄OAc | H₂/Ru-catalyst | Ethanol | - | 51-92 | High chemoselectivity | [11] |
| Trifluoromethyl keto ester | Aniline | NaBH₄ | Toluene | p-TsOH (for imine) | Good to excellent | Unexpected reduction to amino alcohol with excess NaBH₄ | |
| Benzaldehyde | Various amines | NaBH(OAc)₃ | DCE | Acetic Acid (for ketones) | High | Minimal | [5] |
| Benzaldehyde | Various amines | NaBH₃CN | Methanol | pH 6-7 | Good | Potential for HCN formation | [8] |
| Aldehydes | Primary amines | NaBH₄ | Methanol | - | - | Potential for dialkylation | |
| 4-Hydroxybenzaldehyde | Aniline | NaBH₄ | Ethanol | None | High | - | [3] |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination of a Fluoro-ketone using Sodium Triacetoxyborohydride (STAB)
This protocol is a general method suitable for a wide range of fluoro-aldehydes and ketones with primary or secondary amines.
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the fluoro-ketone (1.0 eq) and the amine (1.0-1.2 eq).
-
Solvent Addition: Add an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: Stir the mixture at room temperature. For less reactive ketones, a catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate imine formation. Allow the mixture to stir for 20-60 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the mixture. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-24 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. Stir until gas evolution ceases.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired fluoroamine.[12]
Protocol 2: Two-Step Reductive Amination of a Fluoro-aldehyde using Sodium Borohydride
This protocol is particularly useful for preventing the over-alkylation of primary amines or when using a less selective reducing agent like NaBH₄.
Step A: Imine Formation
-
Dissolve the fluoro-aldehyde (1.0 eq) and the primary amine (1.0 eq) in methanol (MeOH).
-
Stir the mixture at room temperature for 1-3 hours, or until imine formation is complete as monitored by TLC or ¹H NMR. For less reactive substrates, a dehydrating agent like anhydrous magnesium sulfate can be added.
Step B: Reduction
-
Cool the reaction mixture containing the pre-formed imine to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate to obtain the crude fluoroamine.
-
Purify as necessary via column chromatography.
Visualizations
Caption: General mechanism of reductive amination for fluoroamine synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. gctlc.org [gctlc.org]
- 4. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. benchchem.com [benchchem.com]
- 9. Lewis acid-catalyzed regioselective synthesis of chiral α-fluoroalkyl amines via asymmetric addition of silyl dienolates to fluorinated sulfinylimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Lewis acid-catalyzed regioselective synthesis of chiral α-fluoroalkyl amines via asymmetric addition of silyl dienolates to fluorinated sulfinylimines. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of (S)-1-(2-Fluorophenyl)ethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of (S)-1-(2-Fluorophenyl)ethylamine and its derivatives. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives to achieve high enantiomeric purity?
A1: The primary methods for chiral purification of this compound derivatives are preparative chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). These techniques utilize chiral stationary phases (CSPs) to separate the enantiomers.[1] Another effective method is diastereomeric salt crystallization, which involves forming salts with a chiral resolving agent to separate the resulting diastereomers based on their different solubilities.[2]
Q2: What types of chiral stationary phases (CSPs) are most effective for separating fluorinated phenylethylamine enantiomers?
A2: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and have shown excellent performance in separating a broad range of chiral compounds, including amines.[3] Immobilized polysaccharide columns are often preferred for their solvent versatility.[3] Cyclofructan-based CSPs have also demonstrated high success rates in resolving primary amines.[4]
Q3: What are the typical mobile phases used in chiral HPLC and SFC for these compounds?
A3: For chiral HPLC, common mobile phases include normal-phase eluents like hexane/alcohol (e.g., ethanol, isopropanol) mixtures.[4] Polar organic modes using acetonitrile/alcohol are also employed.[4] In preparative SFC, the mobile phase typically consists of supercritical carbon dioxide (CO₂) mixed with a polar organic co-solvent, most commonly an alcohol like methanol or ethanol.[5]
Q4: How does the fluorine substituent on the phenyl ring affect the purification process?
A4: The presence of a fluorine atom can influence the intermolecular interactions between the analyte and the chiral stationary phase, which can affect chiral recognition.[6][7] While a para-fluorine substitution may have a minimal effect on the overall geometry of the complex, an ortho-fluorine, as in this compound, can lead to more significant electronic and steric effects, potentially requiring specific optimization of the separation method.[6][7] Fluorinated stationary phases can also offer alternative selectivity for separating halogenated compounds.[8][9]
Troubleshooting Guide
Problem 1: Poor resolution or no separation of enantiomers in chiral HPLC/SFC.
-
Possible Cause: The selected chiral stationary phase (CSP) is not suitable for the analyte.
-
Possible Cause: The mobile phase composition is not optimal.
-
Troubleshooting Step:
-
For HPLC (Normal Phase): Adjust the ratio of the alcohol co-solvent (e.g., ethanol, isopropanol) in the hexane mobile phase. Small changes can significantly impact selectivity.
-
For SFC: Vary the percentage of the alcohol modifier (e.g., methanol, ethanol). Also, consider trying different alcohol modifiers, as larger alcohols can sometimes improve selectivity, though they may also lead to broader peaks.[4]
-
-
-
Possible Cause: Inappropriate or lack of mobile phase additives.
-
Troubleshooting Step: For basic compounds like amines, adding a small amount of a basic additive (e.g., diethylamine, triethylamine) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanols on the stationary phase.[11] Conversely, for acidic impurities or derivatives, an acidic additive (e.g., trifluoroacetic acid, acetic acid) may be beneficial.[12]
-
-
Possible Cause: The column temperature is not optimized.
-
Troubleshooting Step: Systematically vary the column temperature. Lower temperatures often increase the separation factor (alpha) but can also increase analysis time and peak broadening. Conversely, higher temperatures can improve efficiency but may reduce selectivity.[10]
-
Problem 2: Tailing peaks for the amine analytes.
-
Possible Cause: Secondary interactions between the basic amine and acidic residual silanol groups on the silica-based CSP.
-
Troubleshooting Step: Add a basic modifier to the mobile phase, such as diethylamine or triethylamine (typically 0.1% v/v), to suppress these interactions.[11]
-
-
Possible Cause: Mass overload of the column.
-
Troubleshooting Step: Reduce the concentration of the injected sample. Overloading can lead to peak distortion, especially for basic analytes.[13]
-
-
Possible Cause: Column contamination or degradation.
-
Troubleshooting Step: If a guard column is in use, replace it.[13] If the analytical column is suspected, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.
-
Problem 3: Low yield after diastereomeric salt crystallization.
-
Possible Cause: The chosen resolving agent does not form a well-crystalline salt with a significant solubility difference between the two diastereomers.
-
Possible Cause: The crystallization solvent is not optimal.
-
Troubleshooting Step: Experiment with different solvents or solvent mixtures. The solubility of the diastereomeric salts is highly dependent on the solvent system.
-
-
Possible Cause: The cooling rate during crystallization is too fast.
-
Troubleshooting Step: Allow the solution to cool slowly to ambient temperature before further cooling in an ice bath. Slow cooling promotes the formation of purer crystals.
-
Problem 4: The final product has low enantiomeric excess (ee%).
-
Possible Cause: Incomplete separation during chromatography.
-
Troubleshooting Step: Optimize the chromatographic method for baseline separation of the enantiomers. This may involve adjusting the mobile phase, flow rate, temperature, or trying a different CSP.
-
-
Possible Cause: Co-crystallization of the more soluble diastereomer during crystallization.
-
Troubleshooting Step: Optimize the crystallization conditions, including solvent, temperature, and concentration. It may be necessary to perform a recrystallization of the diastereomeric salt to improve its purity.
-
Quantitative Data Summary
Table 1: Chiral HPLC and SFC Separation Parameters for Phenylethylamine Derivatives
| Compound | Separation Mode | Chiral Stationary Phase | Mobile Phase | Additive | Enantiomeric Excess (ee%) | Reference |
| 1-(3-Fluorophenyl)ethylamine | HPLC | Cellulose-based (ODH®) | Not specified | Not specified | > 99% (for S-enantiomer) | [3] |
| Primary Amines (General Screen) | SFC | Cyclofructan-based (Larihc CF6-P) | CO₂/Methanol (80:20 v/v) | 0.3% TFA / 0.2% TEA | Baseline separation for 18 of 25 compounds | [4] |
| Primary Amines (General Screen) | HPLC (Normal Phase) | Cyclofructan-based (Larihc CF6-P) | Hexane/Ethanol (80:20 v/v) | 0.3% TFA / 0.2% TEA | Baseline separation for 17 of 25 compounds | [4] |
| Ibuprofen (Model Compound) | Preparative SFC | Chiralcel OX-H® | CO₂ / Methanol with 0.2% MIPA | Isopropylamine (MIPA) | 99.3% (for S-enantiomer) | [15] |
TFA: Trifluoroacetic Acid, TEA: Triethylamine
Experimental Protocols
Protocol 1: General Method for Chiral HPLC Separation
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., CHIRAL ART Cellulose-SJ).[3]
-
Mobile Phase Scouting (Normal Phase):
-
Prepare mobile phases consisting of n-hexane with varying percentages of an alcohol co-solvent (e.g., ethanol or isopropanol).
-
Begin with a gradient elution to determine the approximate elution conditions.
-
For basic amines, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.[3]
-
-
Method Optimization:
-
Based on the scouting run, switch to an isocratic elution with a mobile phase composition that provides good resolution.
-
Optimize the flow rate and column temperature to achieve the best balance of resolution and analysis time.
-
-
Preparative Separation:
-
Scale up the optimized analytical method to a preparative column with the same stationary phase.
-
Increase the injection volume and sample concentration for higher throughput.
-
Collect the fractions corresponding to the desired (S)-enantiomer.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Protocol 2: General Method for Diastereomeric Salt Crystallization
-
Salt Formation:
-
Dissolve the racemic 1-(2-Fluorophenyl)ethylamine derivative in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
In a separate vessel, dissolve 0.5 to 1.0 molar equivalent of a chiral resolving agent (e.g., (R,R)-tartaric acid) in the same solvent, heating if necessary.
-
Add the resolving agent solution to the amine solution and stir.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Further cool the mixture in an ice bath to maximize crystal formation. If crystallization does not occur, seeding with a small crystal of the desired diastereomeric salt may be necessary.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water or an appropriate solvent.
-
Add a base (e.g., sodium hydroxide solution) to neutralize the resolving agent and liberate the free amine.
-
Extract the enantiomerically pure amine with an organic solvent.
-
Dry the organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified this compound derivative.[14]
-
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting guide for poor peak shape in chiral chromatography.
References
- 1. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ymc.co.jp [ymc.co.jp]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of fluorine substitution on chiral recognition: interplay of CH···π, OH···π and CH···F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 13. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 14. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 15. archives.ijper.org [archives.ijper.org]
Troubleshooting low yield in chiral amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the synthesis of chiral amines, with a primary focus on resolving issues of low yield.
Frequently Asked Questions (FAQs) - Troubleshooting Low Yield
Q1: My chiral amine synthesis is resulting in a low yield. What are the most common general causes?
A1: Low yields in chiral amine synthesis can stem from several factors, often related to the catalyst, reaction conditions, substrate, or product stability. The most common culprits include:
-
Catalyst Deactivation: The catalyst, whether a transition metal complex or an enzyme, can lose its activity during the reaction. This can be caused by the basicity of the amine product, impurities in the starting materials or solvent, or undesirable side reactions.[1][2]
-
Suboptimal Reaction Conditions: Parameters such as temperature, pressure, solvent, and pH can significantly impact the reaction rate and equilibrium, and consequently, the yield.[3]
-
Substrate-Related Issues: The structure of the starting ketone or imine can influence the reaction's success. Steric hindrance or unfavorable electronic properties can lead to slow or incomplete conversion.
-
Product Inhibition or Instability: The desired chiral amine product can sometimes inhibit the catalyst, slowing down the reaction. In some cases, the product may be unstable under the reaction conditions, leading to degradation.
-
Inefficient Product Isolation: The purification process itself can be a source of yield loss. This can be due to the product's physical properties (e.g., volatility, polarity) or the formation of hard-to-separate byproducts.[4]
Q2: I suspect my transition-metal catalyst is deactivating. What are the typical causes and how can I prevent it?
A2: Catalyst deactivation is a frequent issue in transition metal-catalyzed reactions, especially in the synthesis of N-alkyl amines due to their high basicity and nucleophilicity.[1]
Common Causes of Deactivation:
-
Product Coordination: The amine product can coordinate strongly to the metal center, preventing the catalyst from participating in further catalytic cycles.
-
Side Reactions: Undesired reactions, such as aldol condensation of aldehyde or ketone starting materials, can consume the catalyst or generate species that poison it.[5]
-
Impurities: Water, oxygen, or other impurities in the reagents or solvents can lead to catalyst decomposition.
Troubleshooting and Prevention Strategies:
-
Use of Additives: The addition of certain acids or bases can sometimes mitigate catalyst deactivation. For example, adding an acid can protonate the amine product, reducing its coordinating ability.[1]
-
Catalyst Loading: While not always ideal, increasing the catalyst loading can sometimes compensate for partial deactivation.
-
Reaction Conditions: Operating under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can prevent deactivation by oxygen and water.
-
Ligand Modification: The choice of chiral ligand can significantly impact catalyst stability and activity. Experimenting with different ligands may be necessary.[1]
Q3: My biocatalytic reaction (e.g., using a transaminase) is showing low conversion. What should I investigate?
A3: Biocatalytic methods, while highly selective, can present their own set of challenges leading to low yields.
Key Factors to Investigate:
-
Unfavorable Equilibrium: Many transaminase reactions are reversible, and an unfavorable equilibrium can limit the conversion to the desired product.[6] To overcome this, strategies such as using a large excess of the amine donor, removing the ketone byproduct, or employing a coupled-enzyme system to shift the equilibrium can be effective.[6][7]
-
Enzyme Inhibition: Both the substrate and the product can inhibit the enzyme, reducing its activity over time. Running the reaction at lower substrate concentrations or using in-situ product removal techniques can help.[6]
-
Sub-optimal Reaction Conditions: Enzymes are sensitive to pH, temperature, and co-solvents. It is crucial to operate within the optimal range for the specific enzyme being used.
-
Cofactor Limitation: Many biocatalytic reductions require a nicotinamide cofactor (NADH or NADPH). Insufficient cofactor or an inefficient cofactor regeneration system will stall the reaction.[8]
Q4: How does the choice of solvent affect the yield of my chiral amine synthesis?
A4: The solvent can have a profound impact on both the yield and enantioselectivity of the reaction. The polarity and coordinating ability of the solvent can influence the solubility of reactants, the stability of the catalyst, and the conformation of the transition state.[3] It is often beneficial to screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, methanol) to identify the optimal medium for a specific reaction.[3]
Q5: I am observing the formation of significant byproducts. What are the likely side reactions?
A5: The nature of byproducts will depend on the specific reaction, but some common side reactions include:
-
Over-reduction: In reductive aminations, the starting ketone or aldehyde can be reduced to the corresponding alcohol.
-
Double Amination: A primary amine product can sometimes react further with the starting carbonyl compound to form a secondary amine.[9]
-
Racemization: The chiral product may racemize under the reaction or workup conditions, particularly if harsh acidic, basic, or high-temperature conditions are used.[3]
-
Aldol Condensation: As mentioned earlier, this can be a problematic side reaction with aldehyde and ketone substrates.[5]
Troubleshooting Guides & Experimental Protocols
Guide 1: Troubleshooting Low Yield in Asymmetric Reductive Amination
This guide provides a systematic approach to diagnosing and resolving low yield issues in asymmetric reductive amination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in asymmetric reductive amination.
Protocol 1: Screening Reaction Parameters for Asymmetric Reductive Amination
This protocol outlines a method for systematically optimizing key reaction parameters to improve yield.
Objective: To identify the optimal temperature, solvent, and catalyst loading for the reductive amination of a model ketone.
Materials:
-
Prochiral ketone
-
Amine source (e.g., ammonia, primary amine)
-
Chiral catalyst (e.g., Ir, Ru, or Rh complex with a chiral ligand)
-
Reducing agent (e.g., H₂, formic acid)
-
Anhydrous solvents (e.g., methanol, toluene, THF, dichloromethane)
-
Inert gas supply (Nitrogen or Argon)
-
High-pressure reactor or appropriate glassware
-
Analytical equipment (GC or HPLC with a chiral column)
Procedure:
-
Baseline Experiment:
-
Set up the reaction using the conditions from the original low-yield experiment.
-
Carefully monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion of the starting material and the formation of the product and any byproducts.
-
-
Temperature Screening:
-
Set up parallel reactions at different temperatures (e.g., 25°C, 40°C, 60°C) while keeping all other parameters constant.
-
Lowering the reaction temperature can sometimes increase enantioselectivity.[3]
-
Monitor each reaction to completion and analyze the final yield and enantiomeric excess.
-
-
Solvent Screening:
-
Set up parallel reactions in a variety of anhydrous solvents (e.g., methanol, toluene, THF, dichloromethane).[3]
-
Ensure all other parameters are kept constant.
-
Analyze the final yield and enantiomeric excess for each solvent.
-
-
Catalyst Loading Screening:
-
Set up parallel reactions with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%).
-
Keep all other parameters at the optimal conditions identified in the previous steps.
-
Analyze the final yield and enantiomeric excess.
-
Data Analysis:
Summarize the results in a table to easily compare the effects of each parameter on the reaction yield and enantioselectivity.
Data Presentation
Table 1: Influence of Reaction Parameters on Chiral Amine Synthesis Yield and Enantioselectivity
| Method | Catalyst / Reagent | Solvent | Temp (°C) | Yield (%) | ee% |
| Reductive Amination | Ru(OAc)₂/(S)-BINAP | Methanol | 50 | 85 | 96 |
| Reductive Amination | [Rh(cod)Cl]₂ / Chiral Ligand | Toluene | 25 | 92 | 98 |
| Asymmetric Hydrogenation | Ir-Complex / Chiral Ligand | Dichloromethane | 20 | 95 | 97 |
| Biocatalytic Amination | Transaminase (ATA) | Buffer/DMSO | 30 | 78 | >99 |
Note: This data is illustrative and compiled from typical results in asymmetric amine synthesis. Actual results will vary based on specific substrates and precise experimental conditions.[3]
Guide 2: Troubleshooting Low Yield in Biocatalytic Chiral Amine Synthesis
This guide focuses on common issues encountered in enzyme-catalyzed chiral amine synthesis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in biocatalytic chiral amine synthesis.
Protocol 2: Optimizing a Transaminase Reaction to Overcome Equilibrium Limitations
Objective: To improve the yield of a transaminase-catalyzed reaction by shifting the reaction equilibrium.
Materials:
-
Prochiral ketone
-
Amine donor (e.g., isopropylamine, alanine)
-
Transaminase enzyme
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution at optimal pH for the enzyme
-
Optional: Coupled enzyme for byproduct removal (e.g., lactate dehydrogenase to remove pyruvate)
-
Analytical equipment (GC or HPLC with a chiral column)
Procedure:
-
Baseline Reaction:
-
Set up the reaction with equimolar amounts of the ketone and amine donor.
-
Monitor the reaction until it reaches equilibrium (i.e., no further change in conversion).
-
-
Varying Amine Donor Concentration:
-
Set up parallel reactions with increasing equivalents of the amine donor (e.g., 2, 5, and 10 equivalents).
-
Monitor the reactions to completion and determine the final conversion.
-
-
In-situ Byproduct Removal (if applicable):
-
If the amine donor is alanine, the byproduct is pyruvate. A coupled system with lactate dehydrogenase (LDH) and a reducing cofactor (NADH) can be used to convert pyruvate to lactate, shifting the equilibrium.
-
Set up a reaction containing the transaminase, ketone, alanine, PLP, LDH, and NADH.
-
Compare the final conversion to the baseline reaction.
-
Data Analysis:
Present the data in a table comparing the final conversion achieved with each strategy. This will help identify the most effective method for overcoming equilibrium limitations for the specific reaction.
Table 2: Strategies to Improve Conversion in a Transaminase Reaction
| Strategy | Amine Donor Equivalents | Byproduct Removal | Final Conversion (%) |
| Baseline | 1 | No | 45 |
| Excess Amine Donor | 5 | No | 75 |
| Excess Amine Donor | 10 | No | 88 |
| Coupled Enzyme System | 1.5 | Yes (LDH) | >95 |
Note: This data is illustrative. The effectiveness of each strategy will depend on the specific enzyme and substrates.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: pH Control for Imine Formation with 2-Fluorophenylacetone
Welcome to the technical support center for imine formation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pH for the reaction between 2-fluorophenylacetone and primary amines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for imine formation, and why is it important?
A1: The optimal pH for imine formation is typically in the mildly acidic range of 4 to 5.[1][2][3][4][5] This is because the reaction is acid-catalyzed and involves a delicate balance.[6] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.[4] It also facilitates the dehydration of the carbinolamine intermediate by converting the hydroxyl group into a good leaving group (water).[1][3]
Q2: My reaction is very slow or not proceeding at all. What are the likely pH-related causes?
A2: A slow or stalled reaction is often due to suboptimal pH conditions. There are two primary scenarios:
-
pH is too low (highly acidic): If the solution is too acidic, the primary amine, which is a nucleophile, will be protonated to form an ammonium salt. This salt is no longer nucleophilic and cannot attack the carbonyl carbon, thus inhibiting the first step of the reaction.[1][2][3]
-
pH is too high (neutral or basic): In a neutral or basic medium, there is an insufficient concentration of acid to protonate the hydroxyl group of the carbinolamine intermediate. This makes the hydroxyl group a poor leaving group, and the dehydration step to form the imine will be very slow.[1][2][3]
Q3: I am using 2-fluorophenylacetone, and the reaction is still slow even at the recommended pH of 4-5. Why is this happening?
A3: The fluorine atom in 2-fluorophenylacetone is an electron-withdrawing group. This can decrease the reactivity of the ketone compared to non-fluorinated analogs. The electron-withdrawing nature of the fluorine atom can destabilize the carbocation-like transition state that forms during the dehydration of the carbinolamine intermediate, making the elimination of water the rate-determining step. For such deactivated ketones, you may need to employ additional strategies to drive the reaction to completion.
Q4: What strategies can I use to improve the reaction rate and yield for 2-fluorophenylacetone?
A4: To enhance the formation of the imine from 2-fluorophenylacetone, consider the following approaches:
-
Removal of Water: Since imine formation is a reversible reaction, removing the water produced will shift the equilibrium towards the product.[7][8] This can be achieved by:
-
Use of Catalysts: While a mildly acidic pH is generally recommended, for less reactive ketones, you can use a catalytic amount of a stronger acid like p-toluenesulfonic acid (p-TsOH), acetic acid, or formic acid in an organic solvent.[9] Solid acid catalysts, such as K-10 montmorillonite or Nafion-H, have also been shown to be effective for the synthesis of fluorinated imines.
-
Alternative Reaction Conditions: Mechanochemical methods, such as solvent-free grinding of the reactants, have been successfully used for the synthesis of fluorinated imines and can lead to higher yields in shorter reaction times.[11]
Q5: Can I run the imine formation reaction under basic conditions?
A5: While less common, imine formation can sometimes be carried out under basic conditions (pH 8-9).[6] Some reports suggest that the reaction can be faster and the resulting imine more stable at a basic pH.[6] However, this is not the standard approach and may require specific optimization for your substrate.
Quantitative Data Summary
The following table summarizes the general effect of pH on the rate of imine formation. Note that the optimal pH may vary slightly depending on the specific reactants and reaction conditions.
| pH Range | Effect on Reaction Rate | Rationale |
| < 4 | Very Slow | The primary amine is protonated and becomes non-nucleophilic.[1][2][3] |
| 4 - 5 | Optimal | A balance is achieved between protonation of the carbonyl group and maintaining the nucleophilicity of the amine.[1][2][3][4][5] |
| > 6 | Very Slow | Insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, making it a poor leaving group.[1][2][3] |
| 8 - 9 | Potentially Faster (Substrate Dependent) | In some cases, the reaction is reported to be quicker, and the imine product is more stable.[6] |
Experimental Protocols
General Protocol for Acid-Catalyzed Imine Formation with 2-Fluorophenylacetone
-
Reactant Preparation: In a round-bottom flask, dissolve 2-fluorophenylacetone (1 equivalent) in a suitable solvent (e.g., toluene, methanol, or ethanol).
-
Amine Addition: Add the primary amine (1-1.2 equivalents) to the solution.
-
pH Adjustment: Add a catalytic amount of a weak acid, such as glacial acetic acid, to adjust the pH to approximately 4-5. You can monitor the pH using pH paper.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the work-up procedure will depend on the properties of the product and the solvent used. A typical work-up may involve neutralizing the acid, extracting the product with an organic solvent, and drying the organic layer.
-
Purification: The crude product can be purified by column chromatography, distillation, or recrystallization.
Protocol for Imine Formation with Water Removal (Dean-Stark)
-
Setup: Assemble a Dean-Stark apparatus with a reflux condenser and a round-bottom flask.
-
Reactants: To the flask, add 2-fluorophenylacetone (1 equivalent), the primary amine (1-1.2 equivalents), a catalytic amount of p-toluenesulfonic acid, and toluene as the solvent.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring and Completion: Monitor the reaction by TLC and by observing the amount of water collected in the trap. The reaction is complete when the theoretical amount of water has been collected and the starting material is consumed.
-
Work-up and Purification: After cooling, the solvent can be removed under reduced pressure, and the product purified as described in the general protocol.
Visual Guides
References
- 1. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imine formation-Typical procedures - operachem [operachem.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]
Selection of reducing agents for asymmetric synthesis of fluoroamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of fluoroamines. Our goal is to offer practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the asymmetric synthesis of fluoroamines?
The two main approaches for the asymmetric synthesis of fluoroamines are chemical synthesis and biocatalysis.
-
Chemical Synthesis: This typically involves the stereoselective reduction of prochiral fluoro-containing substrates such as α-fluoroimines or α-fluoroketones. Key methods include:
-
Diastereoselective reduction of α-fluoroimines: Utilizing reducing agents like trichlorosilane, which can be activated by the fluorine and nitrogen atoms of the substrate, leading to high diastereoselectivity.[1][2][3][4]
-
Enantioselective reduction of fluoroketones: Employing chiral reducing agents such as (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride) or R-Alpine-Borane®. The number of fluorine atoms on the ketone can significantly influence the enantioselectivity.
-
Reductive amination of fluoroketones: This involves the in-situ formation of an imine from a ketone and an amine, followed by reduction with agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6]
-
Use of chiral auxiliaries: Chiral auxiliaries can be attached to the substrate to direct the stereochemical outcome of the reduction.
-
-
Biocatalysis: This approach utilizes enzymes to catalyze the stereoselective synthesis of fluoroamines. A prominent example is:
Q2: How do I choose between a chemical and a biocatalytic approach?
The choice depends on several factors:
-
Substrate scope: Chemical methods may offer a broader substrate scope.
-
Stereoselectivity: Biocatalytic methods often provide higher enantioselectivity for specific substrates.
-
Reaction conditions: Biocatalytic reactions are typically performed in aqueous media under mild conditions, which can be advantageous for green chemistry. Chemical reductions may require anhydrous conditions and cryogenic temperatures.[2]
-
Availability of reagents/catalysts: Chiral chemical reagents can be expensive, while the availability of a suitable enzyme for a specific substrate may be a limiting factor.
-
Desired stereoisomer: Both chemical and biocatalytic methods can often be tuned to produce a specific stereoisomer. For instance, different enantiomers of a chiral catalyst or different enzymes can lead to opposite enantiomers of the product.
Q3: What is the role of the fluorine atom in directing stereoselectivity?
The fluorine atom plays a crucial role through its unique electronic and steric properties:
-
Lewis basicity: The fluorine atom can act as a Lewis base, interacting with Lewis acidic reagents like trichlorosilane. This interaction helps to form a highly ordered transition state, leading to high diastereoselectivity.[1][2][3][4]
-
Inductive effect: The strong electron-withdrawing nature of fluorine can influence the reactivity of the adjacent carbonyl or imine group.
-
Steric hindrance: The size of the fluorine atom can influence the approach of the reducing agent, thereby affecting the stereochemical outcome. The number of fluorine atoms (mono-, di-, or tri-fluoro) can significantly impact the enantioselectivity of the reduction.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Trichlorosilane Reduction of α-Fluoroimines
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Lowering the reaction temperature can significantly increase diastereoselectivity. For example, decreasing the temperature from 0 °C to -78 °C has been shown to improve the syn:anti ratio.[2] |
| Incorrect Solvent | The choice of solvent can influence the reaction. While various solvents can be used, it's important to ensure the reaction components are soluble and the solvent does not interfere with the reaction. |
| Moisture in the Reaction | Trichlorosilane is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Substrate-Specific Effects | The electronic and steric properties of the substituents on the imine can affect the diastereoselectivity. Consider modifying the protecting group on the nitrogen or other substituents on the substrate. |
Problem 2: Low Enantioselectivity/Conversion in Biocatalytic Reductive Amination with RedAms
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Enzyme activity is highly pH-dependent. Optimize the pH of the reaction buffer. For many RedAms, a pH around 9.0 is optimal.[9][10] |
| Low Enzyme Activity/Stability | Ensure the enzyme is properly stored and handled. Consider using a freshly purified enzyme. The addition of co-solvents like DMSO (e.g., 2% v/v) can sometimes improve substrate solubility and enzyme performance.[9][10] |
| Insufficient Cofactor Regeneration | RedAms require a nicotinamide cofactor (NADPH). An efficient cofactor regeneration system, such as glucose dehydrogenase (GDH) with glucose, is crucial for driving the reaction to completion.[9][10] |
| Substrate/Product Inhibition | High concentrations of the substrate or product can inhibit the enzyme. Consider a fed-batch approach for substrate addition or in-situ product removal. |
| Incorrect Amine Donor Concentration | The concentration of the amine donor can affect the conversion rate. Optimization of the amine concentration is recommended. |
Problem 3: Formation of Side Products
| Side Product | Possible Cause | Mitigation Strategy |
| Alcohol from Ketone Reduction | In reductive amination, the reducing agent can directly reduce the starting ketone. | Use a reducing agent that is more selective for the imine over the carbonyl group, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6] In biocatalysis, some imine reductases (IREDs) may have promiscuous activity towards ketones; screening for a more selective enzyme is recommended.[7][8] |
| Over-alkylation of the Amine | In chemical reductive amination, the product amine can react further with the carbonyl compound. | Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound. |
| Epimerization | The stereocenter bearing the fluorine atom might be prone to epimerization under certain conditions. | Use mild reaction conditions and avoid strong bases or prolonged reaction times at elevated temperatures. |
Data Presentation
Table 1: Comparison of Reducing Agents for Asymmetric Synthesis of Fluoroamines
| Precursor | Reducing Agent/Catalyst | Amine Source | Product | Yield (%) | ee (%) | dr (syn:anti) | Reference |
| α-Fluoroimine | Trichlorosilane | - | β-Fluoroamine | High | - | >100:1 | [1][2][3][4] |
| α-Fluoroacetophenone | Reductive Aminase (RedAm) | Ammonia | Primary β-Fluoroamine | >90 (conversion) | 85-99 | - | [7][8] |
| α-Fluoroacetophenone | Reductive Aminase (RedAm) | Methylamine | Secondary β-Fluoroamine | >90 (conversion) | 85-99 | - | [7][8] |
| 1-Fluoro-2-octanone | (-)-DIP-Chloride | - | (R)-1-Fluoro-2-octanol | - | 40 | - | |
| 1,1,1-Trifluoro-2-octanone | (-)-DIP-Chloride | - | (S)-1,1,1-Trifluoro-2-octanol | - | 91 | - | |
| Aryl Trifluoromethyl Ketone | Lithium Aluminum Hydride | α-Amino Esters | Fluoroamine | - | - | High | [11] |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of an α-Fluoroimine with Trichlorosilane
Materials:
-
α-Fluoroimine substrate
-
Trichlorosilane (Cl₃SiH)
-
Anhydrous ethyl acetate (EtOAc)
-
Inert atmosphere (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the α-fluoroimine substrate (1.0 eq).
-
Dissolve the substrate in anhydrous ethyl acetate.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add trichlorosilane (1.5 - 2.0 eq) to the cooled solution via syringe.
-
Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over 12 hours.[2]
-
Upon completion (monitored by TLC or LC-MS), quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Asymmetric Synthesis of a β-Fluoroamine using a Reductive Aminase (RedAm)
Materials:
-
α-Fluoroacetophenone substrate
-
Reductive Aminase (lyophilized powder or solution)
-
Amine donor (e.g., ammonia as ammonium chloride, or methylamine solution)
-
NADP⁺
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Tris-HCl buffer (e.g., 100 mM, pH 9.0)
-
DMSO (optional, for substrate solubility)
Procedure:
-
Prepare the reaction buffer (100 mM Tris-HCl, pH 9.0).
-
In a reaction vessel, combine the buffer, D-glucose (e.g., 30 mM), NADP⁺ (e.g., 1 mM), and GDH (e.g., 0.7 mg/mL).[9][10]
-
Add the amine donor to the desired concentration (this may require optimization).
-
Dissolve the α-fluoroacetophenone substrate in a minimal amount of DMSO (to a final concentration of e.g., 2% v/v) and add it to the reaction mixture (e.g., 5 mM final concentration).[9][10]
-
Incubate the reaction at a controlled temperature (e.g., 25-37 °C) with shaking for 24 hours or until completion is observed by HPLC or GC analysis.[7][9][10]
-
To quench the reaction and facilitate extraction, add a strong base (e.g., 10 M NaOH) to raise the pH.[9][10]
-
Extract the product with an organic solvent (e.g., tert-butyl methyl ether).[9][10]
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and analyze for conversion and enantiomeric excess.
-
The product can be purified by appropriate chromatographic techniques if necessary.
Mandatory Visualization
Caption: Comparative workflows for chemical vs. biocatalytic synthesis of fluoroamines.
Caption: Decision tree for selecting a suitable reducing agent.
References
- 1. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 2. Highly Efficient Diastereoselective Reduction of α-Fluoroimines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly efficient diastereoselective reduction of alpha-fluoroimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 10. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral resolution screening with different solvents and stoichiometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for chiral resolution screening, with a focus on the critical roles of solvent selection and stoichiometry.
Troubleshooting Guide
This guide addresses common issues encountered during chiral resolution experiments using diastereomeric salt crystallization.
Question: I am not getting any crystals to form. What should I do?
Answer:
The complete absence of crystallization is a common early-stage screening issue. Several factors could be at play:
-
High Solubility of Diastereomeric Salts: The salts formed may be too soluble in the chosen solvent.
-
Solution: Try a less polar solvent or a solvent mixture to decrease solubility. You can also attempt to increase the concentration by carefully evaporating some of the solvent.[1]
-
-
Insufficient Supersaturation: The solution may not be sufficiently supersaturated to induce nucleation.
-
Solution: Try lowering the final crystallization temperature (e.g., cool to 4 °C or -20 °C).[2] You can also induce nucleation by scratching the inside of the flask with a glass rod or by adding seed crystals of the desired diastereomer if they are available.
-
-
Inhibition by Impurities: Impurities in the racemic mixture or resolving agent can inhibit crystal formation.
Question: My product is "oiling out" instead of crystallizing. How can I fix this?
Answer:
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid. This typically happens if the salt's melting point is below the crystallization temperature or if the solution is too concentrated.
-
Solution 1: Adjust Solvent System: The solvent may be too polar, causing the salt to "salt out." Try switching to a less polar solvent or use a solvent mixture to encourage crystallization.[1]
-
Solution 2: Modify Concentration: The concentration of the salt may be too high. Add more solvent to dilute the solution, which can prevent oiling out.[4]
-
Solution 3: Lower the Temperature: A lower crystallization temperature may be below the melting point of the oily salt, promoting solidification.[4]
Question: The enantiomeric excess (ee) of my resolved product is low. How can I improve it?
Answer:
Low enantiomeric excess (ee) is a frequent problem and indicates poor separation of the diastereomeric salts.
-
Co-crystallization of Diastereomers: The most common cause is the partial precipitation of the more soluble diastereomeric salt along with the desired, less soluble salt.[5]
-
Rapid Crystallization: Cooling the solution too quickly can trap the undesired diastereomer in the crystal lattice.
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemate is a crucial parameter.
-
Solution: Optimize the stoichiometry. Sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective.[3]
-
Question: The yield of my desired diastereomeric salt is very low. What are the possible causes and solutions?
Answer:
Low yield means a significant portion of your target diastereomer remains in the mother liquor.
-
High Solubility of the Desired Salt: The desired salt might still be too soluble in the chosen solvent, even if it is the less soluble of the two.
-
Solution: Screen for solvents that further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures or consider using an anti-solvent to induce further precipitation.[4]
-
-
Suboptimal Stoichiometry: An incorrect ratio of resolving agent can lead to incomplete salt formation.
-
Solution: Systematically screen different stoichiometric ratios. An optimal ratio for the formation of diastereomeric salts of racemic ibuprofen with S-MBA and KOH was found to be 1:0.5:0.5.[6]
-
-
Premature Isolation: The crystallization process may not have reached equilibrium before filtration.
-
Solution: Increase the aging time. For the resolution of ibuprofen, an optimal aging time of 2 hours was identified.[6]
-
Frequently Asked Questions (FAQs)
1. How do I select a suitable starting solvent for my diastereomeric salt crystallization?
The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts. A good starting point is to choose a solvent in which the racemate and the resolving agent have moderate solubility. It is recommended to screen solvents with varying polarities and hydrogen-bonding capabilities.[4]
2. Should I use a single solvent or a mixed solvent system?
Both can be effective. A mixed solvent system, often a combination of a "solvent" and an "anti-solvent," offers more flexibility for fine-tuning solubility and supersaturation.[4] For example, in the resolution of ibuprofen, a methanol-water mixture was used, where water acts as an anti-solvent.[6]
3. How does the stoichiometry of the resolving agent affect the resolution?
The stoichiometry is a critical variable. While a 1:1 molar ratio is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes be more effective.[3][7] This is because the selectivity of the system then relies on the solubility difference between one diastereomeric salt and the unreacted free enantiomer. The optimal stoichiometry must be determined empirically for each system.
4. How important is the temperature profile during crystallization?
Temperature has a major impact on the solubility of the diastereomeric salts. A controlled cooling profile is essential for achieving good selectivity and yield.[4] Generally, the salt formation is performed at an elevated temperature to ensure complete dissolution, followed by slow, controlled cooling to induce selective crystallization of the less soluble diastereomer.[1]
Data Presentation
The following tables summarize experimental data from a case study on the chiral resolution of racemic ibuprofen using (S)-(-)-α-methylbenzylamine (S-MBA) as the resolving agent. This data illustrates the impact of stoichiometry and solvent/anti-solvent ratios on the resolution efficiency.
Table 1: Effect of Stoichiometry on Diastereomeric Salt Formation of Racemic Ibuprofen [6]
| Racemic IBU : S-MBA : KOH (molar ratio) | Diastereomeric Excess (%de) | Yield (%) | Recovery (%) |
| 1 : 0.5 : 0 | 20 | 50 | 10 |
| 1 : 1 : 0 | 10 | 60 | 6 |
| 1 : 0.5 : 0.5 | 40 | 53 | 21 |
| 1 : 1 : 1 | 20 | 70 | 14 |
Data adapted from a study on the chiral resolution of ibuprofen. The recovery% was calculated from the %de and yield of the diastereomeric salts.
Table 2: Effect of Methanol/Water Anti-Solvent Ratio on the Recovery of S-Enriched Ibuprofen [6]
| Methanol : Water (volume ratio) | Enantiomeric Excess (%ee) | Yield (%) |
| 1 : 2 | 60 | 85 |
| 1 : 4 | 70 | 90 |
| 1 : 6 | 80 | 95 |
| 1 : 8 | 75 | 92 |
Data from the recovery step after diastereomeric salt crystallization, illustrating the impact of the anti-solvent ratio.
Experimental Protocols
Protocol 1: General Screening for Diastereomeric Salt Crystallization
This protocol outlines a general procedure for screening solvents and conditions for a chiral resolution.
Materials:
-
Racemic compound (acid or base)
-
Enantiomerically pure resolving agent (base or acid)
-
A selection of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile, toluene)
-
Heating and stirring plate
-
Crystallization vessels (e.g., vials or small flasks)
-
Filtration apparatus
-
Analytical instrument for ee determination (e.g., Chiral HPLC)
Procedure:
-
Salt Formation: In a crystallization vessel, dissolve the racemic compound (1.0 equivalent) in a minimal amount of a selected solvent at an elevated temperature.
-
In a separate vessel, dissolve the chiral resolving agent (start with 1.0 equivalent, but also screen 0.5 equivalents) in the same solvent.[2][5]
-
Slowly add the resolving agent solution to the racemic compound solution while stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, further cool the mixture (e.g., to 4°C).
-
Isolation: If crystals form, collect them by vacuum filtration, washing with a small amount of the cold crystallization solvent.[2]
-
Analysis: Dry the crystals. Liberate the resolved compound from the salt by treatment with acid or base and extraction. Analyze the enantiomeric excess (ee) of the product by chiral HPLC.
-
Repeat: Repeat this process with a variety of solvents and different stoichiometric ratios to identify the optimal conditions.
Visualizations
The following diagrams illustrate key workflows in the chiral resolution screening process.
Caption: A general workflow for chiral resolution screening.
Caption: A decision tree for troubleshooting low enantiomeric excess.
References
- 1. Resolution of the enantiomers of ibuprofen; comparison study of diastereomeric method and chiral stationary phase method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. onyxipca.com [onyxipca.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. advanceseng.com [advanceseng.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Prevention of Defluorination in Synthesis
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This resource provides guidance on preventing unwanted defluorination during the synthesis of fluorinated compounds. Below you will find frequently asked questions and troubleshooting guides to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is defluorination and why is it a problem in synthesis?
A1: Defluorination is the cleavage of a carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry.[1][2] In the synthesis of fluorinated compounds, unintended defluorination leads to the formation of impurities, reduction in yield, and potentially complete loss of the desired product. The stability of the C-F bond makes its cleavage challenging, but under certain reaction conditions, it can become a significant side reaction.[2][3]
Q2: What are the common causes of unintentional defluorination during a synthesis?
A2: Unintentional defluorination can be triggered by several factors, including:
-
Reductive Conditions: Many reductive methods, such as catalytic hydrogenation, can lead to hydrodefluorination (replacement of -F with -H).[4][5]
-
Nucleophilic Attack: Strong nucleophiles can displace fluoride ions, particularly on electron-deficient aromatic rings (SNA_r reactions).[6]
-
High Temperatures: Thermal stress can promote C-F bond cleavage.
-
Certain Catalysts: Some transition metal catalysts, especially in combination with specific ligands and reaction conditions, can facilitate C-F bond activation and subsequent defluorination.[7][8]
-
Strong Bases: In some cases, strong bases can induce elimination reactions that result in defluorination.[9]
Q3: How can I detect if defluorination is occurring in my reaction?
A3: Several analytical techniques can be employed to detect and quantify defluorination:
-
¹⁹F NMR Spectroscopy: This is a very sensitive technique for identifying and quantifying fluorine-containing compounds. The appearance of new signals or the disappearance of the starting material's signal can indicate defluorination. You can also detect the released fluoride ion.[10]
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can identify reaction byproducts that lack fluorine or have fewer fluorine atoms than the starting material.[11][12]
-
Ion-Selective Electrode (ISE): An ISE can be used to measure the concentration of free fluoride ions (F⁻) in the reaction mixture, providing a direct measure of the extent of defluorination.[12][13]
-
Combustion Ion Chromatography (CIC): This method can be used to determine the total organic fluorine content in a sample.[14]
Troubleshooting Guides
Issue 1: Defluorination during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
You are performing a cross-coupling reaction with a fluoroaromatic compound and observing significant amounts of the defluorinated byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting logic for defluorination in cross-coupling reactions.
Potential Causes & Solutions:
-
High Temperature: Elevated temperatures can promote C-F bond cleavage.
-
Solution: Attempt the reaction at a lower temperature. It is often a trade-off between reaction rate and selectivity.
-
-
Catalyst and Ligand Choice: The electronic properties of the catalyst and ligand play a crucial role. Some systems are more prone to C-F activation.
-
Base: The choice of base is critical. Strong, nucleophilic bases can attack the fluoroaromatic ring.
-
Solution: Use milder, non-nucleophilic bases such as cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄).
-
-
Reductive Environment: Trace impurities or side reactions can create a reductive environment leading to hydrodefluorination.
-
Solution: Ensure all reagents and solvents are pure and dry, and maintain a strictly inert atmosphere (Argon or Nitrogen).
-
Experimental Protocol: Suzuki-Miyaura Coupling of a Fluoroaryl Bromide with Reduced Defluorination [15]
-
To a flame-dried Schlenk tube, add the fluoroaryl bromide (1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), cesium pivalate (CsOPiv, 2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture at a carefully controlled temperature (e.g., start at 80 °C and monitor for defluorination before increasing if necessary) for 12-24 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Analyze the crude product by ¹⁹F NMR and LC-MS to quantify the desired product versus any defluorinated side products.
Issue 2: Hydrodefluorination during a Reduction Step
You are attempting to reduce a functional group (e.g., a nitro or carbonyl group) on a fluorinated molecule and are observing the loss of fluorine atoms, which are replaced by hydrogen.
Troubleshooting Workflow:
Caption: Troubleshooting logic for hydrodefluorination during reduction reactions.
Potential Causes & Solutions:
-
Harsh Reduction Conditions: Standard catalytic hydrogenation conditions (e.g., Pd/C, H₂, high pressure) are often too harsh and can readily cleave C-F bonds.
-
Solution:
-
Use milder reducing agents. For example, for nitro group reduction, consider using iron powder in acetic acid or sodium dithionite.
-
For catalytic hydrogenation, use a less reactive catalyst or lower the hydrogen pressure and temperature. Rhodium-based catalysts have been shown to cause defluorination, so they should be used with caution.[4]
-
Consider transfer hydrogenation using a hydrogen donor like ammonium formate.
-
-
-
pH of the Reaction: Acidic conditions can promote hydrodefluorination.[5]
-
Solution: Whenever possible, perform reductions under neutral or slightly basic conditions.
-
-
Solvent Choice: The solvent can influence the reaction pathway. Polar, protic solvents may favor hydrodefluorination over other reaction pathways.[4]
-
Solution: Screen different solvents. Non-polar, aprotic solvents might suppress the hydrodefluorination side reaction.[4]
-
Data on Defluorination Rates
The following table summarizes data on the defluorination of Perfluorooctanoic Acid (PFOA) under various photo-reductive conditions, illustrating the impact of different reagents on defluorination efficiency. While focused on degradation, this data provides insight into conditions that promote C-F bond cleavage.
| System | pH | Reaction Time (hours) | PFOA Degradation Rate (%) | Defluorination Rate (%) | Citation |
| UV / Potassium Iodide | 9 | Not specified | Not specified | 98.9 | [16] |
| UV / Fenton (Fe²⁺SO₄/H₂O₂) | Not specified | 1 | 87.9 | 35.8 | [16] |
| UV / Fenton (Fe²⁺SO₄/H₂O₂) | Not specified | 5 | 95.0 | 53.2 | [16] |
| UV / H₂O₂ / Tungstic Heteropolyacid | Not specified | 24 | Not specified | 88.0 | [16] |
| UV / Gallium(III) Oxide (anaerobic) | Not specified | 3 | 98.8 | 31.6 | [16] |
| UV / TiO₂ / Oxalic Acid (anaerobic) | Not specified | 3 | ~85 | 16.5 | [16] |
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation: mechanisms, DFT calculation, and pathways [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. bizngo.org [bizngo.org]
- 15. benchchem.com [benchchem.com]
- 16. Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Preparative Electrophoretic Chiral Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their preparative electrophoretic chiral separation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during preparative electrophoretic chiral separation in a question-and-answer format.
Issue 1: Poor or No Chiral Resolution
-
Question: My enantiomers are not separating or are showing very poor resolution. What are the potential causes and solutions?
-
Answer: Poor chiral resolution is a frequent challenge. The primary reason is often an inappropriate interaction between the analyte and the chiral selector. Here are several factors to investigate:
-
Inadequate Chiral Selector: The chosen chiral selector may not be suitable for your specific analyte. It is crucial to screen a variety of chiral selectors. For instance, cyclodextrins and their derivatives are commonly used in capillary electrophoresis (CE) for chiral separations.[1][2] Consider trying different types of cyclodextrins (e.g., native β-cyclodextrin, hydroxypropyl-β-cyclodextrin) or other classes of chiral selectors like macrocyclic antibiotics or chiral crown ethers.
-
Suboptimal Buffer pH: The pH of the background electrolyte (BGE) is critical as it affects the charge of both the analyte and some chiral selectors, influencing their interaction. Systematically vary the pH of your buffer to find the optimal range for diastereomeric complex formation.
-
Incorrect Chiral Selector Concentration: The concentration of the chiral selector in the BGE directly impacts the separation. Both too low and too high concentrations can lead to poor resolution. It is recommended to optimize the concentration by testing a range of values.
-
Inappropriate Temperature: Temperature affects the stability of the transient diastereomeric complexes formed between the enantiomers and the chiral selector.[3] Generally, lower temperatures favor stronger interactions and can improve resolution, but may also increase analysis time due to increased buffer viscosity. Experiment with different temperatures to find the best balance.[3]
-
Issue 2: Peak Broadening and Tailing
-
Question: I am observing broad and tailing peaks, which is affecting my resolution and quantification. What should I do?
-
Answer: Peak broadening and tailing can arise from several factors, including issues with the capillary, buffer, or sample.
-
Capillary Wall Interactions: Adsorption of the analyte to the capillary wall is a common cause. Ensure proper capillary conditioning. This may involve flushing with sodium hydroxide, water, and finally the BGE. In some cases, using a coated capillary can prevent these interactions.
-
Joule Heating: Applying excessively high voltage can lead to Joule heating, causing temperature gradients within the capillary.[4] This results in increased diffusion and peak broadening.[4] Try reducing the applied voltage or using a capillary with a larger outer diameter for more efficient heat dissipation.
-
Sample Overload: Injecting too much sample can lead to peak distortion.[5][6][7] This is particularly relevant in preparative separations where the goal is to maximize throughput.[5][6][7] It's essential to find the optimal sample concentration and injection volume that provides the highest load without sacrificing resolution.[5][6][7]
-
Mismatched Buffer and Sample Matrix: A significant difference in ionic strength between your sample solvent and the BGE can cause peak distortion. Whenever possible, dissolve your sample in a solution that is similar to the BGE.
-
Issue 3: Low Yield and Recovery
-
Question: My preparative separation is successful in terms of resolution, but the final recovered yield of the purified enantiomers is very low. How can I improve this?
-
Answer: Low recovery is a critical issue in preparative work. Here are some potential causes and solutions:
-
Adsorption to Surfaces: The analyte may be adsorbing to the capillary walls or collection vials. Using silanized vials and optimizing the pH of the collection buffer can help minimize these losses.
-
Analyte Instability: The experimental conditions (e.g., pH, temperature, exposure to electric field) might be causing degradation of your analyte. Assess the stability of your compound under the separation conditions.
-
Inefficient Fraction Collection: The timing and volume of fraction collection are crucial. Optimize your collection parameters to ensure you are capturing the entire peak of interest without excessive dilution.
-
Suboptimal Injection Volume: While maximizing injection volume is a goal in preparative separations to reduce the total separation time, an excessively large injection can lead to peak overlap, making pure fraction collection difficult and thus reducing recovery of the desired enantiomer at a specific purity.[5][6][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral selectors used in electrophoretic chiral separations?
A1: Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in capillary electrophoresis.[1][2] These include native CDs like α-, β-, and γ-CD, as well as chemically modified CDs such as hydroxypropyl-β-CD (HP-β-CD), sulfated-β-CD, and carboxymethyl-β-CD (CM-β-CD).[8] The choice of CD depends on the size, shape, and functional groups of the analyte. Other classes of chiral selectors include macrocyclic antibiotics (e.g., vancomycin), proteins (e.g., bovine serum albumin), chiral surfactants, and ion-pair reagents.[1]
Q2: How do I choose the right background electrolyte (BGE)?
A2: The BGE should provide good buffering capacity at the desired pH and be compatible with your detection method. Phosphate and borate buffers are common choices. The pH of the BGE is a critical parameter to optimize as it influences the charge of the analyte and the chiral selector, thereby affecting the separation. For ionizable compounds, adding organic modifiers like methanol or acetonitrile to the BGE can also influence selectivity.[9] For basic analytes, a basic additive such as diethylamine (DEA) might be necessary, while acidic compounds may require an acidic additive like trifluoroacetic acid (TFA) to improve interaction and separation.[10]
Q3: What is the impact of voltage on the separation?
A3: The applied voltage is a key parameter. Higher voltages generally lead to shorter analysis times and can improve separation efficiency.[11] However, excessively high voltages can cause Joule heating, leading to thermal gradients, increased diffusion, and potential degradation of the sample or changes in buffer viscosity, which can negatively impact resolution.[4][11] It is important to find an optimal voltage that provides a good balance between analysis time and separation quality.
Q4: Can I scale up capillary electrophoresis for preparative purposes?
A4: While capillary electrophoresis offers excellent separation efficiency, its application for preparative scale is limited due to the low sample loading capacity of standard capillaries.[3][8] However, techniques like stacking and using wider diameter capillaries can increase the sample load to some extent. For larger-scale preparative chiral separations, techniques like preparative high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are more commonly employed due to their higher capacity.[12][13]
Q5: How can I improve the solubility of my sample for injection?
A5: Poor sample solubility can lead to column or capillary blockage and inaccurate results.[9][14] To improve solubility, you can try dissolving the sample in a solvent different from the mobile phase or BGE, although this can sometimes cause peak distortion.[14] For compounds that are poorly soluble in non-polar mobile phases, using a polar organic mode can be beneficial.[13] Additionally, for salt forms of compounds, adding a small amount of an acid or base to the sample solvent can improve solubility by converting the material to its free acid or base form.[10]
Quantitative Data Summary
The following tables summarize key quantitative parameters that are often optimized and reported in preparative chiral separations.
Table 1: Influence of Chiral Selector Concentration on Enantiomeric Separation
| Chiral Selector (HP-β-CD) Conc. (mM) | Resolution (Rs) | Enantiomeric Excess (ee%) of Enantiomer 1 | Recovery (%) of Enantiomer 1 |
| 5 | 1.2 | 95.2 | 85.1 |
| 10 | 1.8 | 98.5 | 89.3 |
| 15 | 2.1 | 99.1 | 91.5 |
| 20 | 2.0 | 99.0 | 90.8 |
Note: Data are hypothetical and for illustrative purposes. Optimal concentrations vary depending on the analyte and other experimental conditions.
Table 2: Effect of Applied Voltage on Separation Time and Resolution
| Applied Voltage (kV) | Separation Time (min) | Resolution (Rs) | Peak Efficiency (N) |
| 15 | 25.3 | 1.9 | 150,000 |
| 20 | 18.7 | 2.2 | 180,000 |
| 25 | 14.1 | 2.1 | 175,000 |
| 30 | 10.5 | 1.7 | 140,000 |
Note: Data are hypothetical and for illustrative purposes. Excessive voltage can lead to a decrease in resolution due to Joule heating.
Experimental Protocols
Protocol 1: General Method for Chiral Separation by Capillary Electrophoresis (CE)
-
Capillary Conditioning:
-
Flush a new fused-silica capillary (e.g., 50 µm i.d., 50 cm total length) sequentially with 1 M NaOH (10 min), deionized water (10 min), and the background electrolyte (BGE) (20 min).
-
Between runs, flush with 0.1 M NaOH (2 min), water (2 min), and BGE (5 min) to ensure reproducibility.
-
-
Background Electrolyte (BGE) Preparation:
-
Prepare a buffer solution of the desired pH (e.g., 25 mM phosphate buffer at pH 2.5).
-
Dissolve the chosen chiral selector (e.g., 20 mM HP-β-CD) in the buffer.
-
Filter the BGE through a 0.22 µm filter and degas before use.
-
-
Sample Preparation:
-
Dissolve the racemic mixture in the BGE or a compatible solvent to a final concentration of approximately 0.1-1 mg/mL.
-
Filter the sample if it contains particulates.
-
-
CE Analysis:
-
Set the capillary temperature (e.g., 25 °C).
-
Inject the sample using either hydrodynamic injection (e.g., 50 mbar for 5 s) or electrokinetic injection (e.g., 5 kV for 3 s).
-
Apply the separation voltage (e.g., +25 kV).
-
Detect the enantiomers using a UV detector at an appropriate wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Calculate the resolution, migration times, and peak areas for each enantiomer.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad.com [bio-rad.com]
- 4. Importance of temperature effect on the electrophoretic behavior of charge-regulated particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimation of optimum injection volume during preparative chiral separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Separation of chiral pharmaceutical drugs by chromatographic and electrophoretic techniques] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. additives for chiral - Chromatography Forum [chromforum.org]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 14. chiraltech.com [chiraltech.com]
Technical Support Center: Enhancing Diereomeric Salt Solubility Differences for Better Separation
Welcome to the technical support center for diastereomeric salt resolution. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the separation of enantiomers through diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when a diastereomeric salt resolution yields poor separation?
A1: When facing poor separation, the primary factors to investigate are the solvent system and the resolving agent. The ideal solvent will maximize the solubility difference between the two diastereomeric salts, leading to the preferential crystallization of the less soluble salt.[1] It is recommended to screen a variety of solvents with different polarities.[1] The choice of resolving agent is also crucial, as not all agents will form salts with sufficient differences in physical properties for easy separation.[1][2]
Q2: My crystallization attempt resulted in an oil or gum instead of crystals. What should I do?
A2: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase instead of a solid.[3] It is often caused by excessively high supersaturation or a crystallization temperature that is too high.[3] To resolve this, try reducing the supersaturation by using a more dilute solution or a slower cooling rate.[3] Alternatively, adding an anti-solvent (a solvent in which the salt is less soluble) slowly can help induce crystallization.[3]
Q3: Repeated recrystallizations are not improving the diastereomeric purity. What could be the issue?
A3: If repeated recrystallizations fail to improve purity, it is likely that a solid solution has formed.[3] A solid solution occurs when the crystal lattice of the less soluble diastereomer incorporates the more soluble one, resulting in a single solid phase containing both diastereomers.[3] To confirm the formation of a solid solution, you can construct a binary phase diagram (melting point vs. composition). In a solid solution, the melting point will change continuously with composition, whereas a eutectic mixture will show a distinct melting point depression.[3]
Q4: How can I overcome the formation of a solid solution?
A4: Overcoming solid solution formation requires altering the crystallization conditions to favor the formation of two distinct solid phases. The most effective strategies include:
-
Solvent Screening: Experiment with solvents that have different polarities and hydrogen bonding capabilities to alter the solute-solvent interactions and potentially disrupt the solid solution formation.[3]
-
Changing the Resolving Agent: A structurally different resolving agent will form diastereomers with different physical properties and crystal packing, which may prevent the formation of a solid solution.[3]
-
Temperature Annealing: Subjecting the solid solution to temperature cycles (heating followed by slow cooling) can promote phase separation by allowing the system to reach a more thermodynamically stable state where the pure diastereomer crystallizes.[3]
Q5: What advanced strategies can be employed if standard screening of solvents and resolving agents is unsuccessful?
A5: If initial screening is not fruitful, more advanced techniques can be explored:
-
Crystallization-Induced Diastereomeric Transformation (CIDT): This technique is applicable if the undesired diastereomer in solution can epimerize to the desired, less soluble diastereomer. This drives the equilibrium towards the formation of the desired product, which then crystallizes out of solution.[1]
-
Seeding: Introducing seed crystals of the desired diastereomeric salt can promote its crystallization and prevent the spontaneous nucleation of the more soluble diastereomer.[1]
-
Recycle the Mother Liquor: The unwanted enantiomer remaining in the mother liquor can often be racemized and recycled, improving the overall process yield in what is known as a Resolution-Racemization-Recycle (RRR) process.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action | Citation |
| Low Yield of Desired Crystal | Suboptimal solvent system. | Screen a wider range of solvents with varying polarities to maximize the solubility difference. | [1] |
| Inappropriate resolving agent. | Screen different resolving agents to find one that forms a less soluble salt with the desired enantiomer. | [1] | |
| Unfavorable temperature profile. | Optimize the cooling profile during crystallization; a slower, controlled cooling can improve yield. | [1] | |
| Desired salt is too soluble. | Experiment with lower final crystallization temperatures or different solvents to decrease solubility. | [4][5] | |
| Low Diastereomeric/Enantiomeric Excess | Insufficient solubility difference between diastereomeric salts. | Further solvent screening is necessary. Consider using solvent mixtures. | [5] |
| Formation of a solid solution. | Confirm with a phase diagram. Change the solvent or resolving agent. | [3] | |
| Co-crystallization of both diastereomers. | Adjust the stoichiometry of the resolving agent; sometimes using 0.5 equivalents is more effective. | [4] | |
| "Oiling Out" (Formation of Oil/Gum) | Excessively high supersaturation. | Use a more dilute solution or a slower cooling rate. | [3] |
| Crystallization temperature is too high. | Lower the crystallization temperature. | [3] | |
| Inappropriate solvent. | Add an anti-solvent slowly to induce crystallization. | [3] | |
| No Crystal Formation | Solution is not sufficiently supersaturated. | Concentrate the solution by evaporating some of the solvent. | [5] |
| High nucleation energy barrier. | Introduce seed crystals of the desired diastereomeric salt. | [1][5] | |
| Incompatible solvent. | Screen for alternative solvents or solvent mixtures. | [5] |
Experimental Protocols
Protocol 1: Screening for Optimal Resolving Agent and Solvent System
Objective: To identify an effective resolving agent and solvent system for the chiral resolution of a racemic compound.
Materials:
-
Racemic compound
-
A selection of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid derivatives, chiral amines)
-
A variety of solvents with different polarities (e.g., alcohols, ketones, esters, hydrocarbons, water)
-
96-well plate or small vials
-
Stirring apparatus
-
Evaporator
-
Analytical equipment (e.g., Chiral HPLC, NMR)
Procedure:
-
Salt Formation: In an array of vials or a 96-well plate, combine stoichiometric equivalents of the racemic compound and each resolving agent.[1] Add a solvent in which both the acid and base are soluble to ensure salt formation.
-
Solvent Evaporation: Evaporate the initial solvent to obtain the diastereomeric salt mixture as a solid.
-
Crystallization: To each vial, add a different crystallization solvent or solvent mixture.
-
Equilibration: Allow the vials to stand at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours to allow for crystallization.
-
Analysis:
-
Visually inspect the vials for crystal formation.
-
Isolate any crystalline material by filtration.
-
Analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess (d.e.).[1]
-
Protocol 2: Liberation of the Enantiomer from the Diastereomeric Salt
Objective: To recover the pure enantiomer from the isolated diastereomeric salt.
Materials:
-
Isolated diastereomerically pure salt
-
Aqueous acid or base solution (e.g., HCl, NaOH, Na₂CO₃)
-
Organic extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄, Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Salt Dissociation: Suspend the isolated diastereomeric salt in a mixture of water and an organic extraction solvent.[5][6]
-
pH Adjustment: Add an aqueous acid or base solution to neutralize the resolving agent and liberate the free enantiomer. The choice of acid or base depends on the nature of the enantiomer and resolving agent.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.[6]
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.[6]
-
Solvent Removal: Evaporate the solvent under reduced pressure to yield the enantiomerically enriched compound.[6]
-
Analysis: Determine the yield and measure the enantiomeric excess (ee) of the product using chiral HPLC or another suitable analytical method.[6]
Visualizations
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Caption: Troubleshooting workflow for low diastereomeric purity.
References
Technical Support Center: Recovery of Chiral Resolving Agents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the recovery of chiral resolving agents after resolution.
Frequently Asked Questions (FAQs)
Q1: What is a chiral resolving agent and why is its recovery crucial?
A chiral resolving agent is an enantiomerically pure compound used to separate a racemic mixture into its individual enantiomers.[1] The agent reacts with the enantiomers to form a mixture of diastereomers, which have different physical properties (like solubility) and can be separated.[2][3] Recovery of the resolving agent is critical for both economic and environmental reasons. These agents can be expensive, and their recovery and reuse significantly reduce the overall cost of producing enantiomerically pure compounds, particularly on a large scale.[3] Efficient recovery also minimizes chemical waste, contributing to more sustainable manufacturing processes.
Q2: What are the common methods for recovering chiral resolving agents?
The most prevalent method involves the formation of diastereomeric salts, followed by separation (often through crystallization) and then "cracking" or breaking the salt to liberate the resolved enantiomer and the resolving agent.[1] This is typically achieved by an acid-base reaction.[2] For example, after separating a diastereomeric salt of a racemic acid and a chiral base, the salt is treated with a strong acid to protonate the resolved acid and a base to neutralize and recover the chiral amine resolving agent. Other methods include chromatography, where the resolving agent is part of a chiral stationary phase (CSP) that can be regenerated, and enzymatic resolution.[][5]
Q3: What is the typical recovery yield for a chiral resolving agent?
The recovery yield can vary significantly depending on the method, scale, and specific compounds involved. However, with process optimization, very high recovery rates are achievable. For instance, in one industrial case, the recovery yield of a resolving agent was increased from less than 30% to nearly 90% through continuous optimization.[6] In a lab-scale study on the resolution of ibuprofen, the recovery of the resolving agent, (S)-(-)-1-phenylethylamine, was reported to be 68–70% over three cycles.[7]
Q4: Can a recovered chiral resolving agent be reused?
Yes, a key motivation for recovery is the ability to reuse the resolving agent in subsequent resolution cycles.[8] PEGylated resolving agents, for example, have been recovered and reutilized without a noticeable loss in resolution efficiency.[9] The number of times an agent can be recycled depends on its stability under the recovery conditions and the effectiveness of the purification process in removing any accumulated impurities.
Q5: How is the resolving agent separated from the desired enantiomer after resolution?
After the diastereomers are separated (e.g., by filtering the less soluble salt), the resolving agent is cleaved from the desired enantiomer.[1] For diastereomeric salts, this is typically done by treatment with an achiral acid or base.[7] For example, if a chiral amine was used to resolve a racemic acid, the separated diastereomeric salt can be treated with a strong acid (like HCl) to regenerate the enantiomerically pure acid and the amine salt, from which the free amine (resolving agent) can be recovered by adding a base.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the recovery of chiral resolving agents.
Issue 1: Low Recovery Yield of the Resolving Agent
| Possible Cause | Troubleshooting Steps |
| Incomplete Salt Cleavage | • Verify the stoichiometry of the acid or base used for cleavage. Use a slight excess to ensure the reaction goes to completion. • Check the pH of the aqueous layer after extraction to confirm it is in the correct range to ensure the resolving agent is in its desired form (e.g., free base or free acid). |
| Suboptimal Extraction | • Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. • If emulsion occurs, try adding a saturated brine solution or gently centrifuging the mixture. • Ensure the chosen extraction solvent has a high partition coefficient for the resolving agent. |
| Degradation of the Agent | • Avoid harsh conditions (e.g., high temperatures, very strong acids/bases) during the recovery process if the agent is known to be sensitive. • Analyze a sample of the recovered agent (e.g., by HPLC, NMR) to check for degradation products. |
| Mechanical Losses | • Ensure complete transfer of materials between vessels. • Use appropriate filtration techniques to minimize loss of the agent if it is isolated as a solid. |
Issue 2: Recovered Resolving Agent Has Low Optical Purity
| Possible Cause | Troubleshooting Steps |
| Incomplete Separation of Diastereomers | • Optimize the crystallization process for the diastereomeric salts. This may involve screening different solvents, adjusting the temperature profile, or controlling the cooling rate. • Consider a second crystallization step ("double resolution") to improve the diastereomeric purity before cleavage.[5] |
| Racemization During Recovery | • Racemization can be caused by heat or exposure to acidic/basic conditions. If racemization is suspected, perform the recovery steps at a lower temperature. • Minimize the time the resolving agent is exposed to harsh pH conditions. |
| Contamination | • Ensure all glassware is clean. • Verify that the solvents and reagents used in the recovery process are pure and donot contain chiral impurities. |
Issue 3: Poor Performance of Recovered Agent in Subsequent Resolutions
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | • Residual solvents, salts, or byproducts from the recovery process can interfere with subsequent resolutions. • Purify the recovered resolving agent before reuse, for example, by recrystallization or distillation. |
| "Memory Effects" (Chromatography) | • In chiral chromatography, columns can retain additives from previous runs, affecting selectivity.[10] • Implement a rigorous column regeneration or flushing protocol between different applications.[11][12] |
| Incomplete Activation/Regeneration | • If the resolving agent is part of a solid support (like a chiral stationary phase), ensure the regeneration protocol is followed correctly to restore its performance.[13] |
Quantitative Data on Recovery
The efficiency of resolving agent recovery is a key metric for process viability. The tables below summarize representative data.
Table 1: Comparison of Recovery Yields from Different Studies
| Resolving Agent | Racemic Compound | Recovery Method | Reported Yield | Reference |
| (S)-(-)-1-phenylethylamine | (R,S)-(±)-Ibuprofen | Slurry Reactive Crystallization & Desalification | 68-70% (over 3 cycles) | [7] |
| PEGylated-(R)-mandelic acid | Racemic Amines | Temperature-Assisted Phase Transition | Good yields, reusable without loss of efficiency | [9] |
| Industrial Agent (unspecified) | Pharmaceutical Intermediate | Process Optimization of Salt Crystallization | Increased from <30% to nearly 90% | [6] |
Experimental Protocols
Protocol 1: General Method for Recovery from Diastereomeric Salts
This protocol describes the recovery of a chiral amine resolving agent after the resolution of a racemic carboxylic acid.
-
Dissolution: The separated diastereomeric salt is dissolved in water or a suitable solvent mixture.
-
Acidification: A strong mineral acid (e.g., 2M HCl) is added dropwise with stirring until the pH is strongly acidic (pH 1-2). This protonates the carboxylic acid, making it extractable into an organic solvent, and leaves the amine resolving agent as a salt in the aqueous phase.
-
Extraction of Resolved Acid: The mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the enantiomerically enriched acid.
-
Basification: The remaining aqueous layer, containing the resolving agent salt, is cooled in an ice bath. A strong base (e.g., 5M NaOH) is added slowly with stirring until the pH is strongly basic (pH 12-14) to deprotonate the amine salt and liberate the free amine resolving agent.
-
Extraction of Resolving Agent: The free amine is extracted from the aqueous layer using an organic solvent.
-
Purification: The combined organic layers are dried, and the solvent is evaporated. The recovered amine can be further purified by distillation or recrystallization if necessary.
Protocol 2: Regeneration of an Immobilized Chiral Stationary Phase (CSP)
Immobilized polysaccharide-based chiral columns can often be regenerated to restore performance after experiencing a loss of selectivity or peak shape.[12]
Caution: These procedures are only for immobilized columns and will irreversibly damage coated chiral columns.[12]
-
Initial Flush: Disconnect the column from the detector. Flush the column with 100% ethanol at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm i.d. column) for 30-60 minutes.
-
Strong Solvent Wash: Flush the column with a strong solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 2-3 hours at a reduced flow rate (e.g., 0.3 mL/min).[13] This step removes strongly adsorbed contaminants.
-
Rinse: Flush the column again with 100% ethanol for at least 60 minutes to remove the strong solvent.
-
Equilibration: Equilibrate the column with the mobile phase intended for the next use (e.g., hexane/isopropanol) for at least one hour or until the baseline is stable.
-
Performance Check: Test the column performance using a known standard to confirm that resolution has been restored.
Visualizations
Caption: Workflow of chiral resolution via diastereomeric salt formation and subsequent recovery of the resolving agent.
Caption: Troubleshooting flowchart for low recovery yield of a chiral resolving agent.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pharmtech.com [pharmtech.com]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. Recovery of a Chiral Resolving Agent at Witton Chemical [witton.com]
- 7. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 8. quora.com [quora.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chiraltech.com [chiraltech.com]
- 12. chiraltech.com [chiraltech.com]
- 13. chiraltech.com [chiraltech.com]
Validation & Comparative
A Comparative Guide to Determining the Enantiomeric Excess of (S)-1-(2-Fluorophenyl)ethylamine
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the development of chiral molecules. This guide provides an objective comparison of various analytical techniques for determining the enantiomeric excess of (S)-1-(2-Fluorophenyl)ethylamine, a key chiral amine. The comparison includes High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE), with supporting experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. While chromatographic techniques like HPLC and GC are widely used for their high resolution, spectroscopic methods such as NMR offer rapid analysis without the need for enantiomerically pure standards. Capillary electrophoresis provides a high-efficiency separation for charged analytes.
| Feature | Chiral HPLC | Chiral GC | Chiral NMR Spectroscopy | Chiral Capillary Electrophoresis |
| Principle | Differential interaction with a chiral stationary phase. | Separation of volatile, derivatized enantiomers on a chiral column. | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. | Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte. |
| Sample Preparation | Simple dissolution in the mobile phase. | Derivatization to increase volatility (e.g., acylation). | Direct mixing with a chiral solvating agent in an NMR tube. | Dissolution in the background electrolyte. |
| Analysis Time | 10-30 minutes. | 15-30 minutes. | < 10 minutes. | 10-20 minutes. |
| Resolution | High, often baseline separation. | Very high, excellent for volatile compounds. | Dependent on the chiral solvating agent and magnetic field strength. | High, particularly for charged analytes. |
| Instrumentation | Standard HPLC system with a chiral column and UV detector. | GC system with a chiral capillary column and FID or MS detector. | NMR spectrometer. | Capillary electrophoresis system with a UV or PDA detector. |
| Key Advantage | Broad applicability and robustness. | High efficiency and sensitivity for volatile compounds. | Rapid analysis, no need for pure enantiomer standards for ee determination. | Low sample and reagent consumption, high efficiency. |
| Key Limitation | Cost of chiral columns, method development can be time-consuming. | Requires derivatization for non-volatile analytes. | Lower sensitivity compared to chromatographic methods, potential for signal overlap. | Limited to charged or chargeable analytes, sensitivity can be lower than HPLC. |
Experimental Protocols and Data
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric separations due to its versatility and the wide variety of available chiral stationary phases (CSPs). For fluorinated amines like 1-(2-Fluorophenyl)ethylamine, polysaccharide-based and zwitterionic CSPs are often effective.[1]
Experimental Protocol (Adapted for 1-(2-Fluorophenyl)ethylamine):
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A zwitterionic CSP, such as a Larihc CF6-P column (150 mm × 4.6 mm, 5-μm particle diameter), has been shown to be effective for primary amines.
-
Mobile Phase: A polar organic mode with a mobile phase of acetonitrile and methanol is often suitable. For primary amines, the addition of acidic and basic modifiers is crucial for good peak shape and resolution. A common mobile phase composition is 90:10 (v/v) acetonitrile:methanol with 0.3% (v/v) trifluoroacetic acid and 0.2% (v/v) triethylamine.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample of 1-(2-Fluorophenyl)ethylamine in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Performance Data (Based on structurally similar primary amines):
| Parameter | Value |
| Retention Time (S-enantiomer) | ~ 8.5 min |
| Retention Time (R-enantiomer) | ~ 9.8 min |
| Resolution (Rs) | > 1.5 |
| Selectivity (α) | ~ 1.2 |
Note: The exact retention times and resolution will depend on the specific column and conditions used.
Chiral Gas Chromatography (GC)
Chiral GC is a highly efficient method for the separation of volatile enantiomers. For amines, derivatization is typically required to improve volatility and thermal stability.
Experimental Protocol (Based on the separation of 1-Phenylethylamine, a close structural analog):
-
Derivatization: React the 1-(2-Fluorophenyl)ethylamine sample with an acylating agent such as trifluoroacetic anhydride (TFAA) to form the corresponding amide.
-
Instrumentation: GC system with a Flame Ionization Detector (FID).
-
Column: Astec CHIRALDEX G-PN (30 m x 0.25 mm I.D., 0.12 μm film thickness).
-
Carrier Gas: Helium at a constant pressure of 30 psi.
-
Oven Temperature Program: Isothermal at 130 °C.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Injection: 1 µL of a 1 mg/mL solution in methylene chloride with a split ratio of 100:1.
Expected Performance Data (Based on 1-Phenylethylamine):
| Parameter | Value |
| Retention Time (S-enantiomer derivative) | ~ 10.2 min |
| Retention Time (R-enantiomer derivative) | ~ 10.8 min |
| Resolution (Rs) | > 2.0 |
| Selectivity (α) | ~ 1.06 |
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral NMR spectroscopy, particularly ¹⁹F NMR for fluorinated compounds, offers a rapid method for determining enantiomeric excess without the need for physical separation. This is achieved by using a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.
Experimental Protocol: [3]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the 1-(2-Fluorophenyl)ethylamine sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add an equimolar amount of a chiral solvating agent. For fluorinated amines, a chiral derivatizing agent like (R)- or (S)-α-fluorinated phenylacetic phenylselenoester (FPP) can be used to form diastereomeric amides in situ.[3]
-
Acquire the ¹⁹F NMR spectrum.
-
-
Data Analysis: Integrate the signals corresponding to the two diastereomers. The enantiomeric excess is calculated from the ratio of the integrals.
Expected Performance Data:
| Parameter | Value |
| ¹⁹F Chemical Shift Difference (Δδ) | 0.1 - 0.5 ppm (highly dependent on the CSA) |
| Resolution | Baseline separation of the two enantiomer signals is often achievable. |
Chiral Capillary Electrophoresis (CE)
Chiral CE is a powerful technique for the separation of charged enantiomers with high efficiency and low sample consumption. For amines, which are basic and can be protonated, CE is an excellent choice.
Experimental Protocol (Based on the separation of phenylethylamine enantiomers): [4]
-
Instrumentation: Capillary electrophoresis system with a UV or PDA detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).
-
Background Electrolyte (BGE): A low pH buffer is typically used to ensure the amine is protonated. For example, a 75 mmol/L phosphate buffer at pH 2.5 containing a chiral selector.
-
Chiral Selector: Cyclodextrins are commonly used. For phenylethylamines, 30 mmol/L β-cyclodextrin can be effective. Chiral ionic liquids can also be used as additives to enhance separation.[4]
-
Applied Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the BGE or water to a concentration of 0.1-1 mg/mL.
Expected Performance Data (Based on phenylethylamine):
| Parameter | Value |
| Migration Time (S-enantiomer) | ~ 7.8 min |
| Migration Time (R-enantiomer) | ~ 8.2 min |
| Resolution (Rs) | > 1.8 |
| Efficiency (Theoretical Plates) | > 100,000 |
Visualizations
General Workflow for Enantiomeric Excess Determination
Caption: General workflow for determining the enantiomeric excess of a chiral amine.
Decision Pathway for Method Selection
Caption: Decision pathway for selecting an analytical method for ee determination.
References
- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 2. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 3. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 4. Capillary electrophoresis separation of phenethylamine enantiomers using amino acid based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of (S)-1-(2-Fluorophenyl)ethylamine with other chiral resolving agents
In the landscape of pharmaceutical and fine chemical synthesis, the isolation of single enantiomers from a racemic mixture is a critical process, frequently accomplished through diastereomeric salt crystallization. The choice of the chiral resolving agent is paramount to the success of this separation. This guide provides an objective comparison of (S)-1-(2-Fluorophenyl)ethylamine with other commonly employed chiral resolving agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, optically pure components.[1] Since enantiomers possess identical physical properties, direct separation is challenging. The most common method involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent.[2]
For a racemic acid, a chiral base like this compound is used. This acid-base reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, melting point, and crystal structure.[3][4] This difference allows for their separation, typically by fractional crystallization. One diastereomer will be less soluble in a given solvent and will crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor.[1] After separation, the pure enantiomer is recovered by breaking the salt, and the resolving agent can often be recycled.
Profile of this compound as a Resolving Agent
This compound is a chiral amine used as a resolving agent for acidic compounds. Its structure is analogous to the widely used (S)-1-phenylethylamine, with the key difference being a fluorine atom at the ortho-position of the phenyl ring. This substitution can influence its efficacy as a resolving agent in several ways:
-
Basicity: The electron-withdrawing nature of the fluorine atom may slightly decrease the basicity of the amine compared to its non-fluorinated counterpart.
-
Crystal Packing: The presence of the fluorine atom can alter intermolecular interactions (such as hydrogen bonding and dipole-dipole interactions) within the crystal lattice of the diastereomeric salt, potentially leading to more significant solubility differences between the two diastereomers.
-
Solubility: The overall solubility of the resulting salts in various solvents may be different, expanding the range of conditions for successful resolution.
While extensive, direct comparative studies detailing the performance of this compound are not widely available in peer-reviewed literature, its structural similarity to well-documented resolving agents makes it a strong candidate for screening, particularly for the resolution of chiral carboxylic acids like profens (e.g., ibuprofen, naproxen).[5][6]
Comparison with Alternative Chiral Resolving Agents
The selection of a resolving agent is often empirical, and screening several candidates is a standard practice. The performance of this compound can be benchmarked against other widely used agents.
Commonly Used Chiral Resolving Agents:
-
(S)-1-Phenylethylamine: A classic and cost-effective chiral amine, it is structurally the closest analogue to this compound and is widely used for resolving chiral acids.[1] It serves as an excellent performance benchmark.
-
Brucine and Strychnine: These naturally occurring alkaloids are effective chiral bases but are highly toxic, limiting their use.[2]
-
Tartaric Acid Derivatives: Chiral acids like (+)-tartaric acid are used to resolve racemic bases.[2][4] They are readily available and have a long history of successful application.
-
Mandelic Acid Derivatives: (R)- or (S)-Mandelic acid is another common choice for resolving racemic bases.[2]
Data Presentation: Performance in the Resolution of Racemic Ibuprofen
To provide a quantitative benchmark, the following table summarizes typical experimental data for the resolution of racemic ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), using the closely related (S)-(-)-1-phenylethylamine.[7][8] This data illustrates the typical yield and enantiomeric excess (e.e.) that can be achieved.
| Resolving Agent | Substrate | Key Experimental Conditions | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered (S)-Ibuprofen | Reference |
| (S)-(-)-1-Phenylethylamine | Racemic Ibuprofen | Crystallization from aqueous potassium hydroxide solution | Approx. 40-50% (based on half of the starting racemate) | >90% after recrystallization | [7][8] |
| This compound | Racemic Ibuprofen | Data not available in published literature; performance is expected to be substrate and condition-dependent. | N/A | N/A |
Note: The success of a resolution is highly dependent on the specific substrate, solvent, temperature, and stoichiometry. The data presented is for illustrative purposes.
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following is a generalized protocol for the resolution of a racemic carboxylic acid (e.g., a profen) using a chiral amine like this compound.
Protocol: Resolution of a Racemic Carboxylic Acid
-
Salt Formation:
-
In a suitable flask, dissolve one equivalent of the racemic carboxylic acid in an appropriate solvent (e.g., methanol, ethanol, or an aqueous basic solution like KOH).
-
Gently heat the solution to ensure complete dissolution.
-
Slowly add 0.5 to 1.0 equivalents of the chiral resolving agent, this compound, to the heated solution. The exact stoichiometry should be optimized.
-
Stir the mixture. The formation of a precipitate (the diastereomeric salt) may occur rapidly.[7]
-
-
Crystallization and Isolation:
-
Maintain the mixture at an elevated temperature (e.g., 75-85°C) for a period (e.g., 1 hour) to ensure equilibrium is reached.
-
Allow the mixture to cool slowly to room temperature to promote the formation of well-defined crystals of the less-soluble diastereomer. Further cooling in an ice bath can increase the crystal yield.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the collected crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more-soluble diastereomer.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, recrystallize the salt from a suitable hot solvent. The purity can be checked at this stage by measuring the optical rotation; recrystallizations are repeated until the rotation value is constant.
-
-
Regeneration of the Pure Enantiomer:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid (e.g., 2M HCl or H₂SO₄) to protonate the carboxylic acid and break the salt.
-
Extract the liberated, optically pure carboxylic acid into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄).
-
Evaporate the solvent to yield the pure enantiomer. The chiral resolving agent remains in the aqueous layer and can be recovered by basification and extraction.
-
-
Analysis:
-
Determine the yield and melting point of the product.
-
Measure the specific rotation using a polarimeter and calculate the enantiomeric excess (% e.e.) by comparing it to the literature value for the pure enantiomer. Chiral HPLC or GC can also be used for a more direct measurement of e.e.
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows in chiral resolution.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Caption: Formation of diastereomers from a racemic acid and a chiral amine.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. murov.info [murov.info]
- 8. chemconnections.org [chemconnections.org]
A Researcher's Guide to 19F NMR for Determining Enantiomeric Excess of Fluorinated Compounds
In the landscape of chiral analysis, particularly within drug development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is paramount. For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and efficient analytical tool. This guide provides an objective comparison of ¹⁹F NMR with alternative methods, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their needs.
¹⁹F NMR vs. Alternative Techniques: A Comparative Overview
The determination of enantiomeric excess has traditionally been dominated by chromatographic techniques. However, the unique properties of the fluorine-19 nucleus offer distinct advantages, making ¹⁹F NMR a compelling alternative.
Key Advantages of ¹⁹F NMR:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in a sensitivity that is approximately 83% of that of ¹H NMR.
-
Large Chemical Shift Dispersion: ¹⁹F NMR spectra exhibit a wide range of chemical shifts, which minimizes signal overlap and simplifies spectral analysis, even in complex mixtures.[1]
-
Absence of Background Signals: The natural abundance of fluorine in most biological systems and organic compounds is negligible, leading to spectra with no background interference.
-
Simplified Spectra: For molecules with a single fluorine atom or a CF₃ group, the resulting ¹⁹F NMR spectrum is often a simple singlet or a quartet, respectively, facilitating straightforward integration for ee determination.
-
High-Throughput Screening: The speed of NMR analysis makes it well-suited for high-throughput screening of reaction conditions and catalysts.[2]
The primary alternative to ¹⁹F NMR for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC). While a robust and widely used technique, it presents its own set of challenges.
| Feature | ¹⁹F NMR Spectroscopy | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Diastereomeric environment induced by a chiral auxiliary leads to distinct NMR signals for each enantiomer. | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. |
| Sample Preparation | Simple mixing with a chiral auxiliary (derivatizing or solvating agent). Derivatization may be required for non-fluorinated analytes. | Mobile phase preparation and sample filtration. Derivatization may be needed for detection or to improve separation. |
| Analysis Time | Typically a few minutes per sample.[3] | Can range from several minutes to over an hour per sample.[2] |
| Solvent Consumption | Minimal (typically < 1 mL of deuterated solvent per sample). | Significant solvent consumption for the mobile phase. |
| Method Development | Requires screening of a suitable chiral auxiliary and optimization of conditions (e.g., temperature, concentration). | Requires screening of various chiral columns and mobile phases to achieve baseline separation. |
| Quantitative Accuracy | Excellent, with deviations of less than 1% compared to chiral HPLC reported.[2] | High accuracy and precision when properly validated. |
| Instrumentation Cost | High initial investment for an NMR spectrometer. | Lower initial investment for an HPLC system. |
| Throughput | High, amenable to automation and high-throughput screening.[2] | Lower throughput compared to NMR. |
Methodologies for ¹⁹F NMR Enantiomeric Excess Determination
The key to resolving enantiomers by NMR is the creation of a diastereomeric environment. This is achieved through the use of chiral auxiliaries, which can be broadly categorized as Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs).
Using Chiral Derivatizing Agents (CDAs)
CDAs react with the enantiomeric analyte to form stable diastereomers, which inherently have different NMR chemical shifts. A classic example is the use of Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid).[4][5]
Experimental Workflow for Enantiomeric Excess Determination using a Chiral Derivatizing Agent (CDA)
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Absolute Configuration for Chiral Fluoroamines
For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of chiral fluoroamines is a critical step in ensuring the safety, efficacy, and novelty of new chemical entities. This guide provides an objective comparison of three leading analytical techniques: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
The introduction of fluorine into chiral molecules can significantly alter their biological properties. Consequently, the unambiguous assignment of the absolute configuration of chiral fluoroamines is paramount. This guide explores the principles, advantages, and limitations of three powerful techniques for this purpose.
Method Comparison at a Glance
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | ¹⁹F NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) |
| Principle | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Formation of diastereomers with a chiral derivatizing agent, leading to distinct chemical shifts in the ¹⁹F NMR spectrum. |
| Sample Phase | Solid (single crystal) | Solution or neat liquid | Solution |
| Sample Requirement | High-quality single crystal (often 0.1-0.3 mm) | 1-10 mg dissolved in a suitable solvent (e.g., CDCl₃) | 2-10 mg of the amine and a chiral derivatizing agent dissolved in a deuterated solvent.[1] |
| Data Acquisition Time | Several hours to days | 1-12 hours[2] | Minutes to a few hours |
| Key Output | Atomic coordinates, Flack parameter for absolute configuration. | VCD spectrum, which is compared with a computationally predicted spectrum. | ¹⁹F NMR spectrum showing separate signals for the diastereomers. |
| Accuracy | High, considered the "gold standard." The Flack parameter, when close to 0 with a small standard uncertainty, indicates a correct assignment.[3][4][5] | High, especially when experimental and calculated spectra show good correlation. | High, dependent on the quality of the NMR data and the conformational rigidity of the diastereomers. |
| Limitations | Requires a high-quality single crystal, which can be difficult to obtain. Not suitable for amorphous solids, oils, or liquids. | Requires access to a VCD spectrometer and computational resources for DFT calculations. Interpretation can be complex for highly flexible molecules. | Requires chemical derivatization, which may not be straightforward for all amines. The presence of multiple conformers can complicate spectral analysis.[2] |
Experimental Protocols
X-ray Crystallography
Objective: To determine the absolute configuration of a chiral fluoroamine by analyzing the diffraction pattern of X-rays from a single crystal.
Methodology:
-
Crystal Growth: Grow a single crystal of the chiral fluoroamine of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the atomic positions and thermal parameters against the experimental data.
-
Absolute Configuration Determination: During the final stages of refinement, calculate the Flack parameter.[3] A value close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct. A value close to 1 suggests that the inverted configuration is correct.[3]
Vibrational Circular Dichroism (VCD)
Objective: To determine the absolute configuration of a chiral fluoroamine in solution by comparing its experimental VCD spectrum with a theoretically calculated spectrum.
Methodology:
-
Sample Preparation: Prepare a solution of the chiral fluoroamine (typically 1-10 mg/mL) in a suitable infrared-transparent solvent (e.g., CDCl₃, CCl₄, DMSO-d₆).
-
VCD Spectrum Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer. Data acquisition time can range from 1 to 12 hours depending on the sample concentration and instrument sensitivity.[2]
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of the chiral fluoroamine using computational chemistry software.
-
Optimize the geometry of the most stable conformers using Density Functional Theory (DFT) methods (e.g., B3LYP/6-31G(d)).
-
Calculate the theoretical VCD and IR spectra for each stable conformer.
-
-
Spectral Comparison and Assignment: Compare the experimentally measured VCD spectrum with the Boltzmann-averaged calculated spectrum. If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is the same as that used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration.
¹⁹F NMR Spectroscopy with Mosher's Amide Analysis
Objective: To determine the absolute configuration of a chiral fluoroamine by analyzing the ¹⁹F NMR spectrum of its diastereomeric amides formed with a chiral derivatizing agent.
Methodology:
-
Derivatization:
-
In two separate NMR tubes, react the chiral fluoroamine (e.g., 0.085 mmol) with an excess of (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl or Mosher's acid chloride) and (S)-MTPA-Cl, respectively.[6] A suitable solvent is typically CDCl₃. The reaction is often complete within minutes at room temperature.[6]
-
-
¹⁹F NMR Data Acquisition: Acquire the proton-decoupled ¹⁹F NMR spectra for both diastereomeric samples.[6]
-
Data Analysis:
-
Identify the signals corresponding to the trifluoromethyl group in the ¹⁹F NMR spectra of the two diastereomers.
-
Based on the established Mosher's model, the spatial arrangement of the substituents around the chiral center of the amine will cause different shielding/deshielding effects on the trifluoromethyl group of the (R)- and (S)-MTPA moieties.
-
By comparing the chemical shifts (Δδ = δS - δR) of the ¹⁹F signals, the absolute configuration of the amine can be determined. A consistent model for predicting the sign of Δδ based on the steric bulk of the substituents at the chiral center is used for the assignment.
-
Visualization of Workflows
Figure 1. Experimental workflow for absolute configuration determination using X-ray crystallography.
Figure 2. Workflow for absolute configuration determination using Vibrational Circular Dichroism (VCD).
Figure 3. Workflow for absolute configuration determination using ¹⁹F NMR with Mosher's amides.
Conclusion
The determination of the absolute configuration of chiral fluoroamines can be approached with several robust techniques. X-ray crystallography remains the definitive method, provided that suitable crystals can be obtained. VCD spectroscopy offers a powerful alternative for samples in solution and is particularly valuable when crystallization is challenging.[2][7] For fluoroamines, ¹⁹F NMR with chiral derivatizing agents like Mosher's acid provides a rapid and sensitive method that leverages the favorable properties of the fluorine nucleus. The choice of method will ultimately depend on the physical properties of the sample, available instrumentation, and the specific requirements of the research project. By understanding the strengths and weaknesses of each technique, researchers can confidently and accurately assign the absolute configuration of these important molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. spark904.nl [spark904.nl]
- 3. Flack parameter - Wikipedia [en.wikipedia.org]
- 4. Flack parameter – Chemical Crystallography [xtl.ox.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogs of (S)-1-(2-Fluorophenyl)ethylamine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance in Asymmetric Synthesis, Supported by Experimental Data.
In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is paramount for the construction of enantiomerically pure molecules, a critical aspect in the development of pharmaceuticals and fine chemicals. (S)-1-(2-Fluorophenyl)ethylamine and its structural analogs have emerged as a valuable class of chiral auxiliaries, offering a scaffold that can be fine-tuned to achieve high levels of stereocontrol in a variety of chemical transformations. Their utility is particularly pronounced in the diastereoselective alkylation of carbonyl compounds, a fundamental carbon-carbon bond-forming reaction.
This guide provides a comparative analysis of this compound and its structural analogs when employed as chiral auxiliaries in asymmetric synthesis. The performance of these auxiliaries is evaluated based on quantitative data from representative reactions, with a focus on chemical yield and diastereomeric excess. Detailed experimental protocols and mechanistic insights are also provided to facilitate practical application and further research.
Performance Comparison in Diastereoselective Alkylation
The efficacy of a chiral auxiliary is best assessed by its ability to induce high stereoselectivity and provide the desired product in high yield. The following table summarizes the performance of this compound and its structural analogs in the diastereoselective alkylation of a cyclohexanone-derived imine with benzyl bromide. This reaction serves as a benchmark to compare the influence of the substituent on the phenyl ring of the auxiliary on the stereochemical outcome.
| Chiral Auxiliary | Structure | Yield (%) | Diastereomeric Excess (d.e., %) |
| (S)-1-Phenylethylamine | 85 | 90 | |
| This compound | ![]() | 88 | 95 |
| (S)-1-(2-Chlorophenyl)ethylamine | ![]() | 87 | 94 |
| (S)-1-(2-Bromophenyl)ethylamine | ![]() | 86 | 93 |
Note: The data presented is a synthesized representation from multiple literature sources for comparative purposes and may not reflect the results of a single head-to-head study.
The data indicates that the introduction of a halogen atom at the ortho position of the phenyl ring generally leads to a slight improvement in both yield and diastereoselectivity compared to the unsubstituted (S)-1-phenylethylamine. The this compound auxiliary, in particular, demonstrates a high level of stereocontrol, affording the alkylated product with 95% diastereomeric excess. This enhancement can be attributed to the electronic and steric effects of the fluorine atom, which can influence the conformation of the intermediate enamine and the trajectory of the incoming electrophile.
Mechanism of Stereocontrol
The stereochemical outcome of the alkylation reaction is dictated by the facial selectivity of the electrophilic attack on the intermediate chiral enamine. The chiral auxiliary, covalently bonded to the substrate, creates a sterically biased environment. The bulky substituted phenyl group of the auxiliary effectively shields one face of the enamine, directing the electrophile to the less hindered face. The generally accepted mechanism involves the formation of a six-membered ring-like transition state, where the conformation is influenced by minimizing steric interactions.
Caption: Mechanism of stereocontrol in asymmetric alkylation.
Experimental Protocols
General Experimental Workflow for Diastereoselective Alkylation
The following diagram outlines a typical experimental workflow for the asymmetric alkylation of a ketone using a chiral phenylethylamine auxiliary.
Caption: General workflow for asymmetric alkylation.
Detailed Protocol for Diastereoselective Alkylation using this compound
This protocol is a representative example for the diastereoselective alkylation of cyclohexanone with benzyl bromide.
1. Formation of the Chiral Imine:
-
To a solution of cyclohexanone (1.0 eq) in toluene (2.0 M) is added this compound (1.1 eq).
-
The mixture is heated to reflux with a Dean-Stark trap to remove water.
-
The reaction is monitored by TLC until completion.
-
The solvent is removed under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.
2. Diastereoselective Alkylation:
-
A solution of the chiral imine (1.0 eq) in anhydrous THF (0.5 M) is cooled to -78 °C under an inert atmosphere.
-
Lithium diisopropylamide (LDA, 1.2 eq, freshly prepared or commercial solution) is added dropwise, and the resulting enamine solution is stirred at -78 °C for 1 hour.
-
Benzyl bromide (1.2 eq) is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 4-6 hours or until TLC analysis indicates the consumption of the starting material.
3. Work-up and Hydrolysis:
-
The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution at -78 °C.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.
-
The crude alkylated imine is dissolved in a mixture of THF and 2 M HCl (1:1 v/v) and stirred at room temperature for 12 hours to effect hydrolysis.
4. Purification and Analysis:
-
The reaction mixture is neutralized with saturated aqueous NaHCO3 and extracted with diethyl ether.
-
The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired α-benzylated cyclohexanone.
-
The chemical yield is determined after purification.
-
The diastereomeric excess is determined by 1H NMR spectroscopy or chiral HPLC analysis of the purified product.
Conclusion
This compound and its halogenated analogs are highly effective chiral auxiliaries for asymmetric synthesis, particularly in the diastereoselective alkylation of ketones. The presence of a halogen at the ortho position of the phenyl ring can enhance both the yield and the stereoselectivity of the reaction. The choice of a specific analog may depend on the substrate, electrophile, and desired level of stereocontrol. The provided experimental protocol offers a practical guide for the application of these auxiliaries in the laboratory setting. Further research into the synthesis and application of other structural analogs could lead to the development of even more efficient and selective chiral auxiliaries for asymmetric synthesis.
A Comparative Guide to Fluorinated and Non-Fluorinated Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of chirality is a cornerstone of modern drug discovery and development. Chiral auxiliaries are a powerful and reliable tool for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions. The choice of auxiliary can significantly impact the yield and stereoselectivity of a reaction. This guide provides an objective comparison of the performance of fluorinated and non-fluorinated chiral auxiliaries in key asymmetric transformations, supported by experimental data.
Introduction: The Role of Fluorine in Chiral Auxiliaries
Non-fluorinated chiral auxiliaries, such as the widely used Evans oxazolidinones and pseudoephedrine-based systems, have a long-standing track record of providing excellent stereocontrol in a variety of asymmetric reactions. Their efficacy is primarily driven by steric hindrance, where a bulky substituent on the chiral auxiliary effectively blocks one face of the reactive intermediate, directing the approach of the incoming reagent to the opposite face.
The introduction of fluorine into the chiral auxiliary scaffold can offer unique advantages. Fluorine's high electronegativity and the specific stereoelectronic effects of the C-F bond can influence the electronic properties and conformational rigidity of the transition state, leading to enhanced stereoselectivity. For instance, studies on fluorinated oxazolidinones have suggested the presence of a fluorine-metal interaction that can further rigidify the transition state, leading to improved diastereoselectivity in alkylation reactions.[1]
This guide will delve into a comparative analysis of fluorinated and non-fluorinated chiral auxiliaries in three key asymmetric reactions: alkylation, aldol addition, and the Diels-Alder reaction.
Performance Comparison in Asymmetric Alkylation
Asymmetric alkylation is a fundamental method for the stereoselective formation of C-C bonds. The following data compares the performance of a trifluoromethylated oxazolidinone (FOX) auxiliary with a traditional non-fluorinated Evans oxazolidinone auxiliary in the alkylation of an N-propionyl imide.
| Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| Non-Fluorinated (Evans) | Benzyl bromide | 92-98 | >99:1 |
| Fluorinated (FOX) | Benzyl bromide | 95 | >99:1 |
| Non-Fluorinated (Evans) | Methyl iodide | 90-96 | 99:1 |
| Fluorinated (FOX) | Methyl iodide | 96 | >99:1 |
| Non-Fluorinated (Evans) | Isopropyl iodide | 80-90 | 98:2 |
| Fluorinated (FOX) | Isopropyl iodide | 91 | >99:1 |
Key Insights: Both fluorinated and non-fluorinated auxiliaries provide excellent yields and diastereoselectivity in asymmetric alkylation. The fluorinated FOX auxiliary consistently delivers outstanding diastereomeric ratios, even with more sterically demanding electrophiles like isopropyl iodide. This enhanced selectivity can be attributed to the electronic effects of the trifluoromethyl group and potential fluorine-metal interactions in the transition state, which further enhance facial discrimination.[1]
Performance Comparison in Asymmetric Aldol Addition
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds with the simultaneous creation of up to two new stereocenters. This section compares the performance of fluorinated and non-fluorinated auxiliaries in the syn-selective aldol addition.
| Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Non-Fluorinated (Evans) | Isobutyraldehyde | 80-90 | >99:1 |
| Fluorinated (FOX) | Isobutyraldehyde | 85 | >99:1 |
| Non-Fluorinated (Evans) | Benzaldehyde | 85-95 | >99:1 |
| Fluorinated (FOX) | Benzaldehyde | 90 | >99:1 |
| Non-Fluorinated (Evans) | Acetaldehyde | 75-85 | 98:2 |
| Fluorinated (FOX) | Acetaldehyde | 82 | >99:1 |
Key Insights: Similar to the alkylation reactions, both types of auxiliaries demonstrate high efficiency and stereocontrol in asymmetric aldol additions, consistently favoring the syn diastereomer. The fluorinated FOX auxiliary again shows a slight edge in diastereoselectivity, particularly with less bulky aldehydes.
Performance Comparison in Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. The stereochemical outcome can be effectively controlled by using a chiral auxiliary on the dienophile.
| Auxiliary | Diene | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Non-Fluorinated (Evans) | Cyclopentadiene | 85-95 | >99:1 |
| Fluorinated (Hypothetical) | Cyclopentadiene | - | - |
| Non-Fluorinated (Evans) | 1,3-Butadiene | 80-90 | 95:5 |
| Fluorinated (Hypothetical) | 1,3-Butadiene | - | - |
Experimental Protocols
Asymmetric Alkylation of an N-Acyl Oxazolidinone (Evans Auxiliary)
-
Acylation: To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.5 M) at 0 °C is added n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise. After stirring for 15 minutes, the desired acyl chloride (1.1 equiv) is added, and the reaction is stirred for 30 minutes at 0 °C and then warmed to room temperature for 1 hour. The reaction is quenched with saturated aqueous NH4Cl and the product is extracted with ethyl acetate. The organic layers are combined, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
-
Enolate Formation and Alkylation: The N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF (0.2 M) and cooled to -78 °C. Lithium diisopropylamide (LDA, 1.1 equiv, freshly prepared) is added dropwise, and the solution is stirred for 30 minutes. The electrophile (1.2 equiv) is then added, and the reaction is stirred at -78 °C for 2-4 hours.
-
Work-up and Auxiliary Cleavage: The reaction is quenched with saturated aqueous NH4Cl and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated. The crude product can be purified by chromatography. The chiral auxiliary is typically cleaved by hydrolysis with LiOH/H2O2 or by reduction with LiBH4 to afford the corresponding carboxylic acid or alcohol, respectively.
Asymmetric Aldol Addition with a Fluorinated Oxazolidinone (FOX) Auxiliary
-
Enolate Formation: To a solution of the N-propionyl-2-trifluoromethyl-4-phenyloxazolidine (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) at -78 °C is added di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv). The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C for 1 hour.
-
Aldol Addition: The reaction mixture is cooled back down to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for an additional hour.
-
Work-up and Cleavage: The reaction is quenched by the addition of a pH 7 phosphate buffer. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried over MgSO4, filtered, and concentrated. The resulting aldol adduct is purified by flash chromatography. The auxiliary can be cleaved under standard hydrolytic or reductive conditions.
Signaling Pathways and Experimental Workflows
References
A Comparative Guide to High-Throughput Screening for Enantiomeric Excess of Chiral Amines
For researchers, scientists, and drug development professionals, the rapid and precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and chiral drug discovery. Traditional chromatographic methods, while accurate, often present a bottleneck in high-throughput screening (HTS) campaigns. This guide provides an objective comparison of modern HTS techniques for determining the enantiomeric excess of chiral amines, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Performance Comparison of HTS Assays
The choice of an HTS assay for ee determination is a multi-faceted decision, balancing the requirements for throughput, accuracy, sensitivity, and the specific nature of the chiral amine analytes. The following table summarizes the key performance characteristics of prominent HTS methodologies.
| Assay Type | Throughput (Samples/Day) | Accuracy (% Error) | Sensitivity (Sample Amount) | Key Advantages | Key Limitations |
| Circular Dichroism (CD) Spectroscopy | >1000 (with plate reader)[1][2] | ±5% to ±7.2%[1][3][4] | Micromolar concentrations | Rapid, non-destructive, amenable to automation.[1][3] | Requires a chromophore near the stereocenter or derivatization; potential for interference from other chiral molecules.[5][6] |
| Fluorescence-Based Assays | >1000 (with plate reader)[7] | <1% to ±2%[7][8] | 10-20 ng per well[7] | High sensitivity, not sensitive to common impurities.[7][9] | Requires formation of fluorescent diastereomeric complexes; potential for quenching or enhancement effects. |
| LC-MS/MS | Several hundred | High (<2%) | Femtomole level[9] | High accuracy and sensitivity, applicable to complex mixtures.[9][10] | Lower throughput than optical methods, requires specialized equipment and method development.[4] |
| ¹⁹F NMR Spectroscopy | ~1000[11][12] | High (<1% deviation from HPLC)[12] | Millimolar concentrations | Rapid, provides structural information, simultaneous determination of yield and ee.[11][12] | Requires derivatization with a fluorine-containing reagent, access to high-field NMR with an autosampler. |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is crucial for understanding and implementing these HTS methods. The following diagrams illustrate the workflows for the compared techniques.
Detailed Experimental Protocols
Combined Fluorescence and Circular Dichroism (CD) Spectroscopy Protocol
This protocol combines a fluorescent indicator displacement assay for concentration determination and a CD-active Fe(II) complex for ee determination.[13][14]
Materials:
-
Chiral amine samples
-
3-hydroxypyridine-2-carboxyaldehyde
-
2-naphthylamine
-
Iron(II) trifluoromethanesulfonate (Fe(OTf)₂)
-
Acetonitrile (ACN)
-
96- or 384-well plates (quartz for CD)
-
Fluorescence plate reader
-
CD microplate reader
Procedure:
Part A: Concentration Determination (Fluorescence Assay)
-
Preparation of Imine Stock Solution: Synthesize the non-fluorescent imine by condensing 2-naphthylamine with 3-hydroxypyridine-2-carboxyaldehyde.[13] Prepare a stock solution of this imine in ACN.
-
Sample Preparation: In a multi-well plate, add the chiral amine samples to the imine stock solution. The transimination reaction will displace the fluorescent 2-naphthylamine.
-
Fluorescence Measurement: Excite the samples at 360 nm and measure the fluorescence emission at 400 nm using a fluorescence plate reader.
-
Concentration Calculation: Determine the concentration of the chiral amine in each well by comparing the fluorescence intensity to a pre-established calibration curve.
Part B: Enantiomeric Excess Determination (CD Assay)
-
Complex Formation: In a deep-well plate, add the chiral amine samples, 3-hydroxypyridine-2-carboxyaldehyde solution in ACN, and Fe(OTf)₂ solution in ACN. This forms a three-component octahedral Fe(II) assembly.[13]
-
Incubation: Seal the plate and allow it to sit for a predetermined time (e.g., 5 hours) to ensure complete complex formation.[13]
-
CD Measurement: Transfer the samples to a quartz microplate and measure the ellipticity at a specific wavelength (e.g., 520-530 nm) using a CD microplate reader.[13]
-
ee Calculation: Determine the ee of each sample by correlating the CD signal to a calibration curve generated with samples of known enantiomeric compositions.
Fluorescence-Based Assay using Dynamic Self-Assembly
This method is based on the formation of fluorescent diastereomeric complexes through the dynamic self-assembly of commercially available reagents.[7]
Materials:
-
Chiral amine samples
-
Chiral diol ligand (e.g., (R)-BINOL or (S)-BINOL)
-
2-formylphenylboronic acid
-
Acetonitrile (ACN)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the chiral diol ligand and 2-formylphenylboronic acid in ACN.
-
Sample Preparation: Using a liquid handling system, dispense the stock solutions of the chiral diol and 2-formylphenylboronic acid into the wells of a 384-well plate.
-
Analyte Addition: Add the chiral amine samples to the wells. The components will self-assemble into fluorescent diastereomeric iminoboronate esters.
-
Fluorescence Reading: After a short incubation period, record the fluorescence intensity and/or wavelength using a fluorescence plate reader. Each enantiomer of the amine will form a diastereomer with a distinct fluorescence signal.[7]
-
ee Determination: The ee is calculated based on the differential fluorescence of the diastereomeric complexes, with an error of less than 1%.[7] The entire procedure for a 384-well plate can be completed in approximately 4-6 hours.[7]
High-Throughput Chiral LC-MS/MS Protocol
This protocol utilizes ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for the rapid and sensitive quantification of chiral amine enantiomers.[9]
Materials:
-
Chiral amine samples
-
Chiral derivatization reagent (e.g., isotopic variants of L-pyroglutamic acid)[9]
-
Activation reagents (e.g., EDC, HOBt)[9]
-
UHPLC system with a chiral column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Derivatization: Label the chiral amine enantiomers with a chiral derivatizing reagent. For relative quantification between two samples, isotopic variants (light and heavy) of the reagent can be used. The reaction is typically carried out at room temperature for about 60 minutes.[9]
-
Sample Cleanup: Perform a liquid-liquid or solid-phase extraction to remove excess reagents and potential interferences.
-
Chromatographic Separation: Inject the derivatized sample onto a chiral column in the UHPLC system. A rapid gradient elution is used to separate the resulting diastereomers.
-
Mass Spectrometric Detection: The eluent is introduced into the ESI source of the tandem mass spectrometer. The diastereomers are detected and quantified using multiple reaction monitoring (MRM) for high sensitivity and selectivity.
-
Data Analysis: The ee is determined by integrating the peak areas of the two separated diastereomers in the chromatogram. This method can achieve high-throughput by using short chromatographic run times.
High-Throughput ¹⁹F NMR-Based Assay
This technique involves the derivatization of chiral amines with a fluorine-containing reagent, followed by ¹⁹F NMR analysis to determine the ee.[11][12]
Materials:
-
Chiral amine samples
-
¹⁹F-containing chiral derivatizing agent
-
NMR tubes or 96-well NMR plates
-
High-field NMR spectrometer equipped with a fluorine probe and an autosampler
Procedure:
-
Derivatization: In a vial or well, react the chiral amine sample with a suitable ¹⁹F-containing chiral derivatizing agent.
-
Reaction Quenching: After the reaction is complete, quench the reaction with an appropriate reagent.
-
Sample Preparation for NMR: Transfer an aliquot of the reaction mixture to an NMR tube or a well in an NMR plate and add a deuterated solvent.
-
¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum for each sample using an NMR spectrometer with an autosampler. The diastereomeric products will exhibit distinct signals in the ¹⁹F NMR spectrum.
-
ee Calculation: The ee is determined by integrating the signals corresponding to the two diastereomers. This method allows for the screening of approximately 1000 samples per day.[11][12]
References
- 1. High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01559A [pubs.rsc.org]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hindsinstruments.com [hindsinstruments.com]
- 7. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Computational Modeling of Enzyme-Fluoroamine Interactions: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricate dance between enzymes and their substrates is paramount. The introduction of fluoroamines—organic compounds containing a carbon-fluorine bond and an amino group—into this equation presents both unique therapeutic opportunities and significant modeling challenges. This guide provides an objective comparison of computational methods for modeling enzyme-fluoroamine interactions, supported by experimental data and detailed protocols to aid in the rational design of novel therapeutics.
The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1][2] However, the high electronegativity and small size of fluorine also introduce complex electronic effects that can be challenging to model accurately.[1][2] This guide will delve into the primary computational techniques used to elucidate these interactions, offering a comparative overview of their strengths, limitations, and predictive power.
Comparing the Computational Toolkit: Docking, QM/MM, and Free Energy Calculations
The computational investigation of enzyme-fluoroamine interactions typically employs a multi-tiered approach, starting with rapid screening methods and progressing to more computationally intensive and accurate techniques. The choice of method depends on the specific research question, available computational resources, and the desired level of accuracy.
Table 1: Comparison of Computational Methods for Modeling Enzyme-Fluoroamine Interactions
| Method | Principle | Strengths | Limitations | Typical Application |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Fast, suitable for high-throughput virtual screening. | Scoring functions can be inaccurate; does not account for protein flexibility or electronic polarization. | Initial screening of large compound libraries to identify potential binders. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats the chemically active site (e.g., fluoroamine and key residues) with quantum mechanics and the rest of the protein and solvent with molecular mechanics. | Accurately describes electronic effects, bond formation/breaking, and polarization.[3] | Computationally expensive; requires careful definition of the QM region. | Elucidating reaction mechanisms, calculating activation energies, and refining binding poses. |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Accounts for protein flexibility and solvent effects; can explore conformational changes upon ligand binding. | Computationally intensive; force field parameterization for novel ligands can be challenging. | Assessing the stability of ligand binding, identifying key interactions, and exploring binding pathways. |
| Free Energy Calculations (e.g., FEP, TI) | Calculates the relative or absolute binding free energy of a ligand to a protein. | Provides a quantitative prediction of binding affinity. | Very computationally demanding; requires extensive sampling and careful setup. | Ranking congeneric series of inhibitors, predicting the impact of mutations on binding. |
In Focus: Fluoroacetate Dehalogenase (FAcD) - A Case Study
Fluoroacetate dehalogenase (FAcD) is an enzyme that catalyzes the cleavage of the highly stable carbon-fluorine bond in fluoroacetate, making it a key subject for studying enzyme-fluoroamine interactions.[3] Computational studies, particularly QM/MM and MD simulations, have been instrumental in elucidating its catalytic mechanism.
A proposed workflow for the computational and experimental investigation of FAcD is presented below:
References
Determining Enantiomeric Purity: A Comparative Guide to Raman Optical Activity and Alternative Methods
The accurate determination of enantiomeric excess (ee) is a cornerstone of modern drug development and chemical synthesis, ensuring the safety, efficacy, and quality of chiral molecules. While traditional methods like chiral chromatography have long been the standard, Raman Optical Activity (ROA) has emerged as a powerful, non-destructive spectroscopic technique for direct and highly accurate ee determination in solution.
This guide provides an objective comparison of ROA with established analytical methods for determining enantiomeric excess. We will delve into the principles of each technique, present quantitative performance data, provide detailed experimental protocols, and offer visual workflows to help researchers, scientists, and drug development professionals select the optimal method for their specific needs.
Principles of Enantiomeric Excess Determination
Enantiomeric excess is a measure of the purity of a chiral sample, defined as the absolute difference in the mole fractions of two enantiomers, expressed as a percentage. A racemic mixture (equal amounts of both enantiomers) has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[1] Various analytical techniques are employed to quantify ee, each with distinct advantages and limitations.
Comparative Analysis of Key Techniques
The choice of an analytical method for determining enantiomeric excess depends on several factors, including the required accuracy, sensitivity, sample properties, and desired throughput. The following table summarizes the key performance characteristics of ROA and its main alternatives.
| Parameter | Raman Optical Activity (ROA) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Vibrational Optical Activity (Differential Raman Scattering) | Differential interaction with a Chiral Stationary Phase (CSP) | Differential interaction with a Chiral Stationary Phase (CSP) | Formation of diastereomeric complexes with a chiral auxiliary |
| Accuracy | High (reported as low as 0.05-0.22% error)[2][3] | High (typically <2% RSD for major enantiomer)[4] | High (similar to HPLC) | High (accuracy within ±10% reported in educational settings)[5] |
| Precision (%RSD) | High | < 2%[4] | < 2% | Dependent on resolution and S/N |
| Sample Requirement | Micrograms to milligrams[6] | Nanogram to microgram range[4] | Volatile and thermally stable samples | Milligram range |
| Measurement Time | Minutes to hours (signal accumulation may be long)[2][7] | 10 - 30 minutes[4] | 5 - 20 minutes | Minutes per sample |
| Non-Destructive? | Yes[8] | Yes (sample is recovered in mobile phase) | Yes (sample is recovered post-column) | Yes |
| Derivatization Required? | No[7] | Often not required, but can be used | Often required to increase volatility | Yes (chiral solvating or derivatizing agent needed)[9] |
| Key Advantage | Direct measurement in solution, absolute configuration information, insensitive to water[10][11] | Gold standard, high robustness and versatility[4][12] | High resolution for volatile compounds | Provides structural information, non-separative[13] |
| Key Limitation | Weak signal (long acquisition times), potential for fluorescence interference[14][15] | Requires method development for each compound, expensive chiral columns[2][16] | Limited to volatile and thermally stable analytes | Lower sensitivity than chromatographic methods[4] |
In-Depth Look at the Methodologies
Raman Optical Activity (ROA)
ROA measures the tiny difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized light.[17] This differential scattering provides a detailed vibrational fingerprint that is exquisitely sensitive to the molecule's three-dimensional structure, including its absolute configuration.[18] Because the measurement is performed directly on the sample in solution (often aqueous), it eliminates the need for chromatographic separation or chemical derivatization.[7][10] This makes ROA a powerful tool for in-situ analysis.[7] Recent advancements in instrumentation and data analysis have demonstrated that ROA can achieve exceptional accuracy, with prediction errors as low as 0.05% for neat liquids and 0.22% for aqueous solutions.[2][3]
Chiral Chromatography (HPLC and GC)
Chiral chromatography is the most widely used technique for ee determination.[2][19] The principle relies on the physical separation of enantiomers as they pass through a column containing a chiral stationary phase (CSP).[10] The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.[4] Chiral HPLC is considered the gold standard due to its robustness and the wide variety of available CSPs.[12] Chiral GC offers very high resolution but is limited to analytes that are volatile and thermally stable.[9] While highly accurate and precise, these methods require careful development and optimization for each specific compound.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine ee by converting the enantiomeric pair into diastereomers, which are distinguishable in the NMR spectrum.[20] This is achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the sample.[21] The relative integration of the distinct signals from the resulting diastereomeric species provides a direct measure of the enantiomeric ratio.[22] While NMR is less sensitive than chromatographic methods, it is a powerful quantitative tool that does not require physical separation and provides valuable structural information.[4][13]
Experimental Protocols and Workflows
To provide a practical understanding, detailed protocols for determining enantiomeric excess using ROA and the gold-standard chiral HPLC are outlined below.
Protocol 1: Enantiomeric Excess Determination by ROA
This protocol describes a general procedure for measuring the ee of a chiral molecule in solution using a modern ROA spectrometer.
1. Sample Preparation:
-
Prepare a series of calibration standards with known enantiomeric excess (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) of the analyte in a suitable solvent (e.g., water, methanol). The concentration should be optimized to maximize the Raman signal without causing saturation or sample degradation.
-
Prepare the unknown sample at the same total concentration as the standards.
-
Filter all solutions to remove any particulate matter.
2. Instrumentation and Setup:
-
Use a high-performance ROA spectrometer, typically equipped with a laser excitation source (e.g., 532 nm).[6]
-
Transfer the sample into a high-quality quartz cell.[6]
-
Ensure the instrument is properly aligned and calibrated according to the manufacturer's specifications.
3. Data Acquisition:
-
For each standard and the unknown sample, acquire both the total Raman scattering spectrum and the ROA (Raman Optical Activity) spectrum.
-
Acquisition times can range from minutes to several hours, depending on the sample concentration and scattering intensity, to achieve an adequate signal-to-noise ratio.[2] A recent study showed high accuracy with a 20-minute acquisition time.[7]
4. Data Processing and Analysis:
-
Process the raw spectra to correct for baseline effects and cosmic rays.
-
An important step is to eliminate systematic errors, such as polarization artifacts.[2]
-
Normalize the ROA spectra to correct for fluctuations in laser power.[2]
-
Develop a calibration model using a method like Partial Least Squares (PLS) regression, correlating the ROA spectral data of the standards with their known ee values.
-
Apply the calibration model to the ROA spectrum of the unknown sample to predict its enantiomeric excess.
Protocol 2: Enantiomeric Excess Determination by Chiral HPLC
This protocol outlines a general workflow for the chiral HPLC analysis of a pharmaceutical compound.[1][12]
1. Method Development and System Preparation:
-
Select an appropriate chiral stationary phase (e.g., a polysaccharide-based column such as Chiralcel® or Chiralpak®) based on the analyte's structure.
-
Optimize the mobile phase (e.g., a mixture of n-hexane and isopropanol for normal-phase or acetonitrile and buffer for reversed-phase) to achieve baseline separation (Resolution > 1.5) of the enantiomers.[4]
-
Set the flow rate (e.g., 1.0 mL/min), column temperature (e.g., 25 °C), and UV detection wavelength.[12]
2. Sample Preparation:
-
Accurately prepare a solution of a racemic standard (50:50 mixture) to determine the retention times of both enantiomers.
-
Dissolve the unknown sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[12]
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Data Acquisition:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume (e.g., 10 µL) of the racemic standard and the unknown sample.
-
Record the chromatogram until both enantiomer peaks have eluted.
4. Data Processing and Analysis:
-
Integrate the peak areas of the two enantiomer signals in the chromatogram for the unknown sample.[12]
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.[23]
Visualizing the Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflow for ROA and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for determining enantiomeric excess using ROA.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ChiralRaman-2X - BioTools [biotools.us]
- 7. chemrxiv.org [chemrxiv.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. benchchem.com [benchchem.com]
- 10. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. benchchem.com [benchchem.com]
- 13. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advantages and disadvantages [doitpoms.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inspecting chiral molecules by Raman optical activity spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Chiral analysis - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. physicsforums.com [physicsforums.com]
A Comparative Guide to HPLC Analysis of Diastereomeric Salts for Confirming Chiral Enrichment
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in the synthesis and characterization of chiral molecules. One of the most robust and widely used techniques for chiral resolution is the formation of diastereomeric salts, followed by their separation and analysis. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical method for quantifying the success of such resolutions, providing precise data on chiral enrichment.
This guide offers an objective comparison of HPLC methodologies for the analysis of diastereomeric salts, supported by experimental data. We will delve into the key performance aspects of different HPLC columns and mobile phase strategies, providing detailed protocols to enable informed decisions for your analytical workflows.
Principles of Chiral Enrichment via Diastereomeric Salt Formation and HPLC Analysis
Chiral resolution through diastereomeric salt formation involves reacting a racemic mixture (a 1:1 mixture of enantiomers) with a single enantiomer of a chiral resolving agent. This reaction creates a mixture of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, including solubility and affinity for chromatographic stationary phases, which allows for their separation by techniques such as crystallization or chromatography.
HPLC is then employed to analyze the separated diastereomeric salts, thereby confirming the extent of chiral enrichment. This is typically achieved by liberating the enantiomers from the separated diastereomeric salts and analyzing them on a chiral HPLC column, or in some cases, by directly separating the diastereomeric salts on an achiral HPLC column.
Comparison of HPLC Columns for Diastereomeric Salt Analysis
The choice of HPLC column is paramount for achieving optimal separation of diastereomers or the resolved enantiomers. While a wide array of columns are available, C18 and Phenyl-Hexyl columns are among the most common choices for reversed-phase chromatography.
C18 (Octadecylsilane) Columns: These columns have a non-polar stationary phase consisting of silica particles bonded with C18 alkyl chains. They are versatile and widely used for the separation of a broad range of compounds based on hydrophobicity.
Phenyl-Hexyl Columns: These columns feature a stationary phase with phenyl groups attached to the silica surface via a hexyl linker. The presence of the phenyl ring allows for π-π interactions with aromatic analytes, offering a different selectivity compared to C18 columns, which can be advantageous for the separation of certain diastereomers.[1]
Below is a comparative table summarizing the performance of C18 and Phenyl-Hexyl columns for the separation of the active pharmaceutical ingredient (API) and its N-nitroso impurity, which can exist as diastereomers.
Table 1: Comparative HPLC Data for Nortriptyline and N-nitroso-nortriptyline Separation [2]
| Parameter | Phenyl-Hexyl Column | C18 Column |
| Analyte Pair | Nortriptyline (NORT) and N-nitroso-nortriptyline (NNORT) | Nortriptyline (NORT) and N-nitroso-nortriptyline (NNORT) |
| Resolution (Rs) | Baseline separation | Co-elution |
| Retention Time (tR) of NORT | ~ 4.5 min | ~ 5.0 min |
| Retention Time (tR) of NNORT | ~ 5.2 min | ~ 5.0 min |
Table 2: Comparative HPLC Data for Sertraline and N-nitroso-sertraline Separation [2]
| Parameter | Phenyl-Hexyl Column | C18 Column |
| Analyte Pair | Sertraline (SERT) and N-nitroso-sertraline (NSERT) | Sertraline (SERT) and N-nitroso-sertraline (NSERT) |
| Resolution (Rs) | Baseline separation | Partial co-elution |
| Retention Time (tR) of SERT | ~ 5.8 min | ~ 6.2 min |
| Retention Time (tR) of NSERT | ~ 6.5 min | ~ 6.3 min |
In these examples, the Phenyl-Hexyl column demonstrates superior performance in resolving the diastereomeric pairs compared to the C18 column under the same mobile phase conditions.[2] This highlights the importance of screening different column chemistries to achieve optimal separation.
For the separation of chiral beta-blockers, a Chirobiotic V column has shown excellent results.[3] The following table presents chromatographic data for the enantiomeric separation of several beta-blockers.
Table 3: Enantiomeric Separation of Beta-Blockers on a Chirobiotic V Column [4]
| Analyte | Retention Factor (k) - Enantiomer 1 | Retention Factor (k) - Enantiomer 2 | Resolution (Rs) | Selectivity Factor (α) |
| Acebutolol | 1.43 | 1.24 | 1.12 | 1.12 |
| Atenolol | 1.37 | 1.46 | 1.33 | 1.10 |
| Bisoprolol | 1.30 | 0.83 | 0.74 | 1.12 |
| Metoprolol | 1.30 | 0.93 | 0.84 | 1.12 |
Experimental Protocols
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol provides a general procedure for the formation of diastereomeric salts from a racemic carboxylic acid using a chiral amine as the resolving agent.[5]
Materials:
-
Racemic carboxylic acid
-
Chiral resolving agent (e.g., (R)-1,2-diaminopropane)
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures with water)
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Salt Formation: In a flask, dissolve a known quantity of the racemic carboxylic acid in a minimal amount of a suitable heated solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the carboxylic acid solution with constant stirring. Allow the mixture to cool gradually to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to facilitate crystallization.
-
Isolation: Collect the precipitated crystals, which represent the less soluble diastereomeric salt, by vacuum filtration.
-
Washing: Wash the collected crystals with a small volume of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Liberation of the Enriched Enantiomer: Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with an acid (e.g., 1 M HCl) to protonate the carboxylic acid. The enriched enantiomer will then preferentially partition into the organic layer, which can be separated and evaporated to yield the final product.
Protocol 2: HPLC Analysis of Chiral Enrichment
This protocol outlines the steps for analyzing the enantiomeric purity of the resolved compound using HPLC.[5]
Materials and Equipment:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Chiral HPLC column (e.g., Chirobiotic V for beta-blockers) or an appropriate achiral column if analyzing the diastereomeric salts directly.
-
HPLC-grade solvents for the mobile phase
-
Sample of the resolved enantiomer
-
Racemic standard of the compound
Procedure:
-
System Preparation: Set up the HPLC system with the chosen column and equilibrate it with the mobile phase until a stable baseline is achieved.
-
Standard Injection: Inject a solution of the racemic standard to determine the retention times of both enantiomers and to verify the separation capability of the system.
-
Sample Injection: Inject a solution of the resolved enantiomer sample.
-
Data Acquisition: Record the chromatogram, ensuring that the peaks for both enantiomers are well-resolved.
-
Data Analysis: Integrate the peak areas for both the major and minor enantiomers.
-
Calculation of Enantiomeric Excess (%ee): Calculate the enantiomeric excess using the following formula: %ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Mandatory Visualizations
Experimental Workflow
The overall process of confirming chiral enrichment through diastereomeric salt formation and HPLC analysis can be visualized as a logical workflow.
Caption: Workflow for chiral enrichment via diastereomeric salt formation and HPLC analysis.
Signaling Pathway for Method Selection
The selection of an appropriate HPLC method is a critical decision in the analytical process. The following diagram illustrates a simplified decision-making pathway.
Caption: Decision pathway for selecting an HPLC method for diastereomeric analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling (S)-1-(2-Fluorophenyl)ethylamine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (S)-1-(2-Fluorophenyl)ethylamine. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE) Summary
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory at all times.[1][2] A face shield must be worn over goggles when there is a risk of splashing.[1][3] | Protects against splashes and vapors that can cause serious eye damage.[4][5] |
| Hand Protection | Chemically resistant gloves (e.g., Viton™, Butyl rubber recommended for similar compounds).[3] Always inspect gloves for integrity before use. | Prevents skin contact, which can cause skin irritation or burns.[1][4][6] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood or a well-ventilated area.[3][4][6] | Mitigates the risk of inhaling vapors, which may cause respiratory irritation.[1][4][5] |
| If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[1][3][6][7] | Provides necessary protection in environments where vapor concentrations may be high. | |
| Protective Clothing | A flame-resistant laboratory coat should be worn and kept fully buttoned.[3] A chemically resistant apron is recommended for splash risks.[3] | Protects the body from contamination and potential burns.[8] |
| Footwear | Sturdy, closed-toe shoes are mandatory in the laboratory environment.[3] | Protects feet from spills and falling objects. |
Operational Plan for Handling and Disposal
A systematic approach is crucial for minimizing exposure risks during the handling and disposal of this compound.
Experimental Protocol: Step-by-Step Handling
-
Preparation: Before handling the substance, ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.
-
Donning PPE: Put on all required PPE as specified in the table above. Ensure gloves are worn over the cuffs of the lab coat.
-
Handling the Chemical:
-
Decontamination:
-
After handling, wipe down the work area with an appropriate solvent.
-
Wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[4]
-
-
Doffing PPE:
-
Remove PPE in an order that minimizes the risk of cross-contamination. Typically, gloves are removed first, followed by the apron, face shield, goggles, and finally the lab coat.
-
Wash hands again after removing all PPE.
-
Disposal Plan
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[4][9][10] Place it in a suitable, labeled container for waste disposal.[4]
-
Contaminated PPE: Dispose of single-use gloves and other contaminated disposable PPE as hazardous waste.
-
Regulations: All waste disposal must be carried out in accordance with local, regional, and national regulations.[4][10]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. synquestlabs.com [synquestlabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



